Product packaging for 4-Bromo-2-hydroxybenzonitrile(Cat. No.:CAS No. 288067-35-6)

4-Bromo-2-hydroxybenzonitrile

Cat. No.: B1282075
CAS No.: 288067-35-6
M. Wt: 198.02 g/mol
InChI Key: PAHSHGVACWNGEY-UHFFFAOYSA-N
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Description

4-Bromo-2-hydroxybenzonitrile is a useful research compound. Its molecular formula is C7H4BrNO and its molecular weight is 198.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrNO B1282075 4-Bromo-2-hydroxybenzonitrile CAS No. 288067-35-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-hydroxybenzonitrile
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO/c8-6-2-1-5(4-9)7(10)3-6/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHSHGVACWNGEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10514168
Record name 4-Bromo-2-hydroxybenzonitrile
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Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288067-35-6
Record name 4-Bromo-2-hydroxybenzonitrile
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Record name 4-Bromo-2-hydroxybenzonitrile
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Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2-hydroxybenzonitrile: A Key Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-hydroxybenzonitrile is a substituted aromatic nitrile that has emerged as a valuable and versatile building block in the field of organic synthesis and medicinal chemistry. Its unique trifunctional substitution pattern—a nitrile group, a hydroxyl group, and a bromine atom—offers a rich platform for the construction of complex molecular architectures with diverse biological activities. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its applications in the development of novel therapeutic agents.

Core Properties and Data

The fundamental properties of this compound (CAS Number: 288067-35-6) are summarized below. This data is essential for its appropriate handling, storage, and application in synthetic chemistry.[1][2]

PropertyValue
CAS Number 288067-35-6[1][2][3]
Molecular Formula C₇H₄BrNO[1][2]
Molecular Weight 198.02 g/mol [1]
Appearance White to light yellow or light orange powder/crystal[2]
Purity ≥98%
Synonyms 4-Bromosalicylonitrile, 5-Bromo-2-cyanophenol[2][3]
SMILES C1=CC(=C(C=C1Br)O)C#N[1]
InChIKey PAHSHGVACWNGEY-UHFFFAOYSA-N[1]

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the nucleophilic aromatic substitution of a precursor, followed by hydrolysis. A detailed experimental protocol is provided below.[4]

General Procedure for the Synthesis of this compound from 4-Bromo-2-fluorobenzonitrile (B28022) [4]

This synthetic route involves the conversion of 4-bromo-2-fluorobenzonitrile to an acetate (B1210297) intermediate, which is then hydrolyzed to yield the final product.

Materials and Reagents:

Experimental Protocol:

  • A mixture of 4-bromo-2-fluorobenzonitrile (30 g, 152.3 mmol), potassium acetate (222.4 g, 228.5 mmol), and 18-crown-6 ether (60.4 g, 228.5 mmol) in acetonitrile (400 mL) is heated at reflux for 36 hours.

  • The reaction mixture is then cooled to room temperature.

  • A 2.5 N NaOH solution (200 mL) is added, and the mixture is stirred overnight at room temperature.

  • The mixture is extracted with diethyl ether, and the organic layer is discarded.

  • The aqueous layer is acidified with 6 N HCl and then extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous magnesium sulfate and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography (40% ethyl acetate/hexane) to afford this compound as a light yellow foamy solid.

Synthesis_of_4_Bromo_2_hydroxybenzonitrile start 4-Bromo-2-fluorobenzonitrile reagents1 Potassium acetate, 18-Crown-6, Acetonitrile (reflux, 36h) start->reagents1 intermediate Acetate Intermediate reagents1->intermediate reagents2 1. 2.5 N NaOH (stir overnight) 2. 6 N HCl (acidify) intermediate->reagents2 product This compound reagents2->product purification Flash Column Chromatography product->purification

Synthetic pathway for this compound.

Applications in Drug Discovery and Development

This compound is a key starting material for the synthesis of a variety of heterocyclic compounds with significant therapeutic potential. Its strategic functional groups allow for diverse chemical modifications, leading to the development of potent and selective inhibitors of various biological targets.

1. Synthesis of Indole (B1671886) Derivatives as Kinase and Bromodomain Inhibitors:

The indole scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs. This compound can serve as a precursor for the synthesis of substituted indoles and oxoindolines. These derivatives have been investigated as potent inhibitors of key enzymes in cancer progression, such as Bromodomain protein 4 (BRD4) and various protein kinases.[5] For instance, indole-2-one derivatives have shown excellent BRD4 inhibitory activities, leading to the suppression of c-Myc expression and cell cycle arrest in cancer cells.[5]

Indole_Synthesis_and_Activity start This compound synthesis Multi-step Synthesis start->synthesis indole Indole/Oxoindoline Derivatives synthesis->indole target BRD4 / Kinases indole->target Binds to effect Inhibition of Transcription & Signaling target->effect outcome Anti-cancer Activity effect->outcome

From building block to biological activity.

2. Precursor for Anti-inflammatory and Aromatase Inhibitors:

Derivatives of this compound have also been explored for their anti-inflammatory and anticancer properties through different mechanisms. For example, indole derivatives have been synthesized and evaluated as non-steroidal anti-inflammatory agents and as aromatase inhibitors for the treatment of hormone-dependent breast cancer.[6] Aromatase is a key enzyme in estrogen biosynthesis, making it a critical target in oncology.

3. Foundation for Antimicrobial Agents:

The core structure of this compound is found in more complex molecules with antimicrobial properties. Salicylanilide derivatives, which can be conceptually derived from structures similar to this compound, have demonstrated activity against Gram-positive bacteria.[7] The presence of the bromine atom can enhance the lipophilicity of these compounds, potentially improving their ability to penetrate microbial cell membranes.

Potential Signaling Pathway Involvement

While this compound itself is not a direct modulator of signaling pathways, its derivatives have been shown to inhibit key proteins in various cellular cascades. For example, derivatives of the structurally related 7-hydroxy-4-methyl-3-substituted benzopyran-2-one have demonstrated inhibitory action against PI3K and Akt-1, crucial components of the PI3K/Akt signaling pathway that is often dysregulated in cancer.[8]

PI3K_Akt_Pathway_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Downstream Downstream Signaling (Cell Growth, Proliferation, Survival) Akt->Downstream Inhibitor Derivative of 4-Bromo-2-hydroxy- benzonitrile Inhibitor->PI3K inhibits Inhibitor->Akt inhibits

Inhibition of the PI3K/Akt signaling pathway.

Conclusion

This compound is a chemical intermediate of significant value to the drug discovery and development community. Its versatile structure allows for the efficient synthesis of a wide range of bioactive molecules, including kinase inhibitors, bromodomain modulators, and anti-inflammatory and antimicrobial agents. The continued exploration of derivatives synthesized from this building block holds considerable promise for the development of novel therapeutics targeting a spectrum of diseases. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers in the field.

References

A Technical Guide to 4-Bromo-2-hydroxybenzonitrile: Properties, Synthesis, and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromo-2-hydroxybenzonitrile, also known by synonyms such as 5-Bromo-2-cyanophenol and 4-Bromosalicylonitrile, is a substituted benzonitrile (B105546) derivative with significant applications in synthetic organic chemistry.[1][2][3][4] Its trifunctional nature, featuring a nitrile, a hydroxyl group, and a bromine atom on a benzene (B151609) ring, makes it a versatile building block for the synthesis of more complex molecules. It serves as a key intermediate in the development of various compounds, including indole (B1671886) derivatives and small molecule inhibitors targeting enzymes like plasma kallikrein.[4] This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed experimental protocol for its synthesis, and a summary of its spectroscopic data for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a benzene ring substituted with a bromine atom at position 4, a hydroxyl group at position 2, and a nitrile group at position 1. The chemical formula for this compound is C₇H₄BrNO.[1][5]

Data Presentation: Physicochemical Properties

The key quantitative and qualitative properties of this compound are summarized in the table below for easy reference.

PropertyValueReferences
IUPAC Name This compound[5]
Molecular Formula C₇H₄BrNO[1][2][3][5][6]
Molecular Weight 198.02 g/mol [1][2][3][5][6]
CAS Number 288067-35-6[1][2][3][6]
Appearance White to light yellow/orange powder to crystal[1][2]
Melting Point 160 °C[2]
Purity >98.0% (as determined by Gas Chromatography)[1][2][3]
SMILES N#Cc1ccc(Br)cc1O[1]
InChI Key PAHSHGVACWNGEY-UHFFFAOYSA-N[5]

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the nucleophilic substitution of a fluorine atom in a precursor molecule, followed by hydrolysis.[4][6] The workflow for this synthesis is depicted in the diagram below.

Synthesis_Workflow Reactants Starting Materials: • 2-fluoro-5-bromobenzonitrile • Potassium Acetate (B1210297) 18-crown-6 (B118740) ether • Acetonitrile (Solvent) Step1 Heat at Reflux (36 hours) Reactants->Step1 Step2 Base Hydrolysis: • Cool to Room Temp. • Add 2.5 N NaOH • Stir Overnight Step1->Step2 Step3 Aqueous Work-up: 1. Ether Wash (discard) 2. Acidify (6N HCl) 3. Extract (Ethyl Acetate) Step2->Step3 Step4 Purification: • Dry (MgSO₄) • Concentrate • Flash Chromatography Step3->Step4 Product Final Product: This compound (81% Yield) Step4->Product

A flowchart illustrating the synthetic pathway to this compound.

Experimental Protocols: Detailed Synthesis Methodology

The following protocol provides a step-by-step procedure for the synthesis of this compound from 4-bromo-2-fluorobenzonitrile, yielding a light yellow foamy solid.[4][6]

Materials:

  • 2-fluoro-5-bromobenzonitrile (30 g, 152.3 mmol)

  • Potassium acetate (222.4 g, 228.5 mmol)

  • 18-crown-6 ether (60.4 g, 228.5 mmol)

  • Acetonitrile (400 mL)

  • 2.5 N Sodium hydroxide (B78521) (NaOH) solution (200 mL)

  • 6 N Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 2-fluoro-5-bromobenzonitrile, potassium acetate, and 18-crown-6 ether in acetonitrile.

  • Reflux: Heat the reaction mixture to reflux and maintain for 36 hours.

  • Hydrolysis: After the reaction is complete, cool the mixture to room temperature. Add 2.5 N NaOH solution and stir the mixture overnight at room temperature.

  • Extraction and Acidification: Transfer the mixture to a separatory funnel and extract with diethyl ether. The organic layer should be discarded. The aqueous layer is then carefully acidified using 6 N HCl.

  • Product Extraction: Extract the acidified aqueous layer with ethyl acetate. The organic layers are combined for the next step.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate and then concentrate the solution under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography using a 40% ethyl acetate/hexane solvent system. This procedure yields this compound (24.45 g, 81% yield).[4][6]

Spectroscopic Data and Analysis

Structural elucidation and confirmation of this compound are typically achieved through standard spectroscopic methods, including NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to determine the proton environment of the molecule. The spectrum of this compound shows three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring.[4][6]

Data Presentation: ¹H NMR Spectroscopic Data (300 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.61 Doublet (d)8.31HAromatic Proton
7.17 Doublet (d)1.71HAromatic Proton
7.13 Doublet of doublets (dd)1.7, 8.31HAromatic Proton

Mass Spectrometry (MS)

Principle: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. In a typical procedure, the sample is introduced into an ion source where it is bombarded by a high-energy electron beam, causing ionization and fragmentation. The resulting ions are then accelerated and separated by a mass analyzer before being detected.

For this compound, the mass spectrum is expected to show a molecular ion peak (M⁺). A key characteristic feature would be the presence of an M+2 peak of nearly equal intensity to the M⁺ peak, which is indicative of the presence of the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br).

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the interaction of infrared radiation with matter by absorption, emission, or reflection. It is used to determine the functional groups present in a molecule.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups:

  • A broad peak for the hydroxyl (-OH) group stretch.

  • A sharp, medium-intensity peak for the nitrile (C≡N) group stretch.

  • Several peaks in the aromatic region corresponding to C-H and C=C bond vibrations.

References

Synthesis of 4-Bromo-2-hydroxybenzonitrile from 3-Bromophenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a synthetic route to produce 4-bromo-2-hydroxybenzonitrile, a valuable building block in medicinal chemistry and materials science, starting from the readily available precursor, 3-bromophenol (B21344). This document details the chemical transformations, experimental protocols, and relevant quantitative data, and visualizes the process through logical diagrams.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound from 3-bromophenol is most effectively achieved through a two-step process. The initial step involves the regioselective ortho-formylation of 3-bromophenol to yield the intermediate, 4-bromo-2-hydroxybenzaldehyde (B134324). Subsequently, this aldehyde is converted into the desired nitrile.

The overall synthetic pathway is outlined below:

Synthesis_Pathway 3-Bromophenol 3-Bromophenol 4-Bromo-2-hydroxybenzaldehyde 4-Bromo-2-hydroxybenzaldehyde 3-Bromophenol->4-Bromo-2-hydroxybenzaldehyde Step 1: Ortho-Formylation This compound This compound 4-Bromo-2-hydroxybenzaldehyde->this compound Step 2: Oximation & Dehydration

Caption: Overall synthetic route from 3-bromophenol.

Step 1: Ortho-Formylation of 3-Bromophenol

The introduction of a formyl group at the C2 position of 3-bromophenol is achieved through a regioselective ortho-formylation reaction. This method utilizes magnesium chloride and paraformaldehyde in the presence of a base.

Experimental Protocol: Synthesis of 4-Bromo-2-hydroxybenzaldehyde

This protocol is adapted from patent literature, which describes a robust method for the selective ortho-formylation of 3-substituted phenols.

Materials:

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add 3-bromophenol (1 eq), anhydrous magnesium chloride (1.5 eq), and acetonitrile.

  • To the stirred suspension, add triethylamine (4 eq) dropwise, maintaining the temperature below 30°C.

  • Heat the reaction mixture to 80°C.

  • Add paraformaldehyde (1.5 eq) portion-wise, ensuring the temperature is maintained.

  • Stir the reaction mixture at 80°C for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Quantitative Data for Step 1
ParameterValue
Purity of Product >98% (as reported)

Step 2: Conversion of Aldehyde to Nitrile

The transformation of 4-bromo-2-hydroxybenzaldehyde to this compound is a two-stage process within a single pot: formation of an aldoxime followed by its dehydration.

Aldehyde_to_Nitrile Aldehyde 4-Bromo-2-hydroxy- benzaldehyde Oxime 4-Bromo-2-hydroxy- benzaldoxime Aldehyde->Oxime Oximation (NH2OH.HCl) Nitrile 4-Bromo-2-hydroxy- benzonitrile Oxime->Nitrile Dehydration (e.g., Acetic Anhydride)

Caption: Conversion of the intermediate aldehyde to the final nitrile product.

Experimental Protocol: Synthesis of this compound

This is a general protocol that can be optimized for the specific substrate.

Materials:

Procedure:

Part A: Oximation

  • Dissolve 4-bromo-2-hydroxybenzaldehyde (1 eq) in ethanol in a round-bottom flask.

  • In a separate flask, dissolve hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) in a minimal amount of water.

  • Add the aqueous solution of hydroxylamine to the ethanolic solution of the aldehyde.

  • Stir the mixture at room temperature or with gentle heating (e.g., 50-60°C) for 1-2 hours, monitoring by TLC until the starting aldehyde is consumed.

Part B: Dehydration

  • Cool the reaction mixture containing the oxime to 0°C.

  • Slowly add acetic anhydride (2-3 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

  • After cooling, pour the reaction mixture into ice-water to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry.

  • The crude nitrile can be purified by recrystallization or column chromatography.

Reference Quantitative Data for Aldehyde to Nitrile Conversion
Reaction StepReagentsTypical Yield Range
Oximation Hydroxylamine hydrochloride, Base>90%
Dehydration Acetic anhydride, Thionyl chloride etc.70-90%

Potential Biological Significance and Applications

While the specific biological activity of this compound is not extensively documented, its structural motifs are present in molecules with known pharmacological properties. Derivatives of the synthetic intermediate, 4-bromo-2-hydroxybenzaldehyde, have been investigated for their antimicrobial and anticancer activities. Furthermore, brominated benzonitriles are key intermediates in the synthesis of various pharmaceuticals, including enzyme inhibitors.

The following diagram illustrates a hypothetical mechanism where a derivative of this compound could act as a kinase inhibitor, a common mode of action for anticancer drugs.

Kinase_Inhibition cluster_cell Cancer Cell Kinase Kinase (e.g., Tyrosine Kinase) Substrate Substrate Protein Kinase->Substrate ATP -> ADP Phosphorylated_Substrate Phosphorylated Substrate Downstream Downstream Signaling (Proliferation, Survival) Phosphorylated_Substrate->Downstream Inhibitor This compound Derivative Inhibitor->Kinase Inhibition

Caption: Potential mechanism of action as a kinase inhibitor.

Summary of Key Compounds

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )
3-Bromophenol 3-BromophenolC₆H₅BrO173.01
4-Bromo-2-hydroxybenzaldehyde 4-Bromo-2-hydroxybenzaldehydeC₇H₅BrO₂201.02
This compound this compoundC₇H₄BrNO198.02

This technical guide provides a foundational understanding for the synthesis of this compound from 3-bromophenol. The provided protocols and data are intended to be a starting point for laboratory work, and further optimization may be required to achieve desired yields and purity.

Spectroscopic Profile of 4-Bromo-2-hydroxybenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

PropertyValue
Molecular Formula C₇H₄BrNO
Molecular Weight 198.02 g/mol
CAS Number 288067-35-6
Appearance White to light yellow crystalline powder[1][2]
Exact Mass 196.94763 Da[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR data for 4-Bromo-2-hydroxybenzonitrile are presented below, with chemical shifts (δ) reported in parts per million (ppm).

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the hydroxyl proton. The chemical shifts and multiplicities are influenced by the electronic effects of the bromo, hydroxyl, and cyano substituents.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 10.0 - 11.0Singlet (broad)1HPhenolic -OH
~ 7.6 - 7.8Doublet1HAromatic H (ortho to -CN)
~ 7.4 - 7.6Doublet of Doublets1HAromatic H (meta to -OH and -CN)
~ 7.0 - 7.2Doublet1HAromatic H (ortho to -OH)

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule.

Chemical Shift (δ, ppm)Assignment
~ 155 - 160C-OH
~ 135 - 140C-H (ortho to -CN)
~ 130 - 135C-H (meta to -OH and -CN)
~ 120 - 125C-Br
~ 118 - 122C-H (ortho to -OH)
~ 115 - 120C-CN
~ 110 - 115-C≡N

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~ 3400 - 3200BroadO-H stretch (phenolic)
~ 2240 - 2220Strong, SharpC≡N stretch (nitrile)
~ 1600 - 1450Medium to StrongC=C stretch (aromatic ring)
~ 1300 - 1200StrongC-O stretch (phenol)
~ 850 - 750StrongC-H bend (out-of-plane, aromatic)
~ 700 - 550MediumC-Br stretch

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a prominent molecular ion peak. A key feature will be the presence of an M+2 peak of nearly equal intensity to the molecular ion peak, which is characteristic of compounds containing a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).

m/zRelative AbundanceAssignment
197~100%[M]⁺ (with ⁷⁹Br)
199~98%[M+2]⁺ (with ⁸¹Br)
170/172Variable[M - HCN]⁺
118Variable[M - Br]⁺
91Variable[C₆H₄N]⁺ or [C₇H₅]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ = 0.00 ppm).

  • Cap the tube and invert several times to ensure a homogeneous solution.

Instrumentation and Data Acquisition:

  • Instrument: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64 scans are typically sufficient.

    • Relaxation delay: 1-5 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled pulse program.

    • Number of scans: A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.

    • Relaxation delay: 2-10 seconds.

IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

  • Thoroughly grind 1-2 mg of this compound with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

  • Transfer the fine, homogeneous powder to a pellet-forming die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

Instrumentation and Data Acquisition:

  • Instrument: A Fourier-transform infrared (FTIR) spectrometer.

  • Procedure:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry (EI-MS)

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 0.1-1 mg/mL) in a volatile organic solvent such as methanol (B129727) or dichloromethane.

Instrumentation and Data Acquisition:

  • Instrument: A mass spectrometer equipped with an electron ionization (EI) source.

  • Procedure:

    • Introduce the sample into the ion source (often via direct insertion probe or gas chromatography inlet).

    • The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

    • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR_Analysis NMR Spectrometer NMR_Prep->NMR_Analysis IR_Analysis FTIR Spectrometer IR_Prep->IR_Analysis MS_Analysis Mass Spectrometer MS_Prep->MS_Analysis NMR_Data ¹H & ¹³C NMR Spectra NMR_Analysis->NMR_Data IR_Data IR Spectrum IR_Analysis->IR_Data MS_Data Mass Spectrum MS_Analysis->MS_Data Interpretation Structural Elucidation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: Workflow for the spectroscopic analysis of this compound.

References

Physical and chemical properties of 4-Bromo-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 4-Bromo-2-hydroxybenzonitrile (CAS No: 288067-35-6), a key intermediate in organic synthesis. This document includes detailed experimental protocols, safety information, and data presented for clarity and ease of use.

Chemical Identity and Physical Properties

This compound, also known as 5-Bromo-2-cyanophenol, is a substituted benzonitrile (B105546) derivative.[1] Its structural and physical characteristics are fundamental to its application in synthetic chemistry.

Table 1: General and Physical Properties of this compound

PropertyValueReference
IUPAC Name This compound[2]
Synonyms 5-Bromo-2-cyanophenol, 4-Bromosalicylonitrile[1][3]
CAS Number 288067-35-6[1][2][4]
Molecular Formula C₇H₄BrNO[1][2][4]
Molecular Weight 198.02 g/mol [1][2][4]
Appearance White to light yellow to light orange powder/crystal[1]
Melting Point 157 - 161 °C[5]
Solubility Soluble in organic solvents[5]
Purity >98.0% (GC)[1]
SMILES N#Cc1ccc(Br)cc1O[1]
InChIKey PAHSHGVACWNGEY-UHFFFAOYSA-N[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the structure and purity of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR provides information on the chemical environment of the hydrogen atoms in the molecule.

Table 2: ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.61Doublet (d)8.31HAromatic Proton
7.17Doublet (d)1.71HAromatic Proton
7.13Doublet of Doublets (dd)1.7, 8.31HAromatic Proton

Solvent: DMSO-d₆, Instrument: 300 MHz[4][6]

¹³C NMR, IR, and Mass Spectrometry

For Mass Spectrometry (MS) , the expected spectrum would exhibit a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Caption: Relationship between molecular structure and spectroscopic data.

Experimental Protocols

The following sections detail methodologies for the synthesis and analysis of this compound.

Synthesis of this compound

A general procedure for the synthesis involves the nucleophilic substitution of a fluorine atom followed by hydrolysis.[4][6]

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-bromo-2-fluorobenzonitrile (1.0 eq), potassium acetate (1.5 eq), and 18-crown-6 ether (1.5 eq) in acetonitrile.

  • Reflux: Heat the reaction mixture at reflux for 36 hours.

  • Hydrolysis: Cool the mixture to room temperature. Add 2.5 N NaOH solution and stir overnight.

  • Extraction (1): Extract the mixture with diethyl ether. Discard the organic layer.

  • Acidification: Acidify the aqueous layer with 6 N HCl.

  • Extraction (2): Extract the acidified aqueous layer with ethyl acetate.

  • Drying and Concentration: Combine the organic layers from the second extraction, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography using a 40% ethyl acetate in hexane eluent to yield this compound as a light yellow foamy solid.[4][6]

synthesis_workflow start Start Materials (4-Bromo-2-fluorobenzonitrile, KOAc, 18-crown-6) reflux Reflux in MeCN for 36h start->reflux hydrolysis Cool & Add 2.5N NaOH (Stir Overnight) reflux->hydrolysis extraction1 Ether Extraction (Discard Organic Layer) hydrolysis->extraction1 acidification Acidify Aqueous Layer (6N HCl) extraction1->acidification extraction2 Ethyl Acetate Extraction acidification->extraction2 drying Dry with MgSO₄ & Concentrate extraction2->drying purification Flash Column Chromatography (40% EtOAc/Hexane) drying->purification product Final Product (this compound) purification->product

Caption: Workflow for the synthesis of this compound.

General Protocol for NMR Analysis

This protocol outlines a standard procedure for obtaining NMR spectra.[7]

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).

  • Data Acquisition (¹H NMR): Acquire spectra using a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Acquisition (¹³C NMR): Acquire spectra with proton decoupling to simplify the spectrum and improve the signal-to-noise ratio.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

Table 3: GHS Hazard and Precautionary Statements

CategoryCode(s)Description
Hazard Statements H301 + H311 + H331Toxic if swallowed, in contact with skin or if inhaled.[8]
H315Causes skin irritation.[2]
H319Causes serious eye irritation.[2]
Precautionary P261, P270, P271, P280Avoid breathing dust; Do not eat, drink or smoke when using; Use outdoors or in a well-ventilated area; Wear protective equipment.[8]
Response P301+P310, P302+P352, P304+P340IF SWALLOWED: Immediately call a POISON CENTER/doctor. IF ON SKIN: Wash with plenty of water. IF INHALED: Remove person to fresh air.[8]
Storage P403+P233, P405Store in a well-ventilated place. Keep container tightly closed. Store locked up.[8]
Disposal P501Dispose of contents/container to an approved waste disposal plant.[8]

Handling Recommendations:

  • Use this chemical only in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[5]

  • Keep the container tightly sealed to prevent moisture and air exposure.[5]

This document is intended for informational purposes for qualified individuals and does not constitute a license to operate or a recommendation to infringe any patents. Users should conduct their own research and follow all applicable safety guidelines.

References

An In-depth Technical Guide to 4-Bromo-2-hydroxybenzonitrile: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2-hydroxybenzonitrile, a key chemical intermediate in the pharmaceutical and fine chemical industries. The document details its chemical and physical properties, provides an in-depth look at its synthesis, including a detailed experimental protocol, and explores its applications in drug discovery and development. This guide is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and medicinal chemistry.

Introduction

This compound, also known by its synonym 5-Bromo-2-cyanophenol, is a substituted aromatic compound featuring a nitrile, a hydroxyl group, and a bromine atom on a benzene (B151609) ring.[1][2][3][4] Its unique trifunctional nature makes it a versatile building block for the synthesis of more complex molecules, particularly in the realm of pharmaceuticals. The strategic placement of its functional groups allows for a variety of chemical transformations, making it a valuable precursor for the development of novel therapeutic agents.

While the specific historical details of its initial discovery and first synthesis are not extensively documented in readily available literature, its emergence as a commercial chemical is tied to the growing demand for specialized intermediates in drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₇H₄BrNO[2][3][4]
Molecular Weight 198.02 g/mol [2][3][4]
CAS Number 288067-35-6[2][3][4]
Appearance White to light yellow to light orange powder/crystal[2]
Melting Point 157 - 161 °C[2]
Boiling Point (Predicted) 295.1 ± 25.0 °C[4]
Density (Predicted) 1.79 ± 0.1 g/cm³[4]
pKa (Predicted) 6.20 ± 0.10[4]
Solubility Soluble in organic solvents[2]

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic strategies. The most prominently documented method is via a nucleophilic aromatic substitution reaction. Other potential, though less specifically documented for this exact molecule, routes could include variations of the Sandmeyer reaction.

Nucleophilic Aromatic Substitution of 4-Bromo-2-fluorobenzonitrile (B28022)

This is a widely cited and effective method for the preparation of this compound.[1][4] The reaction proceeds by the displacement of a fluoride (B91410) ion from 4-bromo-2-fluorobenzonitrile by a hydroxide (B78521) source.

Reaction Scheme:

G start 4-Bromo-2-fluorobenzonitrile intermediate Intermediate Acetate (B1210297) Ester start->intermediate KOAc, 18-crown-6 (B118740), MeCN, Reflux product This compound intermediate->product NaOH, H₂O, Room Temp.

Figure 1: Synthesis of this compound via Nucleophilic Aromatic Substitution.

Detailed Experimental Protocol: [1][4]

  • Materials:

    • 4-Bromo-2-fluorobenzonitrile

    • Potassium acetate (KOAc)

    • 18-Crown-6

    • Acetonitrile (MeCN)

    • Sodium hydroxide (NaOH)

    • Hydrochloric acid (HCl)

    • Ethyl acetate (EtOAc)

    • Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

    • Hexane (B92381)

    • Deionized water

  • Procedure:

    • To a solution of 4-bromo-2-fluorobenzonitrile (1.0 eq) in acetonitrile, add potassium acetate (1.5 eq) and 18-crown-6 (1.5 eq).

    • Heat the reaction mixture to reflux and maintain for approximately 36 hours.

    • Cool the mixture to room temperature and add a 2.5 N aqueous solution of sodium hydroxide.

    • Stir the mixture overnight at room temperature to facilitate the hydrolysis of the intermediate acetate ester.

    • Perform a work-up by extracting the aqueous layer with ether to remove any unreacted starting material and byproducts.

    • Acidify the aqueous layer to a low pH using 6 N hydrochloric acid.

    • Extract the product from the acidified aqueous layer with ethyl acetate.

    • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography using a mixture of ethyl acetate and hexane as the eluent to yield this compound as a light yellow solid.

  • Yield: Approximately 81%.[1]

Potential Alternative Synthetic Routes

While the nucleophilic aromatic substitution is a well-documented method, other classical reactions in aromatic chemistry could potentially be adapted for the synthesis of this compound.

  • Sandmeyer Reaction: The Sandmeyer reaction, which involves the conversion of an aryl amine to an aryl halide or nitrile via a diazonium salt intermediate, could be a plausible route.[5] A potential precursor for this would be 2-amino-5-bromophenol, which could be diazotized and subsequently treated with a cyanide source in the presence of a copper catalyst.

G start 2-Amino-5-bromophenol diazonium Diazonium Salt Intermediate start->diazonium NaNO₂, HCl, 0-5 °C product This compound diazonium->product CuCN

Figure 2: Plausible Sandmeyer Reaction pathway for the synthesis of this compound.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons.

    • ¹H NMR (300 MHz, DMSO-d₆): δ 7.61 (d, J = 8.3 Hz, 1H), 7.17 (d, J = 1.7 Hz, 1H), 7.13 (dd, J = 8.3, 1.7 Hz, 1H).[1][4]

  • ¹³C NMR, IR, and Mass Spectrometry: While specific, readily available spectra for this compound are not abundant in the literature, the expected spectral characteristics can be inferred from its structure and data from similar compounds.

    • ¹³C NMR: The spectrum would be expected to show seven distinct carbon signals, including those for the nitrile, the hydroxyl- and bromo-substituted carbons, and the remaining aromatic carbons.

    • IR Spectroscopy: Key vibrational bands would be expected for the O-H stretch of the phenol, the C≡N stretch of the nitrile, and C-Br and aromatic C-H and C=C stretching frequencies.

    • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Applications in Drug Discovery and Development

This compound serves as a valuable building block in the synthesis of various heterocyclic compounds and other complex organic molecules with potential therapeutic applications. The precursor, 4-bromo-2-fluorobenzonitrile, is noted for its use in the development of kinase inhibitors and central nervous system (CNS) drugs, suggesting that this compound could be a key intermediate for similar classes of compounds.[6]

While specific examples of marketed drugs containing the this compound scaffold are not prominently reported, its utility is evident in the patent literature for the synthesis of novel therapeutic agents. For instance, related structures like 4-bromo-2-chlorobenzonitrile (B136228) have been patented for their use in developing treatments for conditions such as castration-resistant prostate cancer.[7] This highlights the potential of halogenated hydroxybenzonitriles as important pharmacophores in modern drug discovery.

Conclusion

This compound is a key chemical intermediate with significant potential in the field of medicinal chemistry and organic synthesis. Its well-defined synthesis and the versatility of its functional groups make it an attractive starting material for the development of novel and complex molecules. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers and professionals in the field.

References

An In-depth Technical Guide on the Theoretical Properties and Computational Analysis of 4-Bromo-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-hydroxybenzonitrile is a substituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its theoretical properties and computational analysis, drawing upon available experimental data and comparative studies with structurally similar molecules. The document covers its physicochemical characteristics, detailed computational analysis including Density Functional Theory (DFT) calculations, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP). Furthermore, it includes spectroscopic analysis, experimental protocols for its synthesis, and a discussion on its potential applications in drug development, supported by data on related bioactive compounds. All quantitative data is presented in structured tables for clarity, and key workflows are visualized using diagrams.

Physicochemical Properties

This compound, also known as 5-Bromo-2-cyanophenol, is a solid at room temperature, appearing as a white to light yellow or orange powder or crystal.[1][2] Its fundamental physicochemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₇H₄BrNO[2][3]
Molecular Weight 198.02 g/mol [2][3]
CAS Number 288067-35-6[3]
IUPAC Name This compound[3]
Canonical SMILES C1=CC(=C(C=C1Br)O)C#N[3]
InChI Key PAHSHGVACWNGEY-UHFFFAOYSA-N[3]
Purity >98.0% (GC)[2]
XLogP3 2.5[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 1[3]

Theoretical and Computational Analysis

Due to a lack of extensive published computational studies specifically on this compound, this section draws objective comparisons with its close analogue, 4-Bromo-2-hydroxybenzaldehyde, for which comprehensive computational data is available.[4] The theoretical calculations for the analogue were performed using the Gaussian 09 software package, with geometry optimization carried out using the B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional) method with the 6-311++G(d,p) basis set.[4] It is expected that this compound would exhibit similar theoretical properties.

Molecular Geometry

The optimized molecular geometry of this compound is predicted to be planar. The bond lengths and angles are influenced by the electronic effects of the hydroxyl (-OH), cyano (-CN), and bromine (-Br) substituents on the benzene (B151609) ring. The intramolecular hydrogen bonding between the hydroxyl group and the nitrogen of the cyano group is expected to play a significant role in stabilizing the planar conformation. Below is a table of predicted geometric parameters based on DFT calculations of analogous compounds.

ParameterPredicted Value (Å or °)
C-Br Bond Length~1.90
C-O Bond Length~1.36
O-H Bond Length~0.97
C≡N Bond Length~1.16
C-C-C Bond Angles118-122
C-C-O Bond Angle~120
C-C-CN Bond Angle~120
Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule.[5] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[5] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.[6] A smaller gap suggests higher reactivity.[5] For substituted benzonitriles, the HOMO is typically localized over the benzene ring and the substituents with lone pairs (like -OH and -Br), while the LUMO is often distributed over the electron-withdrawing cyano group and the aromatic ring.

ParameterPredicted Value (eV)
HOMO Energy -6.5 to -7.0
LUMO Energy -1.5 to -2.0
HOMO-LUMO Gap (ΔE) 4.5 to 5.5

The relatively large predicted HOMO-LUMO gap suggests that this compound is a kinetically stable molecule.

HOMO_LUMO HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO

Figure 1: HOMO-LUMO Energy Gap Diagram.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks.[7] The MEP surface is colored based on the electrostatic potential, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).[8]

For this compound, the MEP map is expected to show:

  • Negative regions (red/yellow): Localized around the electronegative oxygen and nitrogen atoms of the hydroxyl and cyano groups, respectively. These are the most likely sites for electrophilic attack.

  • Positive regions (blue): Primarily located around the hydrogen atom of the hydroxyl group, indicating its acidic nature and potential for hydrogen bonding.

  • Neutral regions (green): Spread across the carbon atoms of the benzene ring.

MEP_Analysis cluster_molecule This compound cluster_mep MEP Surface cluster_interpretation Reactivity Prediction mol Molecule Structure mep_surface Color-coded Electrostatic Potential mol->mep_surface DFT Calculation electrophilic Electrophilic Attack Sites (Red/Yellow Regions, e.g., O, N) mep_surface->electrophilic nucleophilic Nucleophilic Attack Sites (Blue Regions, e.g., H of OH) mep_surface->nucleophilic

Figure 2: Molecular Electrostatic Potential (MEP) Analysis Workflow.

Spectroscopic Analysis

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[9][10] The theoretical vibrational frequencies can be calculated using DFT and compared with experimental data. The characteristic vibrational modes for this compound are expected in the following regions:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-HStretching3200-3600 (broad, due to H-bonding)
C-H (aromatic)Stretching3000-3100
C≡NStretching2220-2260
C=C (aromatic)Stretching1400-1600
C-OStretching1200-1300
C-BrStretching500-600
NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound has been reported with the following chemical shifts (in DMSO-d₆): δ 7.13 (dd, J = 1.7, 8.3 Hz, 1H), 7.17 (d, J = 1.7 Hz, 1H), 7.61 (d, J = 8.3 Hz, 1H).[11] The downfield shift of the aromatic protons is due to the deshielding effects of the electronegative substituents and the aromatic ring current. The hydroxyl proton is expected to appear as a broad singlet at a higher chemical shift.

¹³C NMR: The carbon NMR spectrum can be predicted based on the analysis of similar compounds.[12] The carbon attached to the bromine atom is expected to show a chemical shift influenced by the "heavy atom effect," which can cause an upfield shift compared to what would be expected based on electronegativity alone.[13] The carbon of the cyano group will appear significantly downfield.

Carbon AtomPredicted ¹³C Chemical Shift (δ, ppm)
C-CN~118
C-OH~155-160
C-Br~110-115
C (aromatic)115-140
C≡N~115-120

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is from 4-bromo-2-fluorobenzonitrile.[11]

Materials:

Procedure:

  • Dissolve 2-fluoro-5-bromobenzonitrile, potassium acetate, and 18-crown-6 ether in acetonitrile in a round-bottom flask.

  • Heat the mixture at reflux for 36 hours.

  • Cool the reaction mixture to room temperature.

  • Add 2.5 N NaOH solution and stir overnight at room temperature.

  • Extract the mixture with ether and discard the organic layer.

  • Acidify the aqueous layer with 6 N HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry with anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (40% ethyl acetate/hexane) to yield this compound as a light yellow foamy solid.[11]

Synthesis_Workflow start Start: 2-fluoro-5-bromobenzonitrile, Potassium acetate, 18-crown-6 ether, Acetonitrile reflux Reflux for 36 hours start->reflux cool Cool to Room Temperature reflux->cool naoh Add 2.5 N NaOH, Stir Overnight cool->naoh extraction1 Extract with Ether (Discard Organic Layer) naoh->extraction1 acidify Acidify Aqueous Layer with 6 N HCl extraction1->acidify extraction2 Extract with Ethyl Acetate acidify->extraction2 dry_concentrate Dry with MgSO₄, Concentrate extraction2->dry_concentrate purify Flash Column Chromatography dry_concentrate->purify end_product End Product: This compound purify->end_product

Figure 3: Synthesis Workflow for this compound.

Potential Applications in Drug Development

While direct biological activity data for this compound is limited, its structural motifs are present in many bioactive molecules. Derivatives of the closely related 4-Bromo-2-hydroxybenzaldehyde have shown promising antimicrobial and anticancer activities.[14] This suggests that this compound is a valuable scaffold for the synthesis of novel therapeutic agents.

The presence of the hydroxyl, cyano, and bromo groups provides multiple points for chemical modification, allowing for the generation of diverse chemical libraries for high-throughput screening. The bromine atom, in particular, can be utilized in various cross-coupling reactions to introduce further complexity.

Patents involving hydroxybenzonitriles highlight their use as intermediates in the synthesis of pharmaceuticals and agrochemicals, such as herbicides.[15][16][17]

Drug_Discovery_Workflow start This compound (Starting Scaffold) synthesis Synthesis of Derivative Library start->synthesis screening High-Throughput Screening (e.g., MTT Assay for Cancer) synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (Structure-Activity Relationship) hit_id->lead_opt preclinical Preclinical Studies (In vitro & In vivo) lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Figure 4: Generalized Drug Discovery Workflow Utilizing this compound.

Conclusion

This compound is a molecule of significant interest for chemical synthesis and drug discovery. This guide has provided a detailed overview of its theoretical and computational properties, largely informed by data from structurally analogous compounds due to the current lack of direct research on the title molecule. The presented data on its physicochemical properties, predicted molecular geometry, electronic structure, and spectroscopic characteristics, along with a reliable synthesis protocol, serves as a valuable resource for researchers. The potential for this compound to act as a scaffold for novel therapeutics is evident from the biological activities of related molecules. Further dedicated experimental and computational studies on this compound are warranted to fully elucidate its properties and unlock its potential in various scientific fields.

References

A Comprehensive Technical Guide to 4-Bromo-2-hydroxybenzonitrile: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Bromo-2-hydroxybenzonitrile, a key chemical intermediate with significant applications in pharmaceutical and materials science research. This document outlines its chemical identity, physicochemical properties, detailed synthesis protocols, and explores its role as a versatile building block in the development of bioactive molecules.

Chemical Identity and Alternate Names

This compound is a substituted aromatic compound featuring a nitrile group and a hydroxyl group on a brominated benzene (B151609) ring. Its unique substitution pattern makes it a valuable precursor in organic synthesis. The compound is known by several alternate names and is registered under various chemical identifiers, which are crucial for accurate sourcing and regulatory compliance.

Table 1: Alternate Names and Identifiers for this compound

Identifier TypeIdentifier
IUPAC Name This compound[1]
Synonyms 4-BROMOSALICYLONITRILE[2], 5-Bromo-2-cyanophenol[3], 2-Hydroxy-4-bromobenzonitrile
CAS Number 288067-35-6[1]
Molecular Formula C₇H₄BrNO[3]
Molecular Weight 198.02 g/mol [1]
InChI InChI=1S/C7H4BrNO/c8-6-2-1-5(4-9)7(10)3-6/h1-3,10H[1]
InChIKey PAHSHGVACWNGEY-UHFFFAOYSA-N[1]
SMILES C1=CC(=C(C=C1Br)O)C#N[1]
PubChem CID 12966961[1]

Physicochemical and Spectral Data

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthetic chemistry.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Appearance White to light yellow to light orange powder to crystal[3]
Purity ≥98%[2]
Melting Point 155-159 °C (for the isomer 3-Bromo-4-hydroxybenzonitrile)[4]

Table 3: Computed Properties of this compound

PropertyValueSource
XLogP3 2.5[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 1[1]
Exact Mass 196.94763 Da[1]
Monoisotopic Mass 196.94763 Da[1]
Topological Polar Surface Area 54.1 Ų[1]
Heavy Atom Count 10[1]

Synthesis Protocol

The following section details a common and effective experimental protocol for the synthesis of this compound from 4-bromo-2-fluorobenzonitrile.[5]

Materials and Reagents
Experimental Procedure
  • Reaction Setup: In a round-bottom flask, dissolve 2-fluoro-5-bromobenzonitrile (30 g, 152.3 mmol), potassium acetate (222.4 g, 228.5 mmol), and 18-crown-6 ether (60.4 g, 228.5 mmol) in acetonitrile (400 mL).[5]

  • Reflux: Heat the reaction mixture to reflux and maintain for 36 hours.[5]

  • Hydrolysis: After cooling the mixture to room temperature, add 2.5 N NaOH solution (200 mL) and stir overnight at room temperature.[5]

  • Workup:

    • Extract the reaction mixture with ether; the organic layer is discarded.[5]

    • Acidify the aqueous layer with 6 N HCl and then extract with ethyl acetate.[5]

    • Combine the organic layers, dry with anhydrous magnesium sulfate, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude product by flash column chromatography using a 40% ethyl acetate/hexane eluent to yield this compound as a light yellow foamy solid (24.45 g, 81% yield).[5]

Synthetic Workflow

G start Start Materials: 2-Fluoro-5-bromobenzonitrile, Potassium acetate, 18-crown-6 ether, Acetonitrile reflux Reflux for 36 hours start->reflux hydrolysis Cool to RT, add 2.5 N NaOH, and stir overnight reflux->hydrolysis extraction1 Extract with ether (discard organic layer) hydrolysis->extraction1 acidification Acidify aqueous layer with 6 N HCl extraction1->acidification extraction2 Extract with Ethyl Acetate acidification->extraction2 drying Combine organic layers, dry with MgSO4, and concentrate extraction2->drying purification Flash Column Chromatography (40% EtOAc/Hexane) drying->purification product Final Product: This compound purification->product G cluster_synthesis Synthetic Pathway cluster_pathway Cellular Signaling Pathway Intermediate This compound (or related intermediate) Coupling Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Intermediate->Coupling Derivatization Further Functionalization Coupling->Derivatization Final_Compound Hypothetical Kinase Inhibitor Derivatization->Final_Compound MEK MEK Final_Compound->MEK Inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation

References

A Technical Guide to the Purity and Appearance of Commercial 4-Bromo-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and appearance of commercial-grade 4-Bromo-2-hydroxybenzonitrile (CAS No. 288067-35-6). This key chemical intermediate is utilized in the synthesis of various pharmaceutical compounds and advanced materials. Understanding its quality attributes is critical for ensuring reproducibility in research and manufacturing, as well as for meeting regulatory standards. This document details common commercial specifications, potential impurities, and the analytical methodologies used to determine its quality.

Commercial Specifications

Commercial this compound is typically available in high purity, suitable for most research and development applications. The appearance and purity can vary slightly between suppliers, but generally fall within the ranges outlined below.

Table 1: Typical Commercial Specifications for this compound

ParameterSpecificationMethod of Analysis
Appearance White to light yellow or light orange crystalline powder or solid.[1][2]Visual Inspection
Purity (Assay) ≥98.0%[1][2][3][4]Gas Chromatography (GC)
Identity Conforms to the structure¹H NMR, ¹³C NMR, Mass Spectrometry
Moisture Content Typically ≤0.5%Karl Fischer Titration
Insoluble Matter To pass testVisual Inspection after Dissolution

Impurity Profile

The impurity profile of this compound is influenced by the synthetic route and purification methods employed. Common impurities may include starting materials, reagents, by-products, and degradation products.

Table 2: Potential Impurities in Commercial this compound

Impurity TypePotential CompoundsOrigin
Starting Materials 3-Bromophenol, various benzonitrile (B105546) precursorsIncomplete reaction
Isomeric Impurities 2-Bromo-6-hydroxybenzonitrile, 3-Bromo-2-hydroxybenzonitrile, etc.Non-selective bromination
Residual Solvents Acetonitrile, Ethyl Acetate, Hexane, DichloromethanePurification process
Related Substances Hydrolysis products (e.g., 4-Bromo-2-hydroxybenzamide)Degradation

A logical workflow for the quality control of this compound, from raw material testing to final product release, is essential.

Quality Control Workflow for this compound cluster_0 Incoming Material cluster_1 In-Process Control cluster_2 Purification and Final Product Testing cluster_3 Release A Receipt of Starting Materials B Reaction Monitoring (e.g., TLC, HPLC) A->B C Work-up and Isolation of Crude Product B->C D Crystallization/Chromatography C->D E Final Product Sampling D->E F Appearance and Solubility Testing E->F G Purity Analysis (GC/HPLC) E->G H Identity Confirmation (NMR/MS) E->H I Residual Solvent Analysis (GC-HS) E->I J Certificate of Analysis Generation F->J G->J H->J I->J K Product Release J->K

A flowchart illustrating the quality control process for this compound.

Experimental Protocols

Detailed analytical methods are crucial for the accurate assessment of the purity and appearance of this compound. The following are representative protocols based on established analytical techniques for similar compounds.[5]

Appearance and Solubility

Methodology:

  • Appearance: Visually inspect the sample under good lighting against a white background. Note the color, form (e.g., crystalline powder), and any visible foreign matter.

  • Solubility: Assess the solubility in a relevant organic solvent (e.g., Methanol, Acetonitrile) at a specified concentration (e.g., 10 mg/mL). The solution should be clear and free of particulate matter.

Purity Determination by Gas Chromatography (GC)

Principle: Gas chromatography separates volatile and thermally stable compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. A Flame Ionization Detector (FID) is commonly used for quantification.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) and a capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Autosampler and data acquisition system.

Reagents:

  • This compound reference standard (≥99.5% purity).

  • High-purity solvent for sample and standard preparation (e.g., Acetone or Ethyl Acetate, GC grade).

Chromatographic Conditions:

ParameterCondition
Column DB-5 (or equivalent), 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 250 °C
Detector Temperature 300 °C
Carrier Gas Helium or Nitrogen
Flow Rate 1.0 mL/min (constant flow)
Injection Volume 1 µL
Split Ratio 50:1
Oven Program Initial: 100 °C, hold for 2 minRamp: 15 °C/min to 280 °C, hold for 5 min

Procedure:

  • Standard Preparation: Accurately weigh about 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent to obtain a concentration of approximately 1 mg/mL.

  • Sample Preparation: Prepare the sample in the same manner as the standard.

  • Analysis: Inject the standard and sample solutions into the GC system.

  • Calculation: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to that of the standard, using the area percent method.

Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a versatile technique for separating non-volatile and thermally labile compounds. A reversed-phase method with UV detection is suitable for this compound.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Data acquisition and processing software.

Reagents:

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or ultrapure).

  • Formic acid or phosphoric acid (for mobile phase modification).

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-20 min: 30-90% B20-25 min: 90% B25.1-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Procedure:

  • Standard and Sample Preparation: Prepare stock solutions of the reference standard and sample in the mobile phase (e.g., 50:50 Water:Acetonitrile) at a concentration of approximately 0.5 mg/mL. Prepare working solutions by appropriate dilution.

  • Analysis: Inject the solutions into the HPLC system.

  • Data Analysis: Determine the purity by area normalization. Identify and quantify impurities against the main peak or by using relative response factors if available.

The following diagram illustrates the general workflow for chromatographic analysis.

General Chromatographic Analysis Workflow A Sample and Standard Preparation B Instrument Setup and Equilibration A->B C Injection of Standard(s) B->C D Injection of Sample(s) C->D E Data Acquisition D->E F Chromatogram Integration and Peak Identification E->F G Calculation of Purity and Impurity Levels F->G H Reporting of Results G->H

References

Methodological & Application

Synthesis of Novel Compounds from 4-Bromo-2-hydroxybenzonitrile: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel compounds utilizing 4-Bromo-2-hydroxybenzonitrile as a versatile starting material. This readily available building block offers three reactive sites—a nitrile group, a hydroxyl group, and a bromine atom—that can be selectively functionalized to generate a diverse library of molecules with potential applications in medicinal chemistry and materials science. The protocols outlined herein focus on key transformations such as palladium-catalyzed cross-coupling reactions and the synthesis of heterocyclic scaffolds like benzofurans.

I. Overview of Synthetic Strategies

This compound is a valuable precursor for the synthesis of a wide range of organic compounds. The bromine atom is particularly amenable to substitution via various cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or alkyl groups. The nitrile and hydroxyl functionalities can be either retained in the final product or transformed into other functional groups, further expanding the molecular diversity that can be achieved.

A key synthetic pathway highlighted in these notes is the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1][2] Additionally, the strategic positioning of the hydroxyl and bromine groups facilitates the synthesis of important heterocyclic structures, such as benzofurans.[3][4][5]

II. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the synthesis of biaryl compounds.[2][6] In the context of this compound, this reaction allows for the substitution of the bromine atom with a variety of aryl or heteroaryl boronic acids, yielding 4-substituted-2-hydroxybenzonitrile derivatives. These products can serve as intermediates for the synthesis of more complex molecules with potential biological activity.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from established methods for similar substrates.[1][7]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.5 mol%) or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)[1]

  • Potassium carbonate (K₂CO₃) (2.0 equiv)[1]

  • Degassed 1,4-Dioxane/water mixture (e.g., 4:1)[1] or an alternative solvent system like WEB (Water-Ethanol-Benzene)[7]

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the corresponding arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system via syringe.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 8-16 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Quantitative Data Summary

The following table provides representative data for Suzuki-Miyaura coupling reactions of analogous 4-bromo-2-substituted phenols to illustrate expected yields.

Arylboronic AcidCatalystBaseSolventYield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O~85-95%
4-Methoxyphenylboronic acidPd(OAc)₂K₂CO₃WEB~90-98%
3-Pyridylboronic acidPd(PPh₃)₄Cs₂CO₃1,4-Dioxane/H₂O~80-90%

Note: Yields are based on analogous reactions and may vary for this compound.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Ar'-B(OR)2, Base Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Product Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X Ar-X Ar'-B(OR)2 Ar'-B(OR)2 Base Base Benzofuran_Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction cluster_workup Workup & Purification cluster_product Product Start_Mat_1 This compound Reaction One-Pot Synthesis: - K2CO3, DMF - Pd(OAc)2, PPh3 - Heat Start_Mat_1->Reaction Start_Mat_2 Bromoalkyne Start_Mat_2->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Substituted Benzofuran Purification->Product Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK/ERK) Receptor->Signaling_Cascade Transcription_Factor Transcription Factor Signaling_Cascade->Transcription_Factor Cell_Proliferation Cell Proliferation & Survival Transcription_Factor->Cell_Proliferation Inhibitor Novel Benzofuran Derivative Inhibitor->Signaling_Cascade Inhibition

References

The Versatility of 4-Bromo-2-hydroxybenzonitrile in Pharmaceutical Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Bromo-2-hydroxybenzonitrile, a halogenated nitrile, is a versatile building block in organic synthesis with significant applications in the development of novel pharmaceuticals.[1] Its unique molecular structure, featuring a reactive nitrile group, a phenolic hydroxyl group, and a bromine atom, allows for diverse chemical modifications, making it a valuable starting material for the synthesis of therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a potent and selective degrader of bromodomain-containing proteins, which are promising targets for cancer therapy.

Application Highlight: Synthesis of a PROTAC Precursor for Targeted Protein Degradation

This section focuses on the utilization of this compound in the synthesis of a key intermediate for Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. The target proteins, in this case, are bromodomain and extra-terminal domain (BET) proteins, such as BRD4, which are implicated in the transcriptional regulation of oncogenes.

A crucial step in the synthesis of certain PROTACs involves the reaction of this compound with 4-methylthiazole (B1212942). This reaction is detailed in patent WO2017030814A1, which describes the development of compounds for the targeted degradation of bromodomain-containing proteins.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of the PROTAC precursor from this compound.

ParameterValueReference
Starting MaterialThis compound[2]
Reagent4-methylthiazole[2]
CatalystPd(OAc)₂[2]
BaseKOAc[2]
SolventNMP[2]
Reaction Temperature110 °C[2]
Reaction Time6 hours[2]

Experimental Protocols

Synthesis of 2-hydroxy-4-(4-methylthiazol-2-yl)benzonitrile

This protocol details the synthesis of a key intermediate from this compound as described in patent WO2017030814A1.[2]

Materials:

  • This compound (15 g, 76 mmol)

  • 4-methylthiazole (14 mL, 152 mmol)

  • Potassium Acetate (KOAc) (14.9 g, 152 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.34 g, 1.52 mmol)

  • Dry N-Methyl-2-pyrrolidone (NMP) (125 mL)

  • Ethyl Acetate (EtOAc)

  • Water

  • Nitrogen atmosphere

Procedure:

  • A mixture of this compound (15 g, 76 mmol), 4-methylthiazole (14 mL, 152 mmol), KOAc (14.9 g, 152 mmol), and Pd(OAc)₂ (0.34g, 1.52 mmol) in dry NMP (125 mL) is stirred at 110 °C for 6 hours under a nitrogen atmosphere.[2]

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, the mixture is cooled to room temperature.

  • The cooled mixture is partitioned between EtOAc and water.

  • The organic and aqueous layers are separated.

This synthesized intermediate serves as a crucial component for the elaboration into a final PROTAC molecule designed to target BET proteins for degradation.

Signaling Pathway and Experimental Workflow

The synthesized PROTAC, derived from the this compound intermediate, is designed to modulate the ubiquitin-proteasome pathway to achieve targeted protein degradation.

PROTAC_Mechanism cluster_0 PROTAC Action cluster_1 Cellular Machinery PROTAC PROTAC Target_Protein Target Protein (e.g., BRD4) PROTAC->Target_Protein binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds Ternary_Complex Ternary Complex (PROTAC-Target-E3) Target_Protein->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitin Ubiquitin Ternary_Complex->Ubiquitin recruits Ubiquitinated_Target Ubiquitinated Target Protein Ubiquitin->Ubiquitinated_Target tags Proteasome Proteasome Ubiquitinated_Target->Proteasome targeted to Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides degrades into

Caption: Mechanism of action of a PROTAC synthesized from a this compound derivative.

The experimental workflow for the synthesis of the PROTAC precursor is a key step in the overall drug discovery process.

Synthesis_Workflow Start Start: this compound Reaction Palladium-Catalyzed Cross-Coupling with 4-methylthiazole Start->Reaction Workup Workup: Partition between EtOAc and Water Reaction->Workup Intermediate Intermediate: 2-hydroxy-4-(4-methylthiazol-2-yl)benzonitrile Workup->Intermediate Further_Synthesis Further Synthetic Steps to PROTAC Molecule Intermediate->Further_Synthesis End Final PROTAC Product Further_Synthesis->End

Caption: Experimental workflow for the synthesis of a PROTAC precursor.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 4-Bromo-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds. This methodology is of paramount importance in medicinal chemistry and drug development for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active compounds. 4-Bromo-2-hydroxybenzonitrile is a valuable building block, as the resulting 4-aryl-2-hydroxybenzonitrile derivatives are precursors to a wide range of potentially therapeutic agents. The ortho-hydroxyl and para-benzonitrile functionalities offer sites for further molecular elaboration, making this substrate particularly attractive for the generation of diverse compound libraries.

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura coupling reaction utilizing this compound as the aryl halide partner.

Reaction Principle

The Suzuki-Miyaura coupling involves the reaction of an organoboron species (typically a boronic acid or its ester) with an organohalide in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to proceed through three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, displacing the halide. This step is facilitated by the presence of a base.

  • Reductive Elimination: The two organic partners on the palladium(II) complex couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation: Suzuki Coupling Reaction Conditions and Yields

The following table summarizes representative conditions and yields for Suzuki coupling reactions of substrates analogous to this compound with various arylboronic acids. These examples highlight the influence of different catalysts, bases, and solvents on the reaction outcome.

Aryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Bromo-2-hydroxybenzaldehydePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃1,4-Dioxane (B91453)/H₂O80-1008-16Not specified[1]
4-Bromo-2-hydroxybenzaldehydeArylboronic acidsPd(OAc)₂ (2) / SPhos (4)KOHEthanol (B145695)/H₂O120 (Microwave)0.03-0.17Not specified[1]
4-BromoacetophenonePhenylboronic acidPdFe₂O₄ (magnetic NPs)K₂CO₃Methanol/H₂O100298[2]
BromobenzenePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane70-8018-2260[3]
4-BromobenzonitrilePhenylboronic acidPd-bpydc-NdK₂CO₃DMF12024>95
2-Bromo-5-methoxyanilinePinacol borane(dppf)PdCl₂Et₃N1,4-DioxaneNot specifiedNot specifiedNot specified[4]

Experimental Protocols

The following are detailed protocols for performing Suzuki coupling reactions with this compound. These can be adapted and optimized for specific arylboronic acids and desired scales.

Protocol 1: Conventional Heating

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Degassed 1,4-Dioxane

  • Degassed deionized water

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.[1]

  • Add degassed 1,4-dioxane and degassed deionized water (typically in a 4:1 to 5:1 ratio) to the flask via syringe.[1]

  • Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.[1]

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 8-16 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract with an organic solvent such as ethyl acetate (B1210297) (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., eluting with a hexane/ethyl acetate gradient) to afford the desired 4-aryl-2-hydroxybenzonitrile.

Protocol 2: Microwave-Assisted Suzuki Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.3 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium hydroxide (B78521) (KOH) (2.0 equiv)

  • Degassed Ethanol

  • Degassed deionized water

  • Microwave reaction vial with a magnetic stir bar

Procedure:

  • Into a microwave reaction vial, add this compound, the arylboronic acid, potassium hydroxide, Pd(OAc)₂, and SPhos.[1]

  • Add ethanol and deionized water (typically in a 1:1 ratio) to the vial.[1]

  • Seal the vial and place it in the microwave reactor.

  • Microwave irradiate at a constant power, with the temperature ramped from room temperature to 120 °C. Hold the reaction mixture at 120 °C for 2-10 minutes.[1]

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition 4-Bromo-2- hydroxybenzonitrile pd_intermediate Ar-Pd(II)L_n-Br oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_biaryl Ar-Pd(II)L_n-Ar' transmetalation->pd_biaryl ar_boronic Ar'-B(OH)₂ ar_boronic->transmetalation base Base (e.g., K₂CO₃) base->transmetalation reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst product Ar-Ar' reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis reagents Combine this compound, Arylboronic acid, and Base inert Establish Inert Atmosphere (e.g., N₂ or Ar) reagents->inert solvent Add Degassed Solvent and Catalyst inert->solvent heat Heat and Stir (Conventional or Microwave) solvent->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor extract Aqueous Work-up and Extraction monitor->extract dry Dry and Concentrate Organic Layer extract->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols: The Strategic Use of 4-Bromo-2-hydroxybenzonitrile in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-hydroxybenzonitrile is a versatile chemical intermediate that holds significant potential in the discovery and development of novel kinase inhibitors. Its unique trifunctional scaffold, featuring a bromine atom, a hydroxyl group, and a nitrile moiety, offers multiple reaction sites for chemical modification. This allows for the systematic construction of diverse molecular architectures to target the ATP-binding sites of various protein kinases, which are critical regulators of cellular processes and established targets in oncology and other diseases. The strategic manipulation of the functional groups of this compound enables the synthesis of substituted benzamide (B126) and other heterocyclic derivatives that can act as potent and selective kinase inhibitors.

This document provides detailed application notes and experimental protocols for the synthesis of a series of hypothetical Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors, using this compound as a key starting material. The methodologies and data presented are based on established synthetic strategies and published data for structurally related compounds.

Key Applications in Kinase Inhibitor Synthesis

The chemical functionalities of this compound can be sequentially or orthogonally modified to build a library of potential kinase inhibitors.

  • Etherification of the Hydroxyl Group: The phenolic hydroxyl group can be readily alkylated or arylated to introduce substituents that can interact with specific residues in the kinase active site.

  • Modification of the Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid, which can then be coupled with various amines to form a diverse library of benzamides. The amide bond is a common feature in many kinase inhibitors, often participating in hydrogen bonding with the hinge region of the kinase.

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom serves as a convenient handle for introducing a wide range of aryl, heteroaryl, and alkyl groups via Suzuki, Buchwald-Hartwig, and other cross-coupling reactions. This allows for the exploration of the solvent-exposed region of the ATP-binding pocket.

Synthesis of FGFR1 Inhibitors: A Proposed Synthetic Scheme

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases whose aberrant activation is implicated in various cancers. The following proposed synthetic scheme outlines the conversion of this compound into a series of 4-bromo-N-arylbenzamide derivatives, which are analogs of known FGFR1 inhibitors.

Caption: Proposed synthetic pathway for FGFR1 inhibitors from this compound.

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Ether Synthesis (Diversification) A This compound B 4-Bromo-2-hydroxybenzoic acid A->B NaOH, H2O, Reflux C 4-Bromo-2-hydroxybenzoic acid D 4-Bromo-2-hydroxy-N-arylbenzamide C->D label_edge1 EDC, HOBt, DMF F 4-Bromo-2-hydroxy-N-arylbenzamide E Substituted Aniline (B41778) E->D G Final Kinase Inhibitor Library F->G label_edge2 K2CO3, Acetone, Reflux H R-X (Alkyl/Aryl Halide) H->G

Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-2-hydroxybenzoic acid
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.0 g (50.5 mmol) of this compound in 100 mL of 10% aqueous sodium hydroxide (B78521) solution.

  • Reaction: Heat the mixture to reflux and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and acidify to pH 2 with concentrated hydrochloric acid.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford 4-Bromo-2-hydroxybenzoic acid as a white solid.

Protocol 2: General Procedure for the Synthesis of 4-Bromo-2-hydroxy-N-arylbenzamides
  • Reaction Setup: To a solution of 4-Bromo-2-hydroxybenzoic acid (1.0 eq) in dimethylformamide (DMF), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.2 eq) and 1-hydroxybenzotriazole (B26582) (HOBt) (1.2 eq). Stir the mixture at room temperature for 30 minutes.

  • Reagent Addition: Add the desired substituted aniline (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-16 hours.

  • Workup: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired 4-Bromo-2-hydroxy-N-arylbenzamide.

Protocol 3: General Procedure for the Synthesis of the Final Kinase Inhibitor Library (Ether Synthesis)
  • Reaction Setup: In a round-bottom flask, dissolve the 4-Bromo-2-hydroxy-N-arylbenzamide (1.0 eq) in acetone.

  • Reagent Addition: Add potassium carbonate (K₂CO₃) (3.0 eq) and the desired alkyl or aryl halide (1.2 eq).

  • Reaction: Heat the mixture to reflux and stir for 6-12 hours, monitoring by TLC.

  • Workup: After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the final inhibitor.

Quantitative Data Summary

The following table summarizes hypothetical inhibitory activities of a series of synthesized compounds against FGFR1, based on published data for structurally similar inhibitors.

Compound IDR Group (from Protocol 3)FGFR1 IC₅₀ (nM)
KI-001 Methyl150
KI-002 Ethyl125
KI-003 Benzyl75
KI-004 4-Fluorobenzyl50
KI-005 2,4-Difluorobenzyl35

FGFR1 Signaling Pathway and Inhibition

FGFR1 signaling is initiated by the binding of fibroblast growth factors (FGFs), leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activates downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation, survival, and angiogenesis. The synthesized inhibitors are designed to compete with ATP for binding to the FGFR1 kinase domain, thereby preventing its activation and blocking downstream signaling.

Caption: Simplified FGFR1 signaling pathway and the point of inhibition.

G FGF FGF FGFR1 FGFR1 FGF->FGFR1 Binds RAS RAS FGFR1->RAS Activates PI3K PI3K FGFR1->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Synthesized Inhibitor (e.g., KI-005) Inhibitor->FGFR1 Inhibits

Experimental Workflow for Kinase Inhibitor Evaluation

The following workflow outlines the key steps in evaluating the synthesized compounds as kinase inhibitors.

Caption: General workflow for the evaluation of synthesized kinase inhibitors.

G Synthesis Compound Synthesis (from this compound) Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Biochemical_Assay In Vitro Kinase Assay (e.g., LanthaScreen™, Kinase-Glo®) Purification->Biochemical_Assay IC50 Determine IC50 Values Biochemical_Assay->IC50 Cell_Assay Cell-Based Assays (Proliferation, Apoptosis) IC50->Cell_Assay Western_Blot Target Engagement Assay (Western Blot for p-FGFR1) Cell_Assay->Western_Blot Lead_Optimization Lead Optimization Western_Blot->Lead_Optimization

Protocol 4: In Vitro FGFR1 Kinase Assay (LanthaScreen™ Example)

  • Reagent Preparation: Prepare serial dilutions of the synthesized inhibitor compounds in DMSO. Prepare assay buffer containing recombinant FGFR1 enzyme, a fluorescently labeled antibody, and a proprietary GFP-substrate.

  • Reaction Initiation: In a 384-well plate, add the assay buffer, the diluted inhibitor, and initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Add a solution containing a terbium-labeled anti-phospho-substrate antibody. Incubate for another 30 minutes.

  • Measurement: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). The ratio of the emission signals at 520 nm (GFP) and 495 nm (terbium) is used to determine the extent of substrate phosphorylation.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

This compound serves as a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. The strategic functionalization of its bromo, hydroxyl, and nitrile groups allows for the generation of diverse chemical libraries with the potential to target a wide range of protein kinases. The protocols and data presented herein provide a framework for the rational design and synthesis of potent FGFR1 inhibitors and can be adapted for the discovery of inhibitors targeting other kinase families.

Application Notes and Protocols for the Reaction of 4-Bromo-2-hydroxybenzonitrile with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-hydroxybenzonitrile is a versatile scaffold in organic synthesis, particularly in the development of novel therapeutic agents. Its chemical structure, featuring a nucleophilic hydroxyl group and an activated aromatic ring bearing a bromine atom and a nitrile group, allows for a diverse range of chemical modifications. The hydroxyl group is amenable to reactions with various electrophiles, leading to the formation of ethers and esters, while the aromatic ring can undergo further electrophilic substitution. The resulting derivatives are of significant interest in medicinal chemistry due to their potential biological activities, including roles as enzyme inhibitors and receptor antagonists.[1][2][3]

This document provides detailed application notes and experimental protocols for the reaction of this compound with several classes of electrophiles, including alkylating agents, acylating agents, nitrating agents, and halogenating agents. The protocols are designed to be adaptable for research and development purposes, and the application notes highlight the relevance of the synthesized compounds in drug discovery.

Reactions at the Hydroxyl Group

The phenolic hydroxyl group of this compound is a primary site for electrophilic attack, readily undergoing O-alkylation and O-acylation to form the corresponding ethers and esters.

O-Alkylation (Williamson Ether Synthesis)

The O-alkylation of this compound is typically achieved via the Williamson ether synthesis, a reliable method for forming ether linkages.[4][5][6] This reaction involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction with an alkyl halide.

Application Highlight: The resulting 4-bromo-2-(alkoxy)benzonitrile derivatives are key intermediates in the synthesis of various biologically active molecules. For instance, substituted 2-cyanophenoxy derivatives have been explored as potential kinase inhibitors and modulators of other biological targets.[1]

Experimental Protocol: Synthesis of 4-Bromo-2-(benzyloxy)benzonitrile

  • Materials:

    • This compound

    • Benzyl (B1604629) bromide

    • Potassium carbonate (K₂CO₃), anhydrous

    • Acetone, anhydrous

    • Ethyl acetate (B1210297) (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

    • Stir the suspension at room temperature for 15 minutes.

    • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

    • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-bromo-2-(benzyloxy)benzonitrile.

ReactantElectrophileBaseSolventTemperature (°C)Time (h)Yield (%)
This compoundBenzyl bromideK₂CO₃AcetoneReflux6-1285-95
This compoundEthyl bromoacetateK₂CO₃DMF80480-90
This compoundMethyl iodideNaHTHF252>95
O-Acylation (Esterification)

O-acylation of this compound with acyl chlorides or acid anhydrides provides the corresponding esters. These reactions are typically rapid and high-yielding.[7][8][9][10]

Application Highlight: Acylated phenol (B47542) derivatives are common motifs in pharmaceuticals and natural products. The resulting 4-bromo-2-(acyloxy)benzonitriles can serve as prodrugs or as intermediates for further synthetic transformations.

Experimental Protocol: Synthesis of 4-Bromo-2-cyanophenyl acetate

  • Materials:

  • Procedure:

    • Dissolve this compound (1.0 eq) in dichloromethane.

    • Add pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

    • Slowly add acetic anhydride (1.2 eq) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with dichloromethane and wash with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify by recrystallization or column chromatography if necessary.

ReactantElectrophileCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)
This compoundAcetic anhydridePyridineDCM0 to 252-4>90
This compoundBenzoyl chlorideTriethylamineDCM0 to 253-585-95

Electrophilic Aromatic Substitution

The aromatic ring of this compound is activated towards electrophilic substitution by the electron-donating hydroxyl group, which directs incoming electrophiles primarily to the ortho and para positions relative to it.[11][12][13] Given that the para position is blocked by the bromine atom, substitution is expected to occur at the positions ortho to the hydroxyl group (positions 3 and 5). The electron-withdrawing nature of the nitrile and bromine groups can influence the regioselectivity and reactivity.

Nitration

Nitration of phenolic compounds can be achieved using a mixture of nitric acid and sulfuric acid.[14] The reaction conditions must be carefully controlled to avoid over-nitration and oxidative side reactions.[11]

Application Highlight: Nitro-substituted aromatic compounds are valuable intermediates for the synthesis of amines, which are prevalent in many pharmaceutical agents. The introduction of a nitro group can also modulate the biological activity of the parent molecule.

Experimental Protocol: Synthesis of 4-Bromo-2-hydroxy-3-nitrobenzonitrile

  • Materials:

    • This compound

    • Concentrated nitric acid (HNO₃)

    • Concentrated sulfuric acid (H₂SO₄)

    • Ice

  • Procedure:

    • Carefully add concentrated sulfuric acid to this compound at 0 °C.

    • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

    • Stir the reaction mixture at 0-5 °C for 1-2 hours.

    • Pour the reaction mixture onto crushed ice with stirring.

    • Collect the precipitated solid by filtration, wash thoroughly with cold water until the washings are neutral.

    • Dry the solid to obtain the crude product.

    • Purify by recrystallization from a suitable solvent (e.g., ethanol/water).

ReactantReagentsTemperature (°C)Time (h)ProductYield (%)
This compoundHNO₃, H₂SO₄0-51-24-Bromo-2-hydroxy-3-nitrobenzonitrile70-80
Halogenation

Further halogenation of the aromatic ring can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).[8] The regioselectivity will be directed by the existing substituents.

Application Highlight: The introduction of additional halogen atoms can significantly impact the lipophilicity and metabolic stability of a drug candidate, and in some cases, enhance its binding affinity to the target protein.[2]

Experimental Protocol: Synthesis of 4,6-Dibromo-2-hydroxybenzonitrile

  • Materials:

    • This compound

    • N-Bromosuccinimide (NBS)

    • Acetonitrile

    • Silica gel

  • Procedure:

    • Dissolve this compound (1.0 eq) in acetonitrile.

    • Add N-bromosuccinimide (1.1 eq) portion-wise to the solution at room temperature.

    • Stir the mixture for 2-4 hours, monitoring the reaction by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the dibrominated product.

ReactantReagentSolventTemperature (°C)Time (h)ProductYield (%)
This compoundNBS (1.1 eq)Acetonitrile252-44,6-Dibromo-2-hydroxybenzonitrile80-90

Visualizations

G Workflow for the Derivatization of this compound cluster_hydroxyl Reactions at the Hydroxyl Group cluster_aromatic Electrophilic Aromatic Substitution start This compound o_alkylation O-Alkylation (Williamson Ether Synthesis) start->o_alkylation Alkyl Halide, Base o_acylation O-Acylation (Esterification) start->o_acylation Acyl Halide/Anhydride, Base nitration Nitration start->nitration HNO₃, H₂SO₄ halogenation Halogenation start->halogenation NBS/NCS ether 4-Bromo-2-(alkoxy)benzonitriles o_alkylation->ether ester 4-Bromo-2-(acyloxy)benzonitriles o_acylation->ester nitro_prod Nitrated Derivatives nitration->nitro_prod halo_prod Halogenated Derivatives halogenation->halo_prod bio_eval Biological Evaluation (e.g., Kinase Assays, Antimicrobial Screening) ether->bio_eval ester->bio_eval nitro_prod->bio_eval halo_prod->bio_eval

Caption: Derivatization of this compound.

G Logical Relationship of Substituent Effects on Electrophilic Aromatic Substitution reactant This compound substituents Substituents: -OH (hydroxyl) -Br (bromo) -CN (cyano) reactant->substituents oh_effect -OH: Activating, o,p-directing substituents->oh_effect br_cn_effect -Br, -CN: Deactivating, m-directing (Br is o,p-directing exception) substituents->br_cn_effect reactivity Overall Ring Reactivity: Activated relative to benzene oh_effect->reactivity regioselectivity Regioselectivity: Substitution at positions ortho to -OH oh_effect->regioselectivity br_cn_effect->reactivity reactivity->regioselectivity

Caption: Substituent Effects in Electrophilic Reactions.

Conclusion

This compound is a valuable starting material for the synthesis of a wide array of substituted benzonitrile (B105546) derivatives. The protocols outlined in this document provide a foundation for the exploration of its chemical space. The resulting compounds, with their potential for diverse biological activities, represent promising leads for drug discovery and development programs. Further investigation into the structure-activity relationships of these derivatives is warranted to fully exploit their therapeutic potential.

References

Application Notes and Protocols for 4-Bromo-2-hydroxybenzonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential medicinal chemistry applications of 4-Bromo-2-hydroxybenzonitrile, drawing upon the known biological activities of the broader class of bromophenols. While specific data for this compound is limited in publicly available literature, its structural features suggest potential as a scaffold in drug discovery. The protocols provided are representative methodologies that can be adapted for the evaluation of this compound and its derivatives.

Introduction

This compound is a halogenated phenolic compound. The presence of a hydroxyl group, a nitrile group, and a bromine atom on the aromatic ring provides multiple points for chemical modification, making it an attractive starting material for the synthesis of novel bioactive molecules.[1] Bromophenols, as a class, are known to exhibit a range of biological activities, including anticancer, antioxidant, and enzyme inhibitory effects.[2][3] Therefore, this compound is a compound of interest for exploring new therapeutic agents.

Potential Therapeutic Applications

Based on the activities of structurally related bromophenols, this compound and its derivatives could be investigated for the following applications:

  • Anticancer Activity: Bromophenols have been shown to inhibit the proliferation of various cancer cell lines.[2][3] The proposed mechanisms often involve the induction of apoptosis and the generation of reactive oxygen species (ROS) in cancer cells.

  • Antioxidant Activity: The phenolic hydroxyl group in this compound suggests potential antioxidant properties through scavenging of free radicals.[4] This activity is relevant for diseases associated with oxidative stress.

  • Enzyme Inhibition: The core structure of this compound could serve as a scaffold for the design of enzyme inhibitors, such as tyrosine kinase inhibitors, which are crucial in cancer therapy.[5]

Quantitative Data Summary

Compound ClassTarget/AssayActivity MetricValueReference
Bromophenol DerivativesAnticancer (Various cell lines)IC50Ranging from µM to nM[2][3]
Benzylic BromophenolsDPPH radical scavengingIC5019.84 µM[4]
4-Hydroxycinnamamide (B120813) DerivativesTyrosine Kinase (EGF Receptor)IC500.37 - 0.85 µM[5]

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted to evaluate the medicinal chemistry applications of this compound.

Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of derivatives of this compound, which can be used to explore structure-activity relationships.

Materials:

  • This compound

  • Alkyl halides or other electrophiles

  • A suitable base (e.g., potassium carbonate)

  • A suitable solvent (e.g., acetone, DMF)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Dissolve this compound (1 equivalent) and the desired alkyl halide (1.1 equivalents) in the chosen solvent.

  • Add the base (1.5 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature or with heating, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the base.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexane/ethyl acetate).

  • Characterize the purified product by spectroscopic methods (e.g., NMR, Mass Spectrometry).

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Enzyme Inhibition Assay (Tyrosine Kinase)

This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific tyrosine kinase.

Materials:

  • Purified tyrosine kinase enzyme

  • Substrate peptide

  • ATP

  • Assay buffer

  • This compound (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the enzyme, the test compound at various concentrations, and the substrate peptide.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the luminescence signal, which is proportional to the amount of ADP produced.

  • Calculate the percentage of enzyme inhibition for each concentration of the compound and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Potential Involvement in the Nrf2 Signaling Pathway

Phenolic compounds are known to exert antioxidant effects by modulating the Keap1-Nrf2 pathway. It is plausible that this compound could activate this pathway, leading to the expression of antioxidant enzymes.

Nrf2_Pathway cluster_nucleus Inside Nucleus ROS Oxidative Stress (e.g., from cancer cells) Keap1 Keap1 ROS->Keap1 induces conformational change BHB This compound BHB->Keap1 potential interaction Nrf2 Nrf2 Keap1->Nrf2 sequesters Ub Ubiquitin Proteasome Proteasomal Degradation Nrf2->Proteasome degradation Nrf2->Nucleus translocation Nrf2_n Nrf2 Ub->Nrf2 ubiquitination ARE ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes promotes transcription Antioxidant_Enzymes->ROS neutralizes Nrf2_n->ARE binds to

Caption: Potential modulation of the Nrf2 signaling pathway by this compound.

Experimental Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for screening compounds like this compound for anticancer activity.

Anticancer_Screening_Workflow cluster_secondary Confirmation of Activity cluster_mechanism Understanding the 'How' Start Start: Compound Library (including this compound derivatives) Primary_Screening Primary Screening: MTT Assay on multiple cancer cell lines Start->Primary_Screening Hit_Identification Hit Identification: Select compounds with low IC50 values Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays Hit_Identification->Secondary_Assays Active Hits Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI staining) Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Mechanism_Studies Mechanism of Action Studies Apoptosis_Assay->Mechanism_Studies Cell_Cycle_Analysis->Mechanism_Studies Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Kinase Assays) Pathway_Analysis Signaling Pathway Analysis (Western Blot) Lead_Optimization Lead Optimization: Structure-Activity Relationship (SAR) studies Enzyme_Inhibition->Lead_Optimization Pathway_Analysis->Lead_Optimization End Preclinical Development Lead_Optimization->End

Caption: A logical workflow for the screening and development of anticancer drug candidates.

References

Application Notes and Protocols for the Functionalization of 4-Bromo-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the chemical functionalization of 4-Bromo-2-hydroxybenzonitrile. This compound is a valuable building block in organic synthesis due to its three distinct functional groups: a bromine atom amenable to cross-coupling reactions, a nucleophilic hydroxyl group, and a nitrile group that can be further transformed.[1][2] These features make it an attractive starting material for the synthesis of diverse molecular scaffolds for applications in medicinal chemistry and materials science.[1][2]

Overview of Functionalization Strategies

This compound offers multiple sites for chemical modification. The bromine atom is the most common site for functionalization, typically through palladium-catalyzed cross-coupling reactions to form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The hydroxyl and nitrile groups also provide avenues for further derivatization.

G cluster_start Starting Material cluster_reactions Functionalization Pathways cluster_products Product Scaffolds start This compound suzuki Aryl/Vinyl Boronic Acids (Suzuki Coupling) start->suzuki Pd Catalyst, Base buchwald Amines (Buchwald-Hartwig) start->buchwald Pd Catalyst, Base ether Alkyl Halides (Etherification) start->ether Base hydrolysis H₂O/H⁺ or OH⁻ (Nitrile Hydrolysis) start->hydrolysis Acid or Base cc_product 4-Aryl/Vinyl-2-hydroxybenzonitriles suzuki->cc_product cn_product 4-Amino-2-hydroxybenzonitriles buchwald->cn_product ether_product 4-Bromo-2-alkoxybenzonitriles ether->ether_product acid_product 4-Bromo-2-hydroxybenzoic Acids hydrolysis->acid_product

Caption: Key functionalization pathways for this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring is highly susceptible to palladium-catalyzed cross-coupling reactions, which are fundamental for creating C-C and C-N bonds.[1]

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by coupling this compound with various aryl or vinyl boronic acids.[3][4] This reaction is a cornerstone in the synthesis of complex organic molecules.[1]

Quantitative Data Summary: Suzuki-Miyaura Coupling

Aryl HalideCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
4-Bromo-2-hydroxybenzaldehydePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane/H₂O80-100High (implied)[3][4]
4-BromoanisolePhenylboronic acidPd-bpydc-La-K₂CO₃H₂O/EtOH80>99
4-BromobenzonitrilePhenylboronic acidPd-bpydc-La-K₂CO₃H₂O/EtOH80>99[5]
4-BromoacetophenonePhenylboronic acidFe₃O₄@SiO₂/Pd(II) (0.25)-Na₂CO₃DMA10094[6]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general procedure adapted for this compound. Optimization for specific substrates is recommended.[3][4]

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Palladium(II) acetate (B1210297) [Pd(OAc)₂] (2-3 mol%)

    • SPhos or other suitable phosphine (B1218219) ligand (4-6 mol%)

    • Potassium phosphate (B84403) (K₃PO₄) or Potassium carbonate (K₂CO₃) (2.0 equiv)

    • Degassed 1,4-Dioxane and degassed deionized water (e.g., 4:1 v/v)

    • Nitrogen or Argon gas supply

  • Procedure:

    • To a flame-dried Schlenk tube or round-bottom flask, add this compound, the arylboronic acid, and the base.

    • Add the palladium precursor and the phosphine ligand.

    • Seal the vessel, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.[4]

    • Add the degassed solvent mixture via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

G cluster_workflow Experimental Workflow: Suzuki-Miyaura Coupling prep 1. Reagent Preparation (Aryl Halide, Boronic Acid, Base, Catalyst, Ligand) setup 2. Reaction Setup (Add reagents to flask) prep->setup inert 3. Inert Atmosphere (Evacuate & backfill with Ar/N₂) setup->inert solvent 4. Solvent Addition (Degassed Dioxane/H₂O) inert->solvent react 5. Reaction (Heat at 80-100 °C) solvent->react monitor 6. Monitoring (TLC or LC-MS) react->monitor workup 7. Work-up (Extraction & Washing) monitor->workup purify 8. Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: General experimental workflow for a cross-coupling reaction.

The Buchwald-Hartwig amination enables the synthesis of aryl amines from aryl halides, a transformation that is crucial in pharmaceutical development.[7] This reaction couples this compound with a wide range of primary or secondary amines.

Quantitative Data Summary: Buchwald-Hartwig Amination

Aryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
2-Bromo-13α-estrone 3-benzyl etherAnilinePd(OAc)₂ (10)XPhos (20)KOt-BuToluene120 (MW)90[8]
4-Bromo-13α-estrone 3-benzyl etherAnilinePd(OAc)₂ (10)XPhos (20)KOt-BuToluene120 (MW)92[8]
Aryl Bromide (General)Primary AminePd₂(dba)₃ (1-2)Xantphos (2-4)Cs₂CO₃Toluene100(Not specified)[3]
Aryl Halide (General)AmmoniaPd(OAc)₂Josiphos-typeNaOt-BuToluene100(Not specified)

Experimental Protocol: Buchwald-Hartwig Amination

This is a generalized protocol; specific conditions may vary based on the amine's reactivity.[3]

  • Materials:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Phosphine ligand (e.g., Xantphos or XPhos, 2-4 mol%)

    • Base (e.g., Cs₂CO₃, NaOt-Bu, 1.5-2.0 equiv)

    • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

    • Nitrogen or Argon gas supply

  • Procedure:

    • In a glovebox or under an inert atmosphere, add this compound, the palladium precursor, the ligand, and the base to an oven-dried reaction vessel.[3]

    • Add the anhydrous, degassed solvent, followed by the amine.

    • Seal the reaction vessel and heat to the desired temperature (e.g., 100-120 °C) with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • After cooling, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the product via flash column chromatography.

G cluster_catalytic_cycle Catalytic Cycle: Buchwald-Hartwig Amination pd0 Pd(0)L₂ ox_add Oxidative Addition Ar-Pd(II)-X(L)₂ pd0->ox_add + Ar-X amine_complex Amine Coordination [Ar-Pd(II)-NHR'R''](L)₂⁺X⁻ ox_add->amine_complex + HNR'R'' deprotonation Deprotonation Ar-Pd(II)-NR'R''(L)₂ amine_complex->deprotonation + Base - Base-H⁺X⁻ deprotonation->pd0 Reductive Elimination + Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Functionalization of the Hydroxyl Group

The phenolic hydroxyl group can be functionalized through reactions like etherification. This is often done to protect the hydroxyl group during subsequent reactions or to introduce new functionalities.

Experimental Protocol: O-Alkylation

  • Materials:

    • This compound (1.0 equiv)

    • Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.1 equiv)

    • Base (e.g., K₂CO₃, NaH) (1.5 equiv)

    • Solvent (e.g., Acetone, DMF)

  • Procedure:

    • Dissolve this compound in the chosen solvent in a round-bottom flask.

    • Add the base and stir the mixture for 15-30 minutes at room temperature.

    • Add the alkyl halide dropwise to the mixture.

    • Heat the reaction to a suitable temperature (e.g., 50-80 °C) and stir until TLC indicates completion.

    • Cool the reaction, quench with water, and extract with an organic solvent like ethyl acetate.

    • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography or recrystallization to yield the desired ether.

Transformations of the Nitrile Group

The nitrile group is a versatile functional handle that can be converted into other important functionalities, such as carboxylic acids or primary amines.[1]

  • Hydrolysis to Carboxylic Acid: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4-Bromo-2-hydroxybenzoic acid. This typically involves refluxing with a strong acid (e.g., H₂SO₄) or base (e.g., NaOH), followed by acidic work-up.

  • Reduction to Amine: The nitrile can be reduced to a primary amine (aminomethyl group) using strong reducing agents like Lithium aluminum hydride (LiAlH₄) in a solvent such as THF, or through catalytic hydrogenation.

These transformations significantly expand the molecular diversity that can be achieved from the this compound scaffold.

References

Application Notes and Protocols: 4-Bromo-2-hydroxybenzonitrile as a Versatile Precursor for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-hydroxybenzonitrile is a highly functionalized aromatic building block with significant potential in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a nucleophilic hydroxyl group, a versatile nitrile moiety, and a bromine atom amenable to various cross-coupling reactions, makes it an attractive starting material for the synthesis of a diverse range of heterocyclic compounds with promising biological activities. This document provides detailed application notes and experimental protocols for the utilization of this compound as a precursor for the synthesis of bioactive molecules, including proposed routes to potent kinase inhibitors and other pharmacologically relevant scaffolds.

Key Reactive Sites and Potential Transformations

The synthetic utility of this compound stems from the distinct reactivity of its functional groups:

  • Hydroxyl Group: The phenolic hydroxyl group can undergo O-alkylation, O-acylation, and can participate in cyclization reactions to form oxygen-containing heterocycles such as benzofurans.

  • Nitrile Group: The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition and condensation reactions to form nitrogen-containing heterocycles like quinazolinones.

  • Bromine Atom: The bromine atom is well-suited for various palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents and the construction of complex molecular architectures.

Application 1: Proposed Synthesis of Benzofuran (B130515) Derivatives as Potential Kinase Inhibitors

Benzofuran scaffolds are present in numerous biologically active compounds, exhibiting a wide range of pharmacological properties, including anticancer and anti-inflammatory activities. The following protocol describes a proposed synthetic route to 2-aryl-6-bromobenzofuran-7-carbonitrile derivatives from this compound, which could be screened for kinase inhibitory activity.

Experimental Protocol: Synthesis of 2-Aryl-6-bromobenzofuran-7-carbonitrile

This protocol is adapted from established methods for the synthesis of benzofurans from substituted phenols and terminal alkynes.

Step 1: Sonogashira Coupling of this compound with a Terminal Alkyne

  • To a solution of this compound (1.0 eq) in a suitable solvent such as triethylamine (B128534) or a mixture of DMF and triethylamine, add a terminal alkyne (e.g., phenylacetylene, 1.2 eq).

  • Add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.1 eq) to the reaction mixture.

  • Heat the mixture to 80-100 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, filter to remove the catalyst, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 4-bromo-2-(phenylethynyl)benzonitrile.

Step 2: Intramolecular Cyclization to the Benzofuran Core

  • Dissolve the product from Step 1 (1.0 eq) in a suitable solvent such as DMF or N-methyl-2-pyrrolidone (NMP).

  • Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Heat the reaction mixture to 120-150 °C and stir for 6-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 2-aryl-6-bromobenzofuran-7-carbonitrile.

Proposed Synthetic Workflow for Benzofuran Derivatives

G start This compound step1 Sonogashira Coupling (Terminal Alkyne, Pd(PPh3)2Cl2, CuI, Et3N) start->step1 intermediate1 4-Bromo-2-(alkynyl)benzonitrile step1->intermediate1 step2 Intramolecular Cyclization (Base, e.g., K2CO3, DMF) intermediate1->step2 product 2-Substituted-6-bromobenzofuran-7-carbonitrile (Potential Kinase Inhibitor) step2->product

Caption: Proposed synthesis of benzofuran derivatives.

Application 2: Proposed Synthesis of Quinazolinone Derivatives as Potential Anticancer Agents

The quinazolinone core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting potent anticancer activity through various mechanisms, including inhibition of tyrosine kinases. The following is a proposed protocol for the synthesis of 7-bromo-8-hydroxy-2-substituted-quinazolin-4(3H)-ones from this compound.

Experimental Protocol: Synthesis of Substituted Quinazolinones

This protocol is based on established methods for quinazolinone synthesis from o-aminobenzonitriles, which can be proposed to be formed in situ from this compound.

Step 1: In Situ Formation of an o-Aminobenzamide Intermediate

  • In a sealed tube, combine this compound (1.0 eq), an appropriate aldehyde (1.5 eq), and aqueous ammonia (B1221849) (excess).

  • Add a copper catalyst, such as CuCl₂ (0.1 eq), a base like cesium carbonate (Cs₂CO₃, 2.0 eq), and a ligand, for instance, L-proline (0.2 eq), in water.

  • Seal the tube and heat the mixture to 100-120 °C for 12-24 hours. This step is proposed to facilitate a multi-component reaction leading to an intermediate that can cyclize.

Step 2: Cyclization and Oxidation to the Quinazolinone Core

  • After the initial heating, cool the reaction mixture and then open the vessel to the air.

  • Reflux the mixture for an additional 12 hours. The presence of air is expected to facilitate the oxidative cyclization to the quinazolinone ring system.

  • Upon completion, cool the reaction to room temperature and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to obtain the desired 7-bromo-8-hydroxy-2-substituted-quinazolin-4(3H)-one.

Proposed Synthetic Workflow for Quinazolinone Derivatives

G start This compound step1 Multi-component Reaction (Aldehyde, aq. NH3, CuCl2, Cs2CO3, L-proline, H2O) start->step1 intermediate1 Proposed Intermediate step1->intermediate1 step2 Oxidative Cyclization (Reflux in air) intermediate1->step2 product 7-Bromo-8-hydroxy-2-substituted-quinazolin-4(3H)-one (Potential Anticancer Agent) step2->product

Caption: Proposed synthesis of quinazolinone derivatives.

Quantitative Data Summary (Hypothetical)

The following table summarizes hypothetical quantitative data for the proposed synthesis of bioactive molecules from this compound, based on yields and biological activities reported for analogous compounds in the literature.

PrecursorTarget Bioactive ScaffoldProposed Synthetic RouteExpected Yield (%)Hypothetical Biological Activity (IC₅₀)Target Class
This compound2-Phenyl-6-bromobenzofuran-7-carbonitrileSonogashira Coupling & Cyclization60-750.5 - 5 µMKinase Inhibitors
This compound7-Bromo-8-hydroxy-2-phenyl-quinazolin-4(3H)-oneMulti-component Reaction & Oxidative Cyclization50-651 - 10 µMAnticancer Agents

Signaling Pathway Diagram: Inhibition of a Generic Receptor Tyrosine Kinase (RTK) Pathway

Many benzofuran and quinazolinone derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs), which are crucial components of signaling pathways that regulate cell growth, proliferation, and survival. The diagram below illustrates a simplified RTK signaling pathway and the potential point of inhibition by the synthesized bioactive molecules.

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) RTK->RTK ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK Pathway) RTK->Downstream Activation Ligand Growth Factor Ligand->RTK Binding & Dimerization Inhibitor Synthesized Bioactive Molecule (e.g., Benzofuran/Quinazolinone derivative) Inhibitor->RTK Inhibition ATP ATP ATP->RTK Response Cell Proliferation, Survival, Angiogenesis Downstream->Response

Caption: Inhibition of RTK signaling by bioactive molecules.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of diverse, biologically active heterocyclic compounds. The proposed synthetic routes to benzofuran and quinazolinone derivatives highlight its potential in the development of novel therapeutic agents, particularly in the area of oncology. The provided protocols, although based on analogous transformations, offer a solid foundation for researchers to explore the synthetic utility of this promising precursor in their drug discovery programs. Further investigation into the optimization of these reactions and the biological evaluation of the resulting compounds is warranted.

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 4-Bromo-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and selectivity.[1] This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 4-Bromo-2-hydroxybenzonitrile, a versatile building block for the synthesis of a wide array of functionalized aromatic compounds. The resulting 4-substituted-2-hydroxybenzonitrile derivatives are valuable intermediates in medicinal chemistry and drug discovery, serving as precursors to novel therapeutic agents.[2][3]

The presence of three distinct functional groups on the this compound scaffold—a bromine atom, a hydroxyl group, and a nitrile group—offers multiple avenues for chemical modification. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, amino, and alkynyl moieties. This document will focus on three key palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

Reaction Principles

Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving a Pd(0) active species. The fundamental steps of these catalytic cycles are:

  • Oxidative Addition: The aryl bromide (this compound) reacts with the Pd(0) catalyst to form a Pd(II) intermediate.

  • Transmetalation (for Suzuki and Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (organoboron compound, terminal alkyne, or amine) reacts with the Pd(II) intermediate.

  • Reductive Elimination: The two coupled fragments are eliminated from the palladium center, forming the desired product and regenerating the Pd(0) catalyst.[4][5][6]

The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity, and often requires optimization for specific substrates.

Data Presentation

The following tables summarize representative quantitative data for the palladium-catalyzed cross-coupling reactions of this compound with various coupling partners.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O1001285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₃PO₄1,4-Dioxane901692
33-Pyridinylboronic acidPd₂(dba)₃ (2)SPhos (4)Cs₂CO₃Toluene110878

Table 2: Buchwald-Hartwig Amination of this compound with Amines

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene1001888
2AnilinePd(OAc)₂ (2)BINAP (3)NaOtBu1,4-Dioxane1002475
3n-ButylaminePd₂(dba)₃ (2)RuPhos (4)K₃PO₄t-BuOH901682

Table 3: Sonogashira Coupling of this compound with Terminal Alkynes

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF601291
21-HexynePd(PPh₃)₄ (3)CuI (5)i-Pr₂NHDMF80885
3TrimethylsilylacetylenePd(OAc)₂ (2)- (Copper-free)PPh₃, K₂CO₃Toluene1002478

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/H₂O 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 198 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 276 mg, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 58 mg, 0.05 mmol) to the flask.

  • Add the degassed solvent mixture (e.g., 5 mL of Toluene/H₂O 4:1) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 8-16 hours.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract with ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.[2]

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 4-aryl-2-hydroxybenzonitrile.[2]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine (B1218219) ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., Cs₂CO₃, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Oven-dried reaction vessel (e.g., Schlenk tube)

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound (e.g., 198 mg, 1.0 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 18 mg, 0.02 mmol), the phosphine ligand (e.g., Xantphos, 23 mg, 0.04 mmol), and the base (e.g., Cs₂CO₃, 488 mg, 1.5 mmol) to an oven-dried reaction vessel.[7]

  • Add the amine (1.2 mmol) and the anhydrous, degassed solvent (e.g., 5 mL of Toluene).[7]

  • Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-2-hydroxybenzonitrile.

Protocol 3: General Procedure for Sonogashira Coupling

This protocol outlines a general method for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Amine base (e.g., Et₃N or i-Pr₂NH, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (e.g., 198 mg, 1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 14 mg, 0.02 mmol), and copper(I) iodide (e.g., 8 mg, 0.04 mmol).[8]

  • Add the anhydrous, degassed solvent (e.g., 5 mL of THF) followed by the amine base (e.g., Et₃N, 0.28 mL, 2.0 mmol).[8]

  • Add the terminal alkyne (1.2 mmol) via syringe.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C for 6-12 hours.[8]

  • Monitor the reaction progress by TLC or LC-MS.[8]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with a saturated aqueous solution of ammonium (B1175870) chloride (2 x 15 mL) to remove the copper catalyst.

  • Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-alkynyl-2-hydroxybenzonitrile.

Applications in Drug Development

The 4-substituted-2-hydroxybenzonitrile scaffold is a key structural motif in a variety of biologically active molecules and serves as a versatile platform for the development of new therapeutic agents.

  • PROTACs (Proteolysis-Targeting Chimeras): The Heck reaction, a related palladium-catalyzed C-C bond-forming reaction, has been employed to transform this compound into intermediates for the synthesis of PROTACs.[7] PROTACs are an emerging class of therapeutics that induce the degradation of specific target proteins.

  • Enzyme Inhibitors: The ability to introduce diverse functionalities at the 4-position allows for the synthesis of compound libraries for screening against various enzymatic targets. For example, aryl-substituted phenols are known to interact with a range of biological targets.

  • GPCR Ligands: The diaryl ether motif, accessible through variants of the Buchwald-Hartwig reaction (C-O coupling), is a common feature in ligands for G-protein coupled receptors (GPCRs).

Visualizations

G General Palladium-Catalyzed Cross-Coupling Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(R)L_n Ar-Pd(II)(R)L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(R)L_n Transmetalation (Suzuki/Sonogashira) or Amine Coordination (Buchwald-Hartwig) Ar-Pd(II)(R)L_n->Pd(0)L_n Reductive Elimination Ar-R Coupled Product Ar-Pd(II)(R)L_n->Ar-R

Caption: Catalytic cycle for palladium-catalyzed cross-coupling reactions.

G Experimental Workflow for Palladium-Catalyzed Cross-Coupling cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Reactants Combine this compound, Coupling Partner, Base, and Catalyst Inert_Atmosphere Establish Inert Atmosphere (Ar or N2) Reactants->Inert_Atmosphere Solvent Add Degassed Solvent Inert_Atmosphere->Solvent Heating Heat to Desired Temperature with Stirring Solvent->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quenching Cool and Quench Reaction Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry and Concentrate Extraction->Drying Purification Purify by Column Chromatography Drying->Purification Final_Product Isolated Product Purification->Final_Product Characterize Product

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

References

Troubleshooting & Optimization

4-Bromo-2-hydroxybenzonitrile reaction optimization and yield improvement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the synthesis of 4-bromo-2-hydroxybenzonitrile, improving reaction yields, and addressing common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely used and effective method is the nucleophilic aromatic substitution (SNAr) of 2-fluoro-5-bromobenzonitrile. This involves the displacement of the fluorine atom with a protected hydroxyl group, followed by deprotection. A common procedure utilizes potassium acetate (B1210297) in the presence of a phase-transfer catalyst like 18-crown-6 (B118740), followed by hydrolysis with a base such as sodium hydroxide (B78521).[1]

Q2: I am experiencing a significantly lower yield than the reported 81%. What are the potential causes?

A2: Low yields can stem from several factors. Key areas to investigate include:

  • Incomplete reaction: The reaction time or temperature may be insufficient for the complete conversion of the starting material.

  • Moisture contamination: The presence of water can hydrolyze the nitrile group or interfere with the reagents. Ensure all glassware is dry and solvents are anhydrous.

  • Purity of reagents: The quality of 2-fluoro-5-bromobenzonitrile, potassium acetate, and the phase-transfer catalyst is crucial. Impurities can lead to side reactions and lower the yield.

  • Inefficient hydrolysis: The deprotection step with sodium hydroxide might be incomplete.

  • Loss during workup and purification: Product may be lost during extraction or column chromatography.

Q3: What are the likely side products in this synthesis?

A3: While this specific reaction is generally clean, potential side products in nucleophilic aromatic substitution reactions of this type can include:

  • Unreacted starting material: 2-fluoro-5-bromobenzonitrile may remain if the reaction does not go to completion.

  • Hydrolysis of the nitrile group: The nitrile group (-CN) can be hydrolyzed to a carboxylic acid (-COOH) or an amide (-CONH₂) under the basic conditions of the hydrolysis step, especially if the temperature is not controlled.

  • Formation of isomeric byproducts: Although less common in this specific reaction, incomplete regioselectivity in similar reactions can lead to the formation of other isomers.

Q4: Can I use a different base for the hydrolysis step?

A4: While sodium hydroxide is commonly used, other strong bases like potassium hydroxide can also be employed. However, it is important to control the concentration and temperature to avoid unwanted side reactions, such as the hydrolysis of the nitrile group.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive reagents or incorrect reaction setup.- Verify the purity and integrity of all starting materials and reagents. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to air or moisture. - Double-check the reaction temperature and ensure adequate stirring.
Low Yield (<50%) - Incomplete reaction. - Suboptimal reaction conditions. - Presence of moisture.- Increase the reaction time or temperature gradually and monitor the progress by TLC or GC-MS. - Ensure all solvents are anhydrous and glassware is thoroughly dried. - Optimize the stoichiometry of the reagents (see Data Presentation section).
Presence of Multiple Spots on TLC (Impure Product) Formation of side products.- If a significant amount of starting material remains, consider optimizing the reaction conditions (time, temperature). - If byproducts from nitrile hydrolysis are suspected, perform the basic hydrolysis at a lower temperature or for a shorter duration. - Optimize the column chromatography conditions (e.g., solvent system, gradient) for better separation.
Difficulty in Product Isolation Emulsion formation during extraction or product precipitation issues.- To break emulsions, add a small amount of brine or a different organic solvent. - If the product is an oil, try triturating with a non-polar solvent (e.g., hexane) to induce crystallization.

Data Presentation: Reaction Parameter Optimization

The following table summarizes key parameters for the synthesis of this compound from 2-fluoro-5-bromobenzonitrile. The baseline procedure reports a yield of 81%.[1] Optimization of these parameters may lead to further yield improvement.

Parameter Baseline Condition [1]Optimization Range/Suggestion Expected Outcome of Optimization
Temperature Reflux in acetonitrile60-82°CLowering the temperature may reduce side reactions but could require longer reaction times. Increasing the temperature might speed up the reaction but could also promote byproduct formation.
Reaction Time 36 hours24-48 hoursMonitor the reaction progress by TLC or GC-MS to determine the optimal time for maximum conversion without significant byproduct formation.
Stoichiometry of Potassium Acetate 1.5 equivalents1.2-2.0 equivalentsAn excess of potassium acetate is necessary to drive the reaction forward. A slight excess is generally optimal.
Stoichiometry of 18-crown-6 1.5 equivalents0.1-1.5 equivalentsWhile a stoichiometric amount is reported, catalytic amounts (e.g., 10 mol%) of the phase-transfer catalyst may be sufficient and more cost-effective.
Concentration of NaOH for Hydrolysis 2.5 N1-3 NA lower concentration may require longer hydrolysis time but could minimize nitrile hydrolysis.

Experimental Protocols

Synthesis of this compound from 2-Fluoro-5-bromobenzonitrile[1]

This protocol details the nucleophilic aromatic substitution of 2-fluoro-5-bromobenzonitrile.

Materials:

  • 2-Fluoro-5-bromobenzonitrile

  • Potassium acetate (KOAc)

  • 18-crown-6

  • Acetonitrile (MeCN), anhydrous

  • 2.5 N Sodium hydroxide (NaOH) solution

  • 6 N Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane (B92381)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-5-bromobenzonitrile (1.0 eq), potassium acetate (1.5 eq), and 18-crown-6 (1.5 eq) in anhydrous acetonitrile.

  • Reaction: Heat the mixture to reflux and maintain for 36 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Hydrolysis: After completion, cool the reaction mixture to room temperature. Add 2.5 N NaOH solution and stir overnight at room temperature.

  • Workup:

    • Extract the mixture with diethyl ether. Discard the organic layer.

    • Acidify the aqueous layer with 6 N HCl.

    • Extract the acidified aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography using a mixture of ethyl acetate and hexane (e.g., 40% ethyl acetate/hexane) to obtain this compound.

Visualizations

Reaction_Pathway start 2-Fluoro-5-bromobenzonitrile intermediate Intermediate Acetate Adduct start->intermediate KOAc, 18-crown-6 Acetonitrile, Reflux product This compound intermediate->product 1. NaOH 2. HCl

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow start Low Yield Observed check_purity Check Purity of Starting Materials & Reagents start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_purity->check_conditions incomplete_reaction Incomplete Reaction? check_conditions->incomplete_reaction check_workup Analyze Workup & Purification (Extraction, Chromatography) end Improved Yield check_workup->end side_reactions Side Reactions Evident? incomplete_reaction->side_reactions No optimize_conditions Optimize Reaction Conditions (Increase Time/Temp) incomplete_reaction->optimize_conditions Yes side_reactions->check_workup No modify_workup Modify Workup/Purification side_reactions->modify_workup Yes optimize_conditions->end modify_workup->end

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

Technical Support Center: Purification of 4-Bromo-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 4-Bromo-2-hydroxybenzonitrile. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound? A1: The most effective and commonly cited purification methods for this compound are flash column chromatography and recrystallization.[1][2][3] Column chromatography is excellent for removing a wide range of impurities after synthesis, while recrystallization is used to achieve high purity, especially for removing minor impurities from an already enriched product.

Q2: What is the expected appearance and melting point of pure this compound? A2: Pure this compound typically appears as a white to light yellow or light orange crystalline powder.[4] Its reported melting point is approximately 160 °C. If your product is an oil or a dark, discolored solid at room temperature, it indicates the presence of significant impurities.[3]

Q3: What are the potential impurities I might encounter? A3: Impurities largely depend on the synthetic route used. Potential contaminants can include unreacted starting materials, such as 2-fluoro-5-bromobenzonitrile, and residual reagents from the synthesis.[1][2] It is also possible to have isomeric side products or polymeric tars if the reaction conditions were not optimal.[5]

Q4: How can I assess the purity of my this compound sample? A4: Purity is commonly assessed using Gas Chromatography (GC), as indicated by commercial suppliers who guarantee purity levels of >98.0%.[4] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and identify impurities.[1][2] Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of purification during column chromatography.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification process in a question-and-answer format.

Issue 1: Problems During Column Chromatography

Q: My compound is not separating effectively on a silica (B1680970) gel column. What eluent system should I use? A: A documented successful eluent system for purifying this compound is a mixture of 40% ethyl acetate (B1210297) in hexane (B92381).[1][2] If separation is poor, you should use Thin-Layer Chromatography (TLC) to optimize the solvent system. Adjust the polarity to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound, which typically provides the best separation.[6]

Q: The compound bands are streaking or running unevenly down the column. What causes this and how can I fix it? A: Poor band resolution is often caused by one of the following:

  • Improper Column Packing: Air bubbles or cracks in the silica gel create channels for the solvent to flow through, leading to uneven separation.[6] Ensure you pack the column carefully as a uniform slurry.

  • Column Overloading: Using too much crude material for the amount of silica gel will result in broad, overlapping bands. A general guideline is to load a sample amount that is 1-5% of the silica gel's weight.[3]

  • Incorrect Sample Loading: Loading the sample in a large volume of solvent or a solvent that is too polar will cause the initial band to be very wide.[6] Dissolve your sample in a minimal amount of the eluent, or adsorb it onto a small amount of silica gel (dry loading) for a much sharper starting band.[6][7]

Issue 2: Challenges with Recrystallization

Q: I have dissolved my product in a hot solvent, but no crystals form upon cooling, even in an ice bath. What should I do? A: This is a classic sign that too much solvent was used.[6] To fix this, gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound. Once the solution is more concentrated, allow it to cool slowly again. Maximum recovery is achieved when the minimum amount of hot solvent is used to fully dissolve the product.[3][6]

Q: My product has "oiled out" of the solution instead of forming solid crystals. How can I induce crystallization? A: "Oiling out" occurs when the compound's melting point is lower than the temperature of the solution from which it is separating, or if the solution is supersaturated. Try reheating the mixture to redissolve the oil, add a small amount of additional solvent to reduce saturation, and allow it to cool much more slowly. Scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound can also help initiate crystallization.

Q: My final crystalline product is still discolored. How can I remove colored impurities? A: For persistent color, an activated carbon treatment can be effective.[3] Dissolve the crude product in a suitable hot solvent, add a small amount of activated carbon (typically 1-2% by weight), and keep the mixture hot for a few minutes. The colored impurities adsorb to the carbon. Perform a hot filtration through a fluted filter paper to remove the carbon, and then allow the filtrate to cool and crystallize.[3] Be aware that activated carbon can also adsorb some of your product, potentially reducing the overall yield.

Quantitative Data Summary

The table below summarizes key quantitative data for this compound and its purification.

ParameterValue / ConditionSource(s)
Physical Properties
Molecular Weight198.02 g/mol [4][8]
AppearanceWhite to light yellow/orange crystalline powder[4]
Melting Point160 °C
Column Chromatography
Stationary PhaseSilica Gel[1][2]
Mobile Phase (Eluent)40% Ethyl Acetate in Hexane[1][2]
Achieved Purity>98.0% (by GC)[4]
Reported Yield81%[1][2]
Recrystallization
Potential SolventsEthanol/water, Toluene, Benzene (B151609)[3][9]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is based on methodologies reported for the purification of this compound following its synthesis.[1][2]

  • TLC Analysis: First, analyze your crude product using TLC with a 40% ethyl acetate/hexane eluent to identify the spot corresponding to the product and determine the separation from impurities.

  • Column Preparation: Select an appropriate size column for your sample amount. Pack it with silica gel as a slurry in hexane, ensuring there are no air bubbles or cracks. Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) or the eluent. Alternatively, for better resolution, perform a "dry load" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting dry powder to the top of the column.

  • Elution: Begin eluting the column with the 40% ethyl acetate in hexane mobile phase. Apply positive pressure (flash chromatography) for a faster and more efficient separation.

  • Fraction Collection: Collect fractions in test tubes and monitor them by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified this compound, which should appear as a light yellow foamy solid or crystalline powder.[1][2]

Protocol 2: Purification by Recrystallization

This is a general protocol for enhancing the purity of partially purified this compound.

  • Solvent Selection: Choose a suitable solvent or solvent system. An ideal solvent will dissolve the compound poorly at room temperature but well at its boiling point.[6] For phenolic compounds, ethanol/water, toluene, or benzene can be good starting points.[3][9] Test small batches to find the optimal solvent.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.[6]

  • Hot Filtration (Optional): If there are insoluble impurities (or if you performed an activated carbon treatment), perform a hot filtration by quickly passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[3]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6] Once at room temperature, you can place the flask in an ice bath to maximize the crystal yield.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor. Dry the crystals under vacuum to remove all residual solvent.

Visualized Workflows

The following diagrams illustrate key workflows for the purification and troubleshooting process.

cluster_workflow General Purification Workflow Crude Crude Product Purity_Check Assess Purity (TLC / Crude NMR) Crude->Purity_Check CC Column Chromatography (e.g., 40% EtOAc/Hexane) Purity_Check->CC High Impurity Level Recrystal Recrystallization (Optional Final Polish) Purity_Check->Recrystal Low Impurity Level Combine_Fractions Combine Pure Fractions & Evaporate CC->Combine_Fractions Purity_Check_2 Assess Purity (GC / NMR) Combine_Fractions->Purity_Check_2 Purity_Check_2->Recrystal Impurities Still Present Final_Product High-Purity Product (>98%) Purity_Check_2->Final_Product Purity Goal Met Recrystal->Final_Product

Caption: General workflow for purifying this compound.

cluster_troubleshooting Troubleshooting Recrystallization Start Start: Hot, Clear Solution Cool Cool Solution Slowly Start->Cool Check_Crystals Crystals Formed? Cool->Check_Crystals Success Collect, Wash, & Dry Crystals Check_Crystals->Success Yes Check_Why What Happened? Check_Crystals->Check_Why No Oiled_Out Product Oiled Out? Check_Why->Oiled_Out Reheat_Add Action: Reheat, Add More Solvent, Cool Slower Oiled_Out->Reheat_Add Yes Too_Much_Solvent Likely Cause: Too Much Solvent Used Oiled_Out->Too_Much_Solvent No Concentrate Action: Boil Off Some Solvent & Re-cool Oiled_Out->Concentrate No Reheat_Add->Cool Concentrate->Cool

Caption: Decision-making flowchart for troubleshooting recrystallization.

References

Technical Support Center: 4-Bromo-2-hydroxybenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the synthesis of 4-Bromo-2-hydroxybenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the synthesis of this compound?

The synthesis of this compound can be susceptible to the formation of several byproducts, primarily depending on the chosen synthetic route. The most common impurities are isomers and poly-halogenated species.

  • Isomeric Byproducts: Formation of constitutional isomers is a significant issue. For instance, in the bromination of 3-hydroxybenzonitrile, both 2-bromo-5-hydroxybenzonitrile (B120245) and 2-bromo-3-hydroxybenzonitrile (B1289251) have been observed as products, with the former being the major product.[1] Similarly, bromination of other substituted phenols can lead to a mixture of isomers.

  • Poly-brominated Byproducts: Over-bromination can lead to the formation of di- and tri-brominated species, such as 2,4-dibromophenol (B41371) when starting from phenol.[2] Careful control of stoichiometry is crucial to minimize these byproducts.

  • Starting Material: Unreacted starting materials, such as 2-hydroxybenzonitrile (B42573) or 4-bromophenol, can also be present as impurities if the reaction does not go to completion.

  • Polymeric/Tar-like Substances: Particularly in reactions like the Reimer-Tiemann reaction, which can be used to introduce a formyl group prior to its conversion to a nitrile, the formation of dark, resinous materials or "tar" can occur under strong basic and thermal conditions.[3]

Q2: My reaction is producing a significant amount of an isomeric byproduct. How can I improve the regioselectivity of the bromination?

Improving regioselectivity is a common challenge in aromatic substitution reactions. Here are several strategies to consider:

  • Choice of Solvent: The solvent can significantly influence the selectivity of bromination. For the bromination of fluorophenols, using organic acids like acetic acid as a solvent has been shown to favor the formation of the desired para-bromo isomer.[4]

  • Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by reducing the energy available for the formation of the less-favored kinetic product.

  • Choice of Brominating Agent: While elemental bromine is common, other brominating agents like N-bromosuccinimide (NBS) might offer different selectivity profiles.[5] The choice of brominating agent should be carefully considered based on the specific substrate and desired outcome.

  • Catalyst: The use of certain catalysts can direct the substitution to a specific position. For instance, in some cases, the use of a catalyst can improve the yield of the desired brominated product.[2]

Q3: I am observing a dark, tar-like substance in my reaction mixture. What is causing this and how can I prevent it?

The formation of tar or polymeric materials is often associated with harsh reaction conditions, particularly when using strong bases and high temperatures, as seen in the Reimer-Tiemann reaction.[3]

  • Optimize Base Concentration and Temperature: Use the minimum effective concentration of the base and maintain the lowest possible reaction temperature to suppress polymerization side reactions.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to tar formation.

  • Reaction Time: Monitor the reaction progress closely (e.g., by TLC or GC) and quench the reaction as soon as the starting material is consumed to prevent prolonged exposure of the product to the harsh reaction conditions.

Troubleshooting Guide: Common Byproducts and Mitigation Strategies

Byproduct TypePotential CauseRecommended Solution
Isomeric Byproducts - Non-selective reaction conditions.- Optimize solvent and temperature.[4] - Experiment with different brominating agents. - Consider using a directing group or catalyst.
Poly-brominated Species - Excess of brominating agent.- Use a molar ratio of the brominating agent to the hydroxyaromatic compound of less than 1:2.[2] - Add the brominating agent dropwise to maintain a low concentration.
Unreacted Starting Material - Incomplete reaction.- Increase reaction time or temperature cautiously. - Ensure proper mixing. - Verify the purity and reactivity of reagents.
Polymeric/Tar-like Substances - High temperature and/or strong base.- Lower the reaction temperature. - Use a milder or less concentrated base.[3] - Minimize reaction time.

Experimental Protocols

General Protocol for Bromination of 2-Hydroxybenzonitrile:

This is a general guideline and may require optimization for specific experimental setups.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-hydroxybenzonitrile (1 equivalent) in a suitable solvent (e.g., glacial acetic acid).[4]

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Bromine Addition: Slowly add a solution of bromine (1 equivalent) in the same solvent to the cooled solution via the dropping funnel with continuous stirring. The rate of addition should be controlled to maintain the temperature within the specified range.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, pour the reaction mixture into cold water to precipitate the crude product.

  • Purification: Filter the precipitate, wash with cold water, and dry. The crude product can be further purified by recrystallization or column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the synthesis of this compound and the formation of common byproducts.

Synthesis_Pathway A 2-Hydroxybenzonitrile B This compound (Desired Product) A->B + Br2 (Controlled) C 6-Bromo-2-hydroxybenzonitrile (Isomeric Byproduct) A->C + Br2 (Less Selective) D 2,6-Dibromo-2-hydroxybenzonitrile (Poly-brominated Byproduct) A->D + Excess Br2

Caption: Synthesis of this compound and common byproducts.

Troubleshooting_Workflow start Synthesis of this compound check_purity Analyze Crude Product (e.g., GC, NMR) start->check_purity pure Product is Pure check_purity->pure Yes impure Byproducts Detected check_purity->impure No end Purification pure->end identify Identify Byproducts impure->identify isomers Isomeric Byproducts? identify->isomers polybromo Poly-brominated? identify->polybromo optimize_selectivity Optimize Reaction Conditions (Solvent, Temp, Catalyst) isomers->optimize_selectivity Yes optimize_stoichiometry Adjust Stoichiometry (Control Bromine Addition) polybromo->optimize_stoichiometry Yes optimize_selectivity->start optimize_stoichiometry->start

Caption: Troubleshooting workflow for identifying and mitigating byproducts.

References

Troubleshooting low yield in 4-Bromo-2-hydroxybenzonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 4-Bromo-2-hydroxybenzonitrile, specifically focusing on causes for low reaction yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The primary synthetic routes include the nucleophilic aromatic substitution of 4-bromo-2-fluorobenzonitrile (B28022) followed by hydrolysis, the direct bromination of 2-hydroxybenzonitrile, and the demethylation of 2-bromo-4-methoxybenzonitrile (B121712). The choice of route often depends on the availability and cost of starting materials.

Q2: I am seeing multiple spots on my TLC plate after brominating 2-hydroxybenzonitrile. What are they?

A2: When brominating 2-hydroxybenzonitrile, you are performing an electrophilic aromatic substitution on a ring with two directing groups. The hydroxyl group is an activating ortho-, para-director, while the nitrile group is a deactivating meta-director. This can lead to a mixture of isomers, including the desired 4-bromo product, the 6-bromo (ortho) isomer, and potentially di-brominated products. The formation of these regioisomers is a common cause of low yields for the desired product.[1]

Q3: My reaction mixture turned into a dark, tar-like substance. What happened?

A3: Polymerization or degradation of phenolic compounds can occur under certain conditions, especially with strong bases or high temperatures, leading to the formation of dark, resinous materials.[2] For instance, self-condensation of hydroxybenzonitrile products can occur at temperatures above 100°C, significantly reducing yields.[3] Careful control of reaction temperature is crucial to prevent this.

Q4: Is the purity of my starting materials and reagents critical?

A4: Absolutely. For instance, demethylation reactions using boron tribromide (BBr₃) are highly sensitive to moisture, which can deactivate the reagent.[4] Similarly, in bromination reactions, the purity of the brominating agent (e.g., N-bromosuccinimide) and the absence of contaminants in solvents are essential for achieving high yields and selectivity.[5]

Troubleshooting Guide for Low Yield

Issue 1: Low yield in synthesis from 4-Bromo-2-fluorobenzonitrile

Question: My reaction yield is significantly lower than the reported 81% when synthesizing from 4-bromo-2-fluorobenzonitrile. What are the potential causes?[6]

Answer: This two-step process involves a nucleophilic substitution followed by hydrolysis. Low yields can often be traced back to issues in either step.

Potential Causes and Solutions:

  • Incomplete Nucleophilic Substitution: The reaction requires a prolonged reflux time (e.g., 36 hours) to go to completion.[6] Ensure the reaction is heated for the specified duration. The use of a phase-transfer catalyst like 18-crown-6 (B118740) is also critical for facilitating the substitution.[6]

  • Inefficient Hydrolysis: The second step involves the hydrolysis of the intermediate acetate (B1210297) ester with sodium hydroxide (B78521).[6] Ensure the correct concentration and stoichiometry of NaOH are used. The reaction is typically stirred overnight at room temperature to ensure complete hydrolysis.[6]

  • Product Loss During Workup: The workup procedure involves several extraction and acidification steps.[6] After hydrolysis, the product exists as a phenoxide salt in the aqueous layer. It is crucial to acidify the aqueous layer sufficiently (e.g., with 6N HCl) to protonate the phenoxide, allowing for its extraction into an organic solvent like ethyl acetate.[6] Premature or incomplete acidification will result in the product remaining in the aqueous phase, leading to significant yield loss.

Issue 2: Low yield in synthesis via bromination of 2-Hydroxybenzonitrile

Question: I am attempting to brominate 2-hydroxybenzonitrile, but the yield of the desired 4-bromo isomer is very low, and the product is impure. How can I optimize this reaction?

Answer: The primary challenge in this electrophilic aromatic substitution is controlling regioselectivity. The powerful ortho-, para-directing effect of the hydroxyl group competes with the meta-directing nitrile group.

Potential Causes and Solutions:

  • Poor Regioselectivity: Direct bromination often yields a mixture of isomers.[1] To improve selectivity for the para-position, consider using a milder brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as dichloromethane (B109758) (DCM) or acetonitrile.[5] Running the reaction at a lower temperature (e.g., 0-5°C) can also enhance the selectivity for the thermodynamically favored para-product.

  • Over-bromination: The activated ring can undergo further bromination to yield di-substituted products. Use a precise 1.0 equivalent of the brominating agent and monitor the reaction closely using TLC to stop it once the starting material is consumed.

  • Sub-optimal Reaction Conditions: The choice of solvent and catalyst can significantly influence the reaction outcome. Green chemistry approaches using ammonium (B1175870) bromide and an in-situ generated oxidant in an ionic liquid have shown high conversion and yields (85-97%) for analogous phenolic substrates.[1]

Data Presentation

Table 1: Reaction Parameters for Synthesis from 4-Bromo-2-fluorobenzonitrile [6]

Parameter Value
Starting Material 4-Bromo-2-fluorobenzonitrile
Reagents Potassium acetate, 18-crown-6, NaOH, HCl
Solvent Acetonitrile, Ethyl Acetate
Reaction Time 36 hours (reflux), Overnight (hydrolysis)
Temperature Reflux, Room Temperature
Purification Flash Column Chromatography

| Reported Yield | 81% |

Table 2: Reaction Parameters for Demethylation of 2-Bromo-4-methoxybenzonitrile [4]

Parameter Value
Starting Material 2-Bromo-4-methoxybenzonitrile
Reagent Boron Tribromide (BBr₃)
Solvent Dichloromethane (DCM)
Reaction Time Overnight
Temperature 50°C
Purification Silica (B1680970) Gel Chromatography

| Reported Yield | 75% |

Experimental Protocols

Protocol 1: Synthesis from 4-Bromo-2-fluorobenzonitrile [6]

  • Reaction Setup: In a round-bottom flask, dissolve 4-bromo-2-fluorobenzonitrile (1.0 eq.), potassium acetate (1.5 eq.), and 18-crown-6 ether (1.5 eq.) in acetonitrile.

  • Reflux: Heat the mixture to reflux and maintain for 36 hours.

  • Hydrolysis: Cool the mixture to room temperature. Add 2.5 N sodium hydroxide (NaOH) solution and stir the mixture overnight at room temperature.

  • Workup & Extraction: Transfer the mixture to a separatory funnel. Extract with diethyl ether and discard the organic layer.

  • Acidification: Carefully acidify the aqueous layer with 6 N hydrochloric acid (HCl) to a low pH.

  • Product Extraction: Extract the acidified aqueous layer multiple times with ethyl acetate.

  • Drying and Concentration: Combine the ethyl acetate layers, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (e.g., 40% ethyl acetate/hexane) to yield this compound.[6]

Protocol 2: Demethylation of 2-Bromo-4-methoxybenzonitrile [4]

  • Reaction Setup: To a solution of 2-bromo-4-methoxybenzonitrile (1.0 eq.) in anhydrous dichloromethane (DCM), add boron tribromide (BBr₃, 1 M solution in DCM, 3.0 eq.) under an inert atmosphere.

  • Heating: Heat the reaction mixture at 50°C overnight.

  • Quenching: Carefully quench the reaction by slowly adding methanol.

  • Workup: Pour the mixture into water and transfer to a separatory funnel. Extract the product with ethyl acetate.

  • Washing: Wash the organic extract sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by silica gel chromatography to afford the final product.[4]

Visualizations

TroubleshootingWorkflow start Low Yield Observed check_route Identify Synthesis Route start->check_route route1 From 4-Bromo-2- fluorobenzonitrile check_route->route1 Fluoro Sub. route2 Bromination of 2-Hydroxybenzonitrile check_route->route2 Bromination route3 Demethylation of Methoxy Precursor check_route->route3 Demethylation check_reflux Reflux Time & Temp Adequate (e.g., 36h)? route1->check_reflux check_hydrolysis Hydrolysis Step Complete? check_reflux->check_hydrolysis Yes solution1 Increase reflux time. Verify catalyst presence (18-crown-6). check_reflux->solution1 No check_workup1 Workup pH Control Correct? check_hydrolysis->check_workup1 Yes solution2 Ensure sufficient NaOH and reaction time (e.g., overnight). check_hydrolysis->solution2 No solution3 Acidify aqueous layer thoroughly before EtOAc extraction. check_workup1->solution3 No check_isomers Side Products (Isomers) Observed? route2->check_isomers check_overbrom Over-bromination (Di-bromo products)? check_isomers->check_overbrom No solution4 Use milder conditions: - NBS instead of Br2 - Lower temperature (0°C) - Optimize solvent. check_isomers->solution4 Yes solution5 Use 1.0 eq. of NBS. Monitor reaction closely with TLC. check_overbrom->solution5 Yes check_reagent Reagents Anhydrous? route3->check_reagent check_demethyl Starting Material Remaining? check_reagent->check_demethyl Yes solution6 Use anhydrous solvents/reagents. Run under inert atmosphere. check_reagent->solution6 No solution7 Increase reaction time or temperature moderately. check_demethyl->solution7 Yes

Caption: Troubleshooting workflow for low yield in this compound synthesis.

ExperimentalWorkflow cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Workup & Purification a Combine Reactants: 4-bromo-2-fluorobenzonitrile, KOAc, 18-crown-6 in MeCN b Reflux (36 hours) a->b c Cool to RT, Add 2.5N NaOH b->c d Stir Overnight at RT c->d e Acidify with HCl d->e f Extract with Ethyl Acetate e->f g Dry & Concentrate f->g h Column Chromatography g->h i Final Product h->i

Caption: Experimental workflow for synthesis from 4-Bromo-2-fluorobenzonitrile.

References

Technical Support Center: Purification of 4-Bromo-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the column chromatography purification of 4-Bromo-2-hydroxybenzonitrile. It is designed for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.

Experimental Data Summary

The following table summarizes key quantitative data relevant to the purification of this compound.

ParameterValueSource/Notes
Molecular Formula C₇H₄BrNO[1]
Molecular Weight 198.02 g/mol [1]
Appearance White to light yellow or light orange powder/crystal
Published Mobile Phase 40% Ethyl Acetate (B1210297) in Hexane (B92381)[2]
Typical Yield 81% (after flash column chromatography)[2]
Starting Material for Synthesis 2-Fluoro-5-bromobenzonitrile[2]
Potential Impurities Unreacted starting material, isomeric byproductsInferred from synthesis route[2]

Detailed Experimental Protocol: Column Chromatography

This protocol outlines the steps for the purification of this compound using flash column chromatography.

1. Materials and Reagents:

  • Crude this compound

  • Silica (B1680970) gel (230-400 mesh)

  • Ethyl acetate (ACS grade or higher)

  • Hexane (ACS grade or higher)

  • Dichloromethane (B109758) (for sample loading)

  • Sand (acid-washed)

  • Glass wool or cotton

  • Chromatography column

  • Collection tubes/flasks

  • TLC plates, chamber, and UV lamp

2. Preparation of the Mobile Phase:

  • Prepare a 40% ethyl acetate in hexane solution. For example, to make 1 L, mix 400 mL of ethyl acetate with 600 mL of hexane.

  • Ensure the solvents are thoroughly mixed.

3. Column Packing:

  • Securely clamp the chromatography column in a vertical position in a fume hood.

  • Place a small plug of glass wool or cotton at the bottom of the column.

  • Add a thin layer of sand (approximately 1-2 cm) on top of the plug.

  • Prepare a slurry of silica gel in the mobile phase.

  • Carefully pour the slurry into the column, avoiding air bubbles. Gently tap the column to ensure even packing.

  • Allow the silica gel to settle, and then add another thin layer of sand on top to protect the silica bed.

  • Wash the column with the mobile phase until the silica gel is fully equilibrated and the baseline is stable. Do not let the column run dry.

4. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of dichloromethane.

  • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

  • Allow the sample to adsorb onto the silica gel.

5. Elution and Fraction Collection:

  • Begin eluting the column with the 40% ethyl acetate in hexane mobile phase.

  • Collect fractions in appropriately sized test tubes or flasks.

  • Monitor the separation by collecting small aliquots from the fractions and analyzing them by Thin Layer Chromatography (TLC).

6. Analysis and Product Isolation:

  • Identify the fractions containing the pure this compound using TLC.

  • Combine the pure fractions.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Troubleshooting Guide

Issue 1: The compound is not moving off the column.

  • Question: I've loaded my sample, but the this compound is stuck at the top of the column. What should I do?

  • Answer: This indicates that the mobile phase is not polar enough. Gradually increase the polarity of the mobile phase. For instance, you can try increasing the ethyl acetate concentration to 50% or 60% in hexane. Monitor the elution with TLC to see if the compound starts to move.

Issue 2: Poor separation of the product from impurities.

  • Question: My TLC shows that the product and impurities are eluting together. How can I improve the separation?

  • Answer: If you are using the standard 40% ethyl acetate in hexane and getting poor separation, you can try a different solvent system. A less polar mobile phase might improve separation if the impurities are less polar than the product. Alternatively, consider a different solvent system altogether, such as dichloromethane/methanol or toluene/ethyl acetate, which can offer different selectivity for phenolic compounds.

Issue 3: The compound is streaking on the column and TLC plate.

  • Question: My product is coming off the column as a long streak instead of a tight band. What causes this?

  • Answer: Streaking is often caused by overloading the column or the compound having strong interactions with the silica gel due to its acidic nature. Try reducing the amount of crude material loaded onto the column. If streaking persists, you can consider using neutral alumina (B75360) as the stationary phase instead of silica gel.

Issue 4: The purified product is still colored.

  • Question: After column chromatography, my this compound is still yellow/orange. How can I remove the color?

  • Answer: Colored impurities may not be fully separated by column chromatography. You can try treating a solution of the purified compound with activated carbon, followed by filtration through celite to remove the carbon. Be aware that this may reduce your overall yield.

Frequently Asked Questions (FAQs)

Q1: What is the expected Rf value for this compound?

A1: While the exact Rf value can vary depending on the specific TLC plate and conditions, in a 40% ethyl acetate/hexane system, you should aim for an Rf value of approximately 0.3-0.4 for good separation on a column.

Q2: Can I use a different stationary phase for this purification?

A2: Yes, if you are experiencing issues with silica gel, such as streaking or poor recovery, neutral alumina can be a good alternative for the purification of phenolic compounds.

Q3: What are the most likely impurities I need to separate?

A3: The most common impurity is likely the unreacted starting material, 2-fluoro-5-bromobenzonitrile. Other potential impurities could be isomeric byproducts formed during the synthesis.

Q4: How can I check if my compound is stable on silica gel?

A4: You can perform a 2D TLC experiment. Spot your compound on one corner of a square TLC plate, run it in a solvent system, then rotate the plate 90 degrees and run it again in the same solvent system. If the spot remains on the diagonal, your compound is stable. If new spots appear off the diagonal, it indicates degradation on the silica.

Q5: What is the best way to load my sample onto the column?

A5: For this compound, dissolving the crude product in a minimal amount of a relatively polar solvent like dichloromethane and carefully applying it to the top of the column is a good method. Ensure the loading solvent is fully evaporated before starting the elution.

Visualizations

Caption: Experimental workflow for the column chromatography purification of this compound.

Troubleshooting_Guide Start Purification Issue Issue1 Compound not moving? Start->Issue1 Issue2 Poor separation? Start->Issue2 Issue3 Compound streaking? Start->Issue3 Issue4 Product colored? Start->Issue4 Solution1 Increase mobile phase polarity (e.g., 50-60% EtOAc) Issue1->Solution1 Solution2 Try alternative solvent system (e.g., DCM/MeOH or Toluene/EtOAc) Issue2->Solution2 Solution3 Reduce sample load or use neutral alumina Issue3->Solution3 Solution4 Treat with activated carbon and filter Issue4->Solution4

Caption: Troubleshooting logic for common issues in the purification of this compound.

References

Technical Support Center: 4-Bromo-2-hydroxybenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering side reactions and other issues during the synthesis of 4-Bromo-2-hydroxybenzonitrile.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield of this compound is significantly lower than expected. What are the likely causes?

A: Low yields are a common issue and can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: The conversion of the starting material may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting material is fully consumed before workup.

  • Suboptimal Reaction Temperature: Temperature control is critical. In syntheses such as the conversion from 5-Bromo-2-fluorobenzonitrile (B68940), maintaining the recommended reflux temperature is necessary to drive the reaction forward.[1] For direct bromination of 2-hydroxybenzonitrile, excessive temperatures can promote side reactions.

  • Reagent Purity and Stoichiometry: Ensure all reagents, especially the starting materials and brominating agents, are pure. The stoichiometry of the brominating agent is crucial; an excess can lead to over-bromination, while an insufficient amount will result in an incomplete reaction.[2]

  • Product Loss During Workup: this compound has moderate polarity. Significant product loss can occur during aqueous extraction if the pH is not correctly adjusted or if an insufficient volume of organic solvent is used. Ensure the aqueous layer is acidified to a pH of ~2-3 before extraction with a suitable solvent like ethyl acetate (B1210297) to protonate the hydroxyl group and move the product into the organic phase.[1][3]

Q2: I am observing a significant impurity with a molecular ion peak (and a characteristic M+2 peak) suggesting the addition of two bromine atoms. What is this byproduct and how can I avoid it?

A: This impurity is almost certainly a dibrominated product, such as 4,6-dibromo-2-hydroxybenzonitrile. This side reaction, known as over-bromination, is a common issue in electrophilic aromatic substitution.

  • Cause: It occurs when an excess of the brominating agent is used or if the reaction is allowed to proceed for too long after the formation of the desired mono-brominated product.[2] The initial product, this compound, is still activated towards further electrophilic substitution.

  • Solution: Carefully control the stoichiometry of your brominating agent (e.g., N-Bromosuccinimide or Bromine) to 1.0-1.05 equivalents. Monitor the reaction closely and quench it as soon as the starting material has been consumed to minimize the formation of the di-brominated product.[2]

Q3: My NMR analysis shows multiple sets of signals in the aromatic region, suggesting the presence of an isomer. Is this common?

A: Yes, the formation of isomeric byproducts is a potential side reaction. The hydroxyl (-OH) group is a strongly activating ortho-, para-director, while the nitrile (-CN) group is a deactivating meta-director. In the electrophilic bromination of 2-hydroxybenzonitrile, bromination is directed primarily to the positions ortho and para to the hydroxyl group.

  • Expected Isomers: While the desired product is formed by bromination at the para-position (position 4), bromination can also occur at the ortho-position (position 6) to yield 6-Bromo-2-hydroxybenzonitrile . The relative amounts of these isomers can be influenced by the choice of solvent and brominating agent.[4][5]

  • Troubleshooting: Altering the reaction conditions, such as using a bulkier brominating agent or a non-polar solvent, may improve regioselectivity. Purification via column chromatography is typically required to separate these isomers.

Q4: During purification, I isolated a more polar byproduct. The IR spectrum shows a strong absorption around 1660 cm⁻¹, and it is less soluble in my extraction solvent. What could this be?

A: This byproduct is likely the result of nitrile group hydrolysis, leading to the formation of 4-Bromo-2-hydroxybenzamide or, with further hydrolysis, 4-Bromo-2-hydroxybenzoic acid .

  • Cause: The nitrile group is susceptible to hydrolysis under either strong acidic or strong basic conditions, particularly at elevated temperatures during reaction workup.[6][7] The water liberated during some nitrile synthesis routes can also contribute to this side reaction.[6]

  • Solution: During the workup, avoid prolonged exposure to strong acids or bases. When acidifying the reaction mixture, do so at a low temperature (e.g., in an ice bath) and proceed with the extraction promptly.[3]

Data Presentation

Table 1: Common Side Products in this compound Synthesis

Byproduct NameMolecular FormulaMolecular Weight ( g/mol )Potential Cause
4,6-Dibromo-2-hydroxybenzonitrileC₇H₃Br₂NO276.92Excess brominating agent, prolonged reaction time.[2]
6-Bromo-2-hydroxybenzonitrileC₇H₄BrNO198.02Lack of complete regioselectivity in bromination.[4]
4-Bromo-2-hydroxybenzamideC₇H₆BrNO₂216.03Hydrolysis of the nitrile group during workup.[6]
2-HydroxybenzonitrileC₇H₅NO119.12Incomplete reaction.

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Solution
Low Yield Incomplete reaction or inefficient workup.Monitor reaction to completion (TLC/LCMS); ensure proper pH adjustment and solvent volume during extraction.[1][3]
Di-brominated Impurity Over-bromination.Use 1.0-1.05 equivalents of brominating agent; quench reaction promptly after starting material is consumed.[2]
Isomeric Impurity Non-regioselective bromination.Optimize solvent and brominating agent; separate isomers using column chromatography.[4][5]
Hydrolysis Byproduct Prolonged exposure to strong acid/base.Perform workup at low temperatures and avoid delays after acidification/basification.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound from 5-Bromo-2-fluorobenzonitrile

This protocol is adapted from a known synthetic route.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromo-2-fluorobenzonitrile (1 eq.), potassium acetate (1.5 eq.), and 18-crown-6 (B118740) (1.5 eq.) in acetonitrile.

  • Reaction: Heat the mixture to reflux and maintain for approximately 36 hours. Monitor the reaction by TLC.

  • Hydrolysis: After cooling the mixture to room temperature, add 2.5 N sodium hydroxide (B78521) (NaOH) solution and stir overnight at room temperature. This step hydrolyzes the intermediate acetate ester.

  • Workup (Aqueous Extraction): Transfer the mixture to a separatory funnel. Extract with diethyl ether and discard the organic layer.

  • Acidification: Cool the remaining aqueous layer in an ice bath and carefully acidify to pH 2-3 using 6 N hydrochloric acid (HCl).

  • Workup (Product Extraction): Extract the acidified aqueous layer multiple times with ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography using a solvent system such as 40% ethyl acetate in hexane (B92381) to afford the pure product.[1]

Visualizations

Reaction and Side Reaction Pathways

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions A 2-Hydroxybenzonitrile B This compound (Desired Product) A->B + Br+ D 6-Bromo-2-hydroxybenzonitrile (Isomer) A->D + Br+ (Ortho-attack) C 4,6-Dibromo-2-hydroxybenzonitrile (Over-bromination) B->C + Br+ (Excess) E 4-Bromo-2-hydroxybenzamide (Hydrolysis) B->E + H2O (Acid/Base) G decision decision solution solution start Low Yield / Impure Product Detected check_sm Analyze by TLC/LCMS: Is Starting Material Present? start->check_sm check_ms Analyze by MS: Is MW = 277 g/mol Present? check_sm->check_ms No sol_incomplete Solution: Increase reaction time or temperature. check_sm->sol_incomplete Yes check_nmr Analyze by NMR: Are Isomeric Signals Present? check_ms->check_nmr No sol_overbrom Solution: Reduce brominating agent to ~1.0 eq. check_ms->sol_overbrom Yes check_polarity Analyze by TLC: Is a High Polarity Spot Present? check_nmr->check_polarity No sol_isomer Solution: Optimize reaction conditions. Purify by column chromatography. check_nmr->sol_isomer Yes sol_hydrolysis Solution: Minimize time and temperature during acidic/basic workup. check_polarity->sol_hydrolysis Yes end_node Purify by Column Chromatography or Recrystallization check_polarity->end_node No sol_incomplete->end_node sol_overbrom->end_node sol_isomer->end_node sol_hydrolysis->end_node

References

Technical Support Center: Functionalization of 4-Bromo-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 4-Bromo-2-hydroxybenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main reactive sites on this compound?

A1: this compound has three primary reactive sites:

  • The phenolic hydroxyl group (-OH): This group is acidic and can be deprotonated to form a phenoxide, which is a strong nucleophile for reactions like Williamson ether synthesis (O-alkylation).

  • The bromo group (-Br): This is a good leaving group in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.

  • The nitrile group (-CN): This group can undergo hydrolysis to form a carboxylic acid or an amide, or be reduced to a primary amine.

Q2: How can I achieve selective functionalization of one site without affecting the others?

A2: Chemoselectivity is a key challenge. The choice of reagents and reaction conditions is crucial. For instance:

  • For O-alkylation: Use of a suitable base (e.g., K₂CO₃) and an alkyl halide at moderate temperatures will favor reaction at the hydroxyl group.

  • For Suzuki Coupling: Palladium catalysts with appropriate ligands and a base are used to react specifically at the bromo position. Care must be taken as some basic conditions can potentially affect the nitrile group.

  • For Nitrile Transformations: Strong acidic or basic conditions are required for hydrolysis, while strong reducing agents like LiAlH₄ are needed for reduction. These conditions may affect the other functional groups if they are not protected.

Q3: Is it necessary to use protecting groups for this molecule?

A3: The use of protecting groups depends on the desired reaction sequence.[1]

  • If you are performing a reaction that is sensitive to the acidic proton of the hydroxyl group (e.g., using a very strong base or organometallic reagent), it is advisable to protect the hydroxyl group, for instance, as a silyl (B83357) ether.

  • If you are performing a reaction under strongly acidic or basic conditions that could hydrolyze the nitrile group, protection of the nitrile may be necessary, although less common.

Troubleshooting Guides

Challenges in O-Alkylation (Williamson Ether Synthesis)

Q: I am getting a low yield in the O-alkylation of this compound. What could be the issue?

A: Low yields in Williamson ether synthesis can be attributed to several factors. Here's a troubleshooting guide:

Potential Cause Explanation Recommended Solution
Incomplete Deprotonation The phenolic proton is acidic, but a sufficiently strong base is needed for complete formation of the nucleophilic phenoxide.Use a stronger base like NaH instead of K₂CO₃. Ensure anhydrous conditions as water can quench the base.
Poor Nucleophilicity The phenoxide, once formed, needs to be an effective nucleophile.Use a polar apathetic solvent like DMF or acetonitrile (B52724) to enhance nucleophilicity.
Side Reactions (E2 Elimination) If you are using a secondary or tertiary alkyl halide, elimination can compete with substitution, leading to alkene byproducts.Whenever possible, use a primary alkyl halide. If a secondary halide is necessary, use a less hindered base and lower reaction temperatures.
Low Reaction Temperature/Time The reaction may be too slow under the current conditions.Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC.

Experimental Protocol: O-Alkylation of this compound

  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.5 M), add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired primary alkyl halide (1.1 eq) dropwise.

  • Heat the reaction mixture to 60-80°C and monitor by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

G cluster_workflow O-Alkylation Workflow Start Start Dissolve Dissolve this compound in DMF Start->Dissolve Add_Base Add K2CO3 Dissolve->Add_Base Stir Stir at RT Add_Base->Stir Add_Alkyl_Halide Add Alkyl Halide Stir->Add_Alkyl_Halide Heat Heat to 60-80°C Add_Alkyl_Halide->Heat Monitor Monitor by TLC Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Column Chromatography Workup->Purify End End Purify->End

O-Alkylation Experimental Workflow
Challenges in Suzuki-Miyaura Cross-Coupling

Q: My Suzuki coupling reaction is giving low yields and I observe starting material decomposition. What can I do?

A: Optimizing Suzuki coupling reactions requires careful consideration of the catalyst, base, and solvent system.

Potential Cause Explanation Recommended Solution
Catalyst Inactivity The palladium catalyst may be poisoned or not active enough for this substrate.Use a different palladium catalyst/ligand combination. For example, Pd(PPh₃)₄ or PdCl₂(dppf). Ensure all reagents and solvents are properly degassed to prevent catalyst oxidation.
Inappropriate Base The choice of base is critical for the transmetalation step and can influence the reaction rate and side reactions.[2]Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The strength and solubility of the base can significantly impact the yield.
Solvent System The solvent needs to facilitate the solubility of all components and promote the catalytic cycle.A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often effective. The ratio may need to be optimized.
Nitrile Hydrolysis Strongly basic conditions, especially at elevated temperatures in the presence of water, can lead to partial or complete hydrolysis of the nitrile group.[3]Use a milder base (e.g., K₂CO₃) and the lowest effective temperature. If hydrolysis is still an issue, consider protecting the hydroxyl group to reduce the overall basicity required.
Dehalogenation A common side reaction where the bromo group is replaced by a hydrogen atom.This can be due to impurities in the boronic acid or catalyst degradation. Use high-purity reagents and ensure anaerobic conditions.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

  • In a flame-dried Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add degassed 1,4-dioxane (B91453) and water (e.g., 4:1 v/v).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Heat the reaction mixture to 80-100°C and stir vigorously. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

G cluster_catalytic_cycle Suzuki-Miyaura Catalytic Cycle Pd(0) Pd(0)L2 Ox_Add Oxidative Addition (R-Br) Pd(II) R-Pd(II)L2-Br Ox_Add->Pd(II) Transmetalation Transmetalation (Ar-B(OH)2) Pd(II)_Ar R-Pd(II)L2-Ar Transmetalation->Pd(II)_Ar Red_Elim Reductive Elimination Red_Elim->Pd(0) Product R-Ar Red_Elim->Product

Suzuki-Miyaura Catalytic Cycle
Challenges in Nitrile Functionalization

Q: I am trying to hydrolyze the nitrile to a carboxylic acid, but the reaction is incomplete or I am getting side products.

A: Nitrile hydrolysis requires harsh conditions, and selectivity can be an issue.

Potential Cause Explanation Recommended Solution
Insufficiently Harsh Conditions Nitrile hydrolysis is slow and requires either strong acid or strong base and elevated temperatures.[4]For acidic hydrolysis, use a higher concentration of acid (e.g., 6M HCl or H₂SO₄) and ensure a sufficiently high reflux temperature. For basic hydrolysis, use a higher concentration of NaOH or KOH.
Incomplete Reaction The reaction may stop at the amide intermediate, especially under milder basic conditions.To obtain the carboxylic acid, prolong the reaction time and/or increase the temperature.[5]
Side Reactions Under strongly acidic or basic conditions at high temperatures, decomposition of the aromatic ring or other side reactions can occur.Carefully control the reaction temperature and time. Monitor the reaction closely to stop it once the starting material is consumed.

Experimental Protocol: Acidic Hydrolysis of this compound

  • In a round-bottom flask, suspend this compound (1.0 eq) in 6M HCl.

  • Heat the mixture to reflux and maintain for several hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with cold water and dry to obtain the crude 4-Bromo-2-hydroxybenzoic acid.

  • Recrystallize from a suitable solvent (e.g., ethanol/water) for purification.

Q: How can I selectively reduce the nitrile group to a primary amine?

A: Selective nitrile reduction in the presence of a bromo and hydroxyl group requires a chemoselective reducing agent.

Potential Cause Explanation Recommended Solution
Non-selective Reducing Agent Strong hydrides like LiAlH₄ can potentially reduce other functional groups or lead to side reactions.Use a milder and more selective reducing agent. Catalytic hydrogenation (e.g., H₂/Raney Ni or PtO₂) is often a good choice for selectively reducing nitriles in the presence of aryl halides.[6]
Incomplete Reduction The reduction may be slow or incomplete under the chosen conditions.Increase the hydrogen pressure, catalyst loading, or reaction time. The choice of solvent can also play a significant role.
Side Reactions Over-reduction or side reactions with the other functional groups can occur.Screen different catalysts and reaction conditions to find the optimal balance between reactivity and selectivity.

Experimental Protocol: Reduction of this compound

  • In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent (e.g., methanol (B129727) or ethanol) containing a small amount of ammonia (B1221849) to prevent secondary amine formation.

  • Add a catalytic amount of Raney Nickel (slurry in water).

  • Pressurize the vessel with hydrogen gas (e.g., 50 psi).

  • Stir the mixture at room temperature until the hydrogen uptake ceases.

  • Carefully filter the catalyst through a pad of Celite.

  • Concentrate the filtrate under reduced pressure to obtain the crude aminomethyl product.

  • Purify by an appropriate method, such as crystallization of a salt.

G cluster_logical_flow Troubleshooting Logic Problem Low Yield or Side Products Check_Reagents Check Reagent Purity and Stoichiometry Problem->Check_Reagents Optimize_Conditions Optimize Reaction Conditions (Temp, Time) Problem->Optimize_Conditions Change_Catalyst Change Catalyst/ Ligand/Base Problem->Change_Catalyst Check_Reagents->Optimize_Conditions Optimize_Conditions->Change_Catalyst Use_Protecting_Group Consider Protecting Group Strategy Change_Catalyst->Use_Protecting_Group Solution Solution Use_Protecting_Group->Solution

General Troubleshooting Workflow

References

Preventing isomer formation during 4-Bromo-2-hydroxybenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Bromo-2-hydroxybenzonitrile. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you optimize your reaction and prevent the formation of unwanted isomers.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, focusing on isomer control.

Question 1: My reaction produced a mixture of isomers instead of pure this compound. How can I improve the regioselectivity?

Answer: The formation of isomers during the bromination of 2-hydroxybenzonitrile (B42573) is a common challenge due to the activating and ortho-, para-directing effects of the hydroxyl group. The primary isomeric byproduct is often 6-bromo-2-hydroxybenzonitrile. To enhance the yield of the desired 4-bromo isomer, consider the following strategies:

  • Choice of Brominating Agent: The selectivity of the bromination reaction is highly dependent on the brominating agent used. N-Bromosuccinimide (NBS) is often preferred over liquid bromine (Br₂) as it can provide higher selectivity for the para-position due to its bulkier nature and the in-situ generation of a low concentration of bromine.

  • Solvent Selection: The polarity of the solvent plays a crucial role. Polar aprotic solvents like acetonitrile (B52724) or dichloromethane (B109758) (DCM) are commonly used. Acetonitrile, in particular, has been shown to favor para-bromination.

  • Temperature Control: Running the reaction at lower temperatures (e.g., 0-5 °C) can increase the selectivity for the thermodynamically more stable 4-bromo isomer over the 6-bromo isomer.

  • Use of a Catalyst: While not always necessary, the addition of a mild Lewis acid or a silica-supported catalyst can sometimes influence the regioselectivity of the reaction.

Question 2: What is the best method to confirm the isomeric purity of my product?

Answer: A combination of analytical techniques is recommended for unambiguous confirmation of the isomeric purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the most powerful tool for distinguishing between the 4-bromo and 6-bromo isomers. The aromatic protons will exhibit different splitting patterns and chemical shifts. For this compound, you would expect to see three distinct aromatic protons. In contrast, 6-Bromo-2-hydroxybenzonitrile would show a different pattern.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to separate the isomers and confirm their molecular weight. The retention times for the different isomers will vary.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for quantifying the ratio of isomers in your product mixture. Developing a suitable method with a C18 column is a common approach.

Question 3: I have a low yield of the desired this compound. What are the potential causes and solutions?

Answer: Low yields can stem from several factors. The following troubleshooting workflow can help identify and resolve the issue.

G start Low Yield of this compound check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions start->check_conditions workup_issue Investigate Workup & Purification start->workup_issue side_reactions Consider Side Reactions start->side_reactions sub_reagents1 Is 2-hydroxybenzonitrile pure? check_reagents->sub_reagents1 sub_reagents2 Is brominating agent (e.g., NBS) active? check_reagents->sub_reagents2 sub_reagents3 Is stoichiometry correct? check_reagents->sub_reagents3 sub_conditions1 Was temperature controlled (0-5 °C)? check_conditions->sub_conditions1 sub_conditions2 Was the reaction protected from light (for NBS)? check_conditions->sub_conditions2 sol_workup Optimize extraction pH. Consider column chromatography for purification. workup_issue->sol_workup sol_side_reactions Check for dibromination by GC-MS. Use a slight excess of starting material. side_reactions->sol_side_reactions sol_reagents1 Recrystallize/purify starting material. sub_reagents1->sol_reagents1 No sol_reagents2 Use fresh, high-quality NBS. sub_reagents2->sol_reagents2 No sol_reagents3 Accurately weigh reagents (use 1.0-1.1 eq. of NBS). sub_reagents3->sol_reagents3 No sol_conditions1 Use an ice bath and monitor internal temperature. sub_conditions1->sol_conditions1 No sol_conditions2 Wrap the reaction flask in aluminum foil. sub_conditions2->sol_conditions2 No

Caption: Troubleshooting workflow for low yield of this compound.

Question 4: How can I effectively separate the 4-bromo and 6-bromo isomers if they form?

Answer: Separating these isomers can be challenging due to their similar physical properties.

  • Fractional Recrystallization: This can be attempted, but it is often inefficient and may lead to significant product loss. A solvent system where the solubility of the two isomers differs significantly would be required.

  • Column Chromatography: This is the most effective method for separating the isomers. A silica (B1680970) gel column with a non-polar/polar solvent system, such as a gradient of ethyl acetate (B1210297) in hexanes, is typically used. Careful monitoring of the fractions by TLC or HPLC is essential to isolate the pure 4-bromo isomer.

Experimental Protocols

Protocol 1: Selective Bromination using N-Bromosuccinimide (NBS)

This protocol is designed to favor the formation of the 4-bromo isomer.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and protected from light (e.g., wrapped in aluminum foil), dissolve 2-hydroxybenzonitrile (1.0 eq.) in acetonitrile (10 mL per 1 g of starting material).

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Reagent Addition: Slowly add N-Bromosuccinimide (1.05 eq.) portion-wise over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC (approximately 2-4 hours).

  • Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system like ethanol/water.

Data Presentation

The choice of reaction conditions significantly impacts the ratio of 4-bromo to 6-bromo isomers. The following table summarizes typical outcomes based on different parameters.

Brominating AgentSolventTemperature (°C)Typical 4-bromo:6-bromo Ratio
N-Bromosuccinimide (NBS)Acetonitrile0 - 5> 95 : 5
N-Bromosuccinimide (NBS)Dichloromethane (DCM)0 - 5~ 90 : 10
Bromine (Br₂)Acetic Acid25~ 70 : 30
Bromine (Br₂)Carbon Tetrachloride25~ 60 : 40

Note: These ratios are approximate and can vary based on specific reaction concentrations and workup procedures.

Isomer Formation Pathway

The regioselectivity of the electrophilic aromatic substitution is determined by the directing effects of the hydroxyl (-OH) and cyano (-CN) groups on the benzene (B151609) ring.

G cluster_0 Reaction Pathway cluster_1 Influencing Factors SM 2-Hydroxybenzonitrile NBS N-Bromosuccinimide (NBS) Solvent, Temp SM->NBS Electrophilic Bromination P4 This compound (Major Product - Para) NBS->P4 Thermodynamically Favored P6 6-Bromo-2-hydroxybenzonitrile (Minor Product - Ortho) NBS->P6 Kinetically Favored OH_group OH Group (Strongly activating, o,p-directing) OH_group->P4 OH_group->P6 CN_group CN Group (Strongly deactivating, m-directing) Sterics Steric Hindrance (NBS is bulky) Sterics->P4 Favors para

Caption: Factors influencing the regioselective bromination of 2-hydroxybenzonitrile.

Technical Support Center: Optimizing Suzuki Coupling for 4-Bromo-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers optimizing the Suzuki-Miyaura cross-coupling reaction of 4-Bromo-2-hydroxybenzonitrile. The presence of both a hydroxyl and a nitrile group on the aromatic ring requires careful selection of reaction conditions to achieve high yields and minimize side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling reaction with this compound is resulting in low or no yield of the desired product. What are the primary factors I should investigate?

A1: A low yield can stem from several factors. Systematically evaluate the following:

  • Atmosphere Control: The Palladium(0) catalyst is sensitive to oxygen.[1] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all solvents were thoroughly degassed before use.[2]

  • Catalyst Activity: The active catalytic species is Pd(0).[1] If you are using a Pd(II) precatalyst, it must be reduced in situ. Some precatalysts, like Pd₂(dba)₃, can degrade over time, forming inactive palladium black.[1] Consider using a fresh batch of catalyst or a more robust precatalyst system.

  • Base Activation: The base is crucial for activating the boronic acid for the transmetalation step.[3][4] Ensure the base is sufficiently strong, dry (if required by the solvent system), and soluble in the reaction medium. The presence of some water is often necessary for inorganic bases like carbonates and phosphates to function effectively.[5]

  • Boronic Acid Stability: Boronic acids can degrade under reaction conditions through processes like protodeboronation or homocoupling.[6] Confirm the quality of your boronic acid. If it is unstable, consider converting it to a more robust boronate ester (e.g., a pinacol (B44631) or MIDA ester).[1][7]

Q2: I am observing a significant amount of 2-hydroxybenzonitrile (B42573) as a byproduct. How can I prevent this dehalogenation?

A2: The formation of 2-hydroxybenzonitrile is a result of a dehalogenation side reaction, where the bromine atom is replaced by a hydrogen atom.[8] This is a common issue, particularly with electron-deficient aryl halides.[8]

  • Mechanism: This side reaction is often caused by the formation of a palladium-hydride (Pd-H) species, which can arise from reactions with the base, solvent (especially alcohols), or trace water.[1][8]

  • Solutions:

    • Choice of Base: Avoid strongly basic conditions or bases known to promote hydride formation. Weaker bases like K₂CO₃ or K₃PO₄ are often preferred over hydroxides.

    • Solvent System: If using an alcohol as a solvent or co-solvent, it can be a source of the hydride.[1] Consider switching to aprotic solvents like 1,4-dioxane (B91453) or toluene (B28343) with a minimal amount of water.

    • Ligand Selection: The choice of ligand can influence the rate of reductive elimination of the desired product versus the dehalogenated byproduct. Experimenting with different phosphine (B1218219) ligands may be beneficial.

Q3: My main byproduct is the homocoupling of my boronic acid. What causes this and how can I minimize it?

A3: Homocoupling occurs when two molecules of the boronic acid react to form a biaryl byproduct. This is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[1]

  • Inert Atmosphere: The most critical step is to rigorously exclude oxygen from the reaction. Ensure your degassing procedure for the solvent is effective (e.g., via sparging with argon or freeze-pump-thaw cycles).[6]

  • Catalyst Choice: Using a Pd(0) source like Pd(PPh₃)₄ can sometimes be advantageous over Pd(II) sources which might contribute to oxidative side reactions.[1]

  • Reaction Conditions: Lowering the reaction temperature or reducing the reaction time, once the starting material is consumed (monitored by TLC or LC-MS), can help minimize the formation of this byproduct.[2]

Q4: How does the ortho-hydroxyl group on this compound affect the reaction, and what is the best choice of base?

A4: The acidic proton of the hydroxyl group can react with the base. This deprotonation can have several effects, including altering the electronic nature of the substrate or potential chelation with the palladium center, which may inhibit catalysis.

  • Base Selection: A moderately strong base is needed to promote transmetalation without causing undesired side reactions with the phenol.[4]

    • Potassium Carbonate (K₂CO₃): A common and often effective choice for substrates with sensitive functional groups.[2]

    • Potassium Phosphate (K₃PO₄): Can be very effective, particularly in anhydrous couplings, though a small amount of water may be required for it to function.[5][9]

    • Cesium Carbonate (Cs₂CO₃): A stronger and more soluble carbonate that can be effective at lower temperatures.[10]

  • Protecting Group-Free Strategy: While protecting the hydroxyl group is an option, a well-optimized, protecting-group-free approach is more efficient.[2] Careful screening of bases is key to the success of this strategy.

Data Presentation: Condition Screening

For a novel Suzuki coupling, a design of experiments (DoE) approach is recommended to efficiently find optimal conditions.[11] The table below provides a starting point for screening key reaction parameters based on conditions used for analogous substrates.

Table 1: Example Screening Conditions for Suzuki Coupling

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)Solvent SystemTemperature (°C)
1Pd(PPh₃)₄ (3)-K₂CO₃ (2)Dioxane/H₂O (4:1)90
2Pd₂(dba)₃ (1.5)SPhos (3.5)K₃PO₄ (2)Toluene/H₂O (10:1)100
3Pd(dppf)Cl₂ (3)-Cs₂CO₃ (2.5)DMF80
4Pd(OAc)₂ (2)XPhos (4)K₂CO₃ (2)THF/H₂O (4:1)80

Table 2: Troubleshooting Summary

Problem ObservedPotential Cause(s)Suggested Solutions
No ReactionInactive catalyst, insufficient base, poor solvent choice, low temperature.Use fresh catalyst, ensure inert atmosphere, screen different bases and solvents, increase temperature.
DehalogenationPd-H formation, reactive solvent (e.g., alcohol).Change base, use aprotic solvent, try different ligands.
Boronic Acid HomocouplingPresence of oxygen, excess Pd(II).Improve degassing technique, use Pd(0) source, minimize reaction time.
ProtodeboronationHarsh conditions (high temp, strong base), water content.Use milder base (e.g., KF), lower temperature, use a more stable boronate ester.[4][6]

Detailed Experimental Protocol

This protocol provides a general starting point. Molar equivalents and reaction times should be optimized for the specific arylboronic acid being used.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)[2]

  • Base (e.g., K₂CO₃, 2.0 equiv)[2]

  • Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)[2]

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 198 mg), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).[2]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to remove all oxygen.[2]

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, followed by the degassed solvent mixture (e.g., 8 mL 1,4-dioxane and 2 mL water) via syringe.[2]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).[2]

  • Workup: Cool the reaction mixture to room temperature. Dilute with water (20 mL) and extract with an organic solvent like ethyl acetate (B1210297) (3 x 20 mL).[2]

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica (B1680970) gel to yield the desired biaryl product.[2]

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(X) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)L₂(R') oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product_complex Ar-R' trans_complex->product_complex start_reagents Ar-X start_reagents->oa_complex boronic_reagent R'-B(OH)₂ + Base boronic_reagent->oa_complex

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[2][3][12]

Troubleshooting_Workflow start Reaction Failed (Low Yield) check_sm Starting Material (SM) Consumed? start->check_sm sm_present SM Remains check_sm->sm_present No sm_gone SM Consumed check_sm->sm_gone Yes check_catalyst Check Catalyst Activity & Inert Atmosphere sm_present->check_catalyst analyze_byproducts Analyze Byproducts sm_gone->analyze_byproducts check_conditions Increase Temperature or Change Base/Solvent check_catalyst->check_conditions dehalogenation Dehalogenation Product Found analyze_byproducts->dehalogenation Ar-H homocoupling Homocoupling Product Found analyze_byproducts->homocoupling R'-R' other_decomp Other Decomposition analyze_byproducts->other_decomp Other solve_dehalogenation Change Base/Solvent (Avoid H-donors) dehalogenation->solve_dehalogenation solve_homocoupling Improve Degassing Check Boronic Acid Quality homocoupling->solve_homocoupling solve_decomp Use Milder Conditions (Lower Temp, Weaker Base) other_decomp->solve_decomp

Caption: A logical workflow for troubleshooting a failed Suzuki coupling experiment.

Caption: Key components and their relationship in the Suzuki coupling reaction.

References

Technical Support Center: Purification of 4-Bromo-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-Bromo-2-hydroxybenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities can originate from the starting materials, side reactions, or subsequent degradation. These may include:

  • Unreacted starting materials: Depending on the synthetic route, this could include precursors like 2-hydroxybenzonitrile (B42573) or the brominating agent.

  • Polybrominated species: Over-bromination can lead to the formation of dibromo- or tribromo-benzonitrile derivatives.[1]

  • Regioisomers: In some synthetic approaches, isomers such as 2-bromo-6-hydroxybenzonitrile (B1288909) might be formed.

  • Oxidation byproducts: Phenolic compounds can be susceptible to oxidation, leading to colored impurities.[1]

  • Solvent residues: Residual solvents from the reaction or initial work-up can be present.

Q2: What is the recommended method for assessing the purity of this compound?

A2: The purity of this compound can be effectively determined using high-performance liquid chromatography (HPLC) with UV detection or gas chromatography (GC) with a flame ionization detector (FID).[2] Thin-layer chromatography (TLC) is a rapid and convenient method for monitoring the progress of the purification.[3]

Q3: What are the primary methods for purifying crude this compound?

A3: The two most effective and commonly employed methods for the purification of this compound are column chromatography and recrystallization.[1][4] The choice between these methods depends on the nature and quantity of the impurities.

Q4: How should I store purified this compound?

A4: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from light and oxidizing agents to prevent degradation.

Troubleshooting Guides

Column Chromatography Purification

Issue 1: Poor separation of this compound from an impurity on the column.

  • Possible Cause: The solvent system (eluent) may not have the optimal polarity to resolve the compounds.

  • Solution:

    • Optimize the Solvent System: Use TLC to test various solvent systems with different polarities. A common starting point for compounds like this compound is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297).[4] Systematically vary the ratio of the solvents to achieve good separation between the spot corresponding to the desired product and the impurity spots.

    • Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This can help to first elute the non-polar impurities and then the more polar compounds, including the desired product.

    • Change the Stationary Phase: If separation on silica (B1680970) gel is challenging, consider using a different stationary phase, such as alumina.[3]

Issue 2: The purified product contains colored impurities.

  • Possible Cause: These are likely oxidation byproducts.

  • Solution:

    • Work under an inert atmosphere: If possible, perform the purification steps under an inert atmosphere like nitrogen or argon to minimize oxidation.[1]

    • Pre-treatment: Before loading onto the column, you can wash a solution of the crude product with a mild reducing agent, such as a dilute solution of sodium bisulfite, to remove some colored impurities.[1]

Recrystallization Purification

Issue 1: The crude this compound "oils out" instead of forming crystals.

  • Possible Cause: This can occur if the compound separates from the solution as a liquid instead of a solid. This may be due to the boiling point of the solvent being higher than the melting point of the solute or the presence of a high concentration of impurities.[5]

  • Solution:

    • Add more solvent: The solution might be too concentrated. Add a small amount of hot solvent to redissolve the oil and then allow it to cool slowly.

    • Lower the cooling temperature: After slow cooling to room temperature, place the flask in an ice bath to induce crystallization.

    • Scratch the flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The small scratches can provide a surface for crystal nucleation.[6]

    • Add a seed crystal: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to initiate crystallization.[6]

    • Change the solvent system: If the issue persists, the chosen solvent may not be suitable. Experiment with different solvents or solvent mixtures. For compounds similar to this compound, methanol, ethanol, or mixtures with water are often effective.[5]

Issue 2: Low recovery of purified this compound after recrystallization.

  • Possible Cause: Several factors can contribute to low yield.

  • Solution:

    • Use a minimal amount of hot solvent: Using an excessive amount of solvent will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling.[5][7]

    • Ensure complete crystallization: Allow sufficient time for the solution to cool and for crystallization to complete. Cooling in an ice bath can help maximize the yield.[5]

    • Wash crystals with ice-cold solvent: When washing the collected crystals, use a small amount of ice-cold solvent to minimize the dissolution of the purified product.[5]

    • Avoid premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper. Ensure the funnel and receiving flask are pre-heated.[5]

Data Presentation

Table 1: Purity and Yield of this compound after Purification

Purification MethodInitial Purity (%)Final Purity (%)Recovery Yield (%)
Column Chromatography
Recrystallization

Initial and final purity to be determined by HPLC or GC analysis.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Slurry Preparation: In a beaker, add silica gel to a suitable starting eluent (e.g., 10% ethyl acetate in hexanes). Stir to create a uniform slurry.[8]

  • Column Packing: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[8] Pour the silica gel slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing and remove any air bubbles.[8] Add another thin layer of sand on top of the silica gel.[8]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent).[8] Carefully add the sample solution to the top of the column.

  • Elution: Add the eluent to the column and begin collecting fractions. Monitor the separation by collecting small fractions and analyzing them by TLC.[9]

  • Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of crude this compound and a few drops of a potential solvent (e.g., methanol). If it dissolves at room temperature, the solvent is not suitable. Heat the mixture; if it dissolves when hot but reappears upon cooling, the solvent is a good candidate.[6][7]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and continue to add small portions while heating and swirling until the solid is completely dissolved.[10]

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[5][10]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.[5][6]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel.[5] Wash the crystals with a small amount of ice-cold solvent.[5] Dry the purified crystals in a vacuum oven or desiccator.

Visualizations

PurificationWorkflow crude_product Crude this compound tlc_analysis TLC Analysis of Crude crude_product->tlc_analysis dissolve Dissolve in Minimum Solvent column_chromatography Column Chromatography dissolve->column_chromatography  Complex mixture or  impurities with  similar polarity recrystallization Recrystallization dissolve->recrystallization  Simpler mixture or  impurities with very  different solubility tlc_analysis->dissolve purity_check Purity Analysis (TLC, HPLC, GC) column_chromatography->purity_check recrystallization->purity_check pure_product Pure this compound purity_check->pure_product  Purity > 98% fail Impure Product purity_check->fail  Purity < 98% fail->column_chromatography  Re-purify fail->recrystallization  Re-purify

Caption: General workflow for the purification of this compound.

TroubleshootingRecrystallization start Recrystallization Issue oiling_out Product 'Oils Out'? start->oiling_out low_yield Low Recovery Yield? start->low_yield oiling_out->low_yield No add_solvent Add more hot solvent oiling_out->add_solvent Yes minimal_solvent Use minimum amount of hot solvent low_yield->minimal_solvent Yes scratch_flask Scratch inner surface of the flask add_solvent->scratch_flask seed_crystal Add a seed crystal scratch_flask->seed_crystal change_solvent Change solvent system seed_crystal->change_solvent If still fails cool_slowly Ensure slow cooling and ice bath minimal_solvent->cool_slowly cold_wash Wash crystals with ice-cold solvent cool_slowly->cold_wash

Caption: Troubleshooting guide for common issues in recrystallization.

References

Validation & Comparative

A Comparative Analysis of 4-Bromo-2-hydroxybenzonitrile and 4-Chloro-2-hydroxybenzonitrile in Synthetic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the selection of appropriate building blocks is paramount to the successful synthesis of novel and effective molecules. Among the versatile scaffolds available, substituted hydroxybenzonitriles serve as key intermediates. This guide provides an objective comparison of the reactivity and potential biological significance of two closely related halogenated analogs: 4-Bromo-2-hydroxybenzonitrile and 4-Chloro-2-hydroxybenzonitrile (B1587699). This analysis is supported by established chemical principles and available data for analogous compounds.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these compounds is essential for their application in synthesis and drug design. The key properties are summarized in the table below.

PropertyThis compound4-Chloro-2-hydroxybenzonitrile
Molecular Formula C₇H₄BrNOC₇H₄ClNO
Molecular Weight 198.02 g/mol [1]153.56 g/mol [2]
CAS Number 288067-35-6[1]30818-28-1[2]
Appearance White to light yellow powderNot specified
Structure
alt text
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Reactivity Comparison: A Focus on the Halogen Leaving Group

The primary difference in the chemical reactivity of this compound and 4-chloro-2-hydroxybenzonitrile stems from the nature of the halogen substituent. In many common synthetic transformations, particularly nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, the carbon-halogen bond is cleaved. The facility of this bond cleavage is directly related to the leaving group ability of the halide.

It is a well-established principle in organic chemistry that bromide is a better leaving group than chloride. This is attributed to several factors:

  • Bond Strength: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, requiring less energy to break.

  • Polarizability: Bromine is larger and more polarizable than chlorine, which helps to stabilize the transition state of the reaction.[3][4]

  • Anion Stability: The resulting bromide anion (Br⁻) is more stable in solution than the chloride anion (Cl⁻) due to its larger size and ability to disperse the negative charge more effectively.[3][4]

This inherent difference in leaving group ability leads to the general expectation that This compound will be more reactive than 4-chloro-2-hydroxybenzonitrile in reactions where the carbon-halogen bond is the primary site of transformation.

Nucleophilic Aromatic Substitution (SNAr)
Palladium-Catalyzed Cross-Coupling Reactions

In modern synthetic chemistry, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions are indispensable for the formation of carbon-carbon and carbon-heteroatom bonds.[7][8] The reactivity of aryl halides in these reactions generally follows the trend: I > Br > OTf > Cl.[7]

This trend is a direct consequence of the oxidative addition step in the catalytic cycle, which is often the rate-determining step.[8] The weaker C-Br bond in this compound facilitates a faster oxidative addition to the palladium(0) catalyst compared to the stronger C-Cl bond in 4-chloro-2-hydroxybenzonitrile. Consequently, the bromo analog is expected to exhibit higher reactivity, allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times in these transformations.[9]

Inferred Reactivity in Common Synthetic Transformations

Reaction TypeExpected Relative ReactivityRationale
Nucleophilic Aromatic Substitution This compound > 4-Chloro-2-hydroxybenzonitrileBromide is a better leaving group than chloride.
Suzuki-Miyaura Coupling This compound > 4-Chloro-2-hydroxybenzonitrileFaster oxidative addition of the C-Br bond to the palladium catalyst.[8]
Buchwald-Hartwig Amination This compound > 4-Chloro-2-hydroxybenzonitrileFaster oxidative addition of the C-Br bond to the palladium catalyst.[7]
Williamson Ether Synthesis (at the phenolic -OH) Similar reactivityThis reaction involves the phenoxide as the nucleophile and does not directly involve the C-X bond.

Experimental Protocols

Detailed experimental protocols for key reactions are crucial for reproducible research. Below are generalized procedures for common transformations involving these types of aryl halides.

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid.[4]

  • Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (4-bromo- or 4-chloro-2-hydroxybenzonitrile, 1.0 equiv.), the arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene (B28343), dioxane, or DME) and an aqueous solution.

  • Reaction: Heat the mixture with stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, Boronic Acid, Catalyst, Base solvent Add Degassed Solvent reagents->solvent heat Heat and Stir (80-110 °C) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor extract Aqueous Work-up & Extraction monitor->extract purify Column Chromatography extract->purify product product purify->product Isolated Product

General workflow for a Suzuki-Miyaura cross-coupling reaction.
General Protocol for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed amination of an aryl halide.[10]

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried reaction vessel with the aryl halide (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine (B1218219) ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv.).

  • Reagent Addition: Add the amine (1.2 equiv.) and anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling, quench the reaction, dilute with an appropriate organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Potential Biological Activity and Signaling Pathways

While specific biological studies on this compound and 4-chloro-2-hydroxybenzonitrile are limited, the broader classes of bromophenols and benzonitrile (B105546) derivatives are known to possess a range of biological activities.[1][11]

Bromophenols , naturally occurring in marine algae, have demonstrated antioxidant, antimicrobial, and anticancer properties.[11][12][13] Their mechanisms of action are diverse and can include the induction of apoptosis and modulation of cellular signaling pathways.[13]

Benzonitrile derivatives are prevalent in medicinal chemistry and are known to act as inhibitors of various enzymes, including tyrosine kinases.[14][15] Tyrosine kinase inhibitors are a major class of anticancer drugs that interfere with signaling pathways that control cell growth and proliferation.[15][16][17]

Plausible Mechanism of Action: Inhibition of the JAK-STAT Pathway

A plausible, yet hypothetical, mechanism of action for these compounds, given their structural features, is the inhibition of the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) signaling pathway. The JAK-STAT pathway is crucial for transmitting signals from cytokines and growth factors to the nucleus, thereby regulating gene expression involved in immunity, cell proliferation, and apoptosis.[18][19] Dysregulation of this pathway is implicated in various cancers and inflammatory diseases.[18][19]

Many small molecule inhibitors of JAKs are ATP-competitive and bind to the kinase domain. The cyanophenol moiety could potentially form hydrogen bonds within the ATP-binding pocket of a JAK, while the halogenated phenyl ring could engage in hydrophobic and halogen bonding interactions, contributing to binding affinity and selectivity.[20]

JAK_STAT_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor JAK JAK receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation gene_expression Gene Expression (Proliferation, Inflammation) DNA->gene_expression inhibitor 4-Halo-2-hydroxybenzonitrile (Hypothetical Inhibitor) inhibitor->JAK Inhibition

Hypothetical inhibition of the JAK-STAT signaling pathway.

Conclusion

References

A Comparative Analysis of Bromobenzonitrile Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the physicochemical properties, spectroscopic characteristics, and reactivity of 2-bromobenzonitrile (B47965), 3-bromobenzonitrile (B1265711), and 4-bromobenzonitrile (B114466), complete with experimental protocols for their differentiation.

In the landscape of pharmaceutical research and organic synthesis, the subtle differences between isomers can have profound impacts on chemical reactivity, biological activity, and material properties. This guide offers a comprehensive comparative study of the three positional isomers of bromobenzonitrile: 2-bromobenzonitrile, 3-bromobenzonitrile, and 4-bromobenzonitrile. Understanding the distinct characteristics of these isomers is crucial for their effective utilization as building blocks in the development of novel therapeutic agents and functional materials.

Physicochemical Properties: A Quantitative Comparison

The positional variation of the bromo and cyano substituents on the benzene (B151609) ring significantly influences the physical properties of each isomer. These differences, summarized in the table below, are critical for predicting their behavior in various experimental conditions, including solubility, melting point, and boiling point.

Property2-Bromobenzonitrile3-Bromobenzonitrile4-Bromobenzonitrile
CAS Number 2042-37-7[1][2]6952-59-6[3][4][5]623-00-7[6]
Molecular Formula C₇H₄BrN[1][2]C₇H₄BrN[3]C₇H₄BrN[6]
Molecular Weight 182.02 g/mol [1][3]182.02 g/mol [3][7]182.02 g/mol
Appearance White to off-white crystalline solid[6]White to light yellow crystalline solidWhite to light yellow crystalline solid[6]
Melting Point (°C) 53-5738-40[4][5]110-115
Boiling Point (°C) 251-253225[4][5]235-237
Solubility Slightly soluble in water, soluble in organic solvents[6]Slightly soluble in water[7]Limited solubility in water, soluble in acetone (B3395972) and ether[6]

Spectroscopic Fingerprints: Differentiating the Isomers

Spectroscopic techniques provide a powerful toolkit for the unambiguous identification and differentiation of the bromobenzonitrile isomers. The unique electronic and chemical environment of the atoms in each isomer results in distinct spectral patterns in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectra of the three isomers are expected to show complex splitting patterns in the aromatic region (typically δ 7.0-8.0 ppm). The substitution pattern directly influences the chemical shifts and coupling constants of the aromatic protons.

  • 2-Bromobenzonitrile: Due to the proximity of the two substituents, the aromatic protons will exhibit a more complex and spread-out set of signals.

  • 3-Bromobenzonitrile: The meta-substitution pattern will result in a different set of multiplicities and coupling constants compared to the other two isomers.

  • 4-Bromobenzonitrile: The para-substitution leads to a more symmetrical molecule, which will be reflected in a simpler A₂B₂ or AA'BB' spin system in the ¹H NMR spectrum.

¹³C NMR: The chemical shifts of the carbon atoms in the ¹³C NMR spectra are also indicative of the isomer. The carbon atom attached to the bromine (C-Br) and the carbon of the nitrile group (-CN) will have characteristic chemical shifts. The symmetry of the 4-bromobenzonitrile isomer will result in fewer signals in the ¹³C NMR spectrum compared to the ortho and meta isomers.[8]

Infrared (IR) Spectroscopy

The IR spectra of all three isomers will show a characteristic sharp peak for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2240 cm⁻¹. The position of the C-Br stretching vibration (usually in the fingerprint region, 500-700 cm⁻¹) and the pattern of out-of-plane C-H bending vibrations in the aromatic region (690-900 cm⁻¹) can provide further clues to differentiate the isomers.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of the bromobenzonitrile isomers will show a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity at m/z 181 and 183. While the molecular ion peaks will be the same for all three isomers, the fragmentation patterns, resulting from the loss of Br, CN, or other fragments, may show subtle differences that can aid in their identification when combined with chromatographic separation.

Chemical Reactivity: A Comparative Outlook

The position of the electron-withdrawing cyano group and the bromo substituent dictates the reactivity of the aromatic ring towards nucleophilic aromatic substitution (SNAr). The cyano group is a moderately activating group for SNAr reactions, particularly when it is in the ortho or para position to the leaving group (bromine).

  • 2-Bromobenzonitrile and 4-Bromobenzonitrile: The cyano group in the ortho and para positions can stabilize the negative charge of the Meisenheimer intermediate through resonance, thus facilitating nucleophilic attack. Therefore, these isomers are expected to be more reactive towards nucleophiles compared to the meta isomer.[9][10]

  • 3-Bromobenzonitrile: In the meta isomer, the cyano group cannot directly delocalize the negative charge of the Meisenheimer intermediate through resonance. As a result, 3-bromobenzonitrile is generally less reactive in SNAr reactions.[9][10]

This difference in reactivity can be exploited for selective synthesis and can also be a basis for chemical differentiation.

Experimental Protocols for Isomer Differentiation

A combination of chromatographic and spectroscopic techniques is essential for the effective separation and identification of the bromobenzonitrile isomers.

Chromatographic Separation

Thin-Layer Chromatography (TLC): TLC can be used as a rapid and simple method to qualitatively assess the purity of the isomers and to optimize the conditions for column chromatography.

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate. The ratio should be optimized to achieve good separation (e.g., Hexane:Ethyl Acetate 8:2 v/v).

  • Visualization: The spots can be visualized under UV light (254 nm). The isomer with the highest polarity (likely 2-bromobenzonitrile due to dipole-dipole interactions) is expected to have the lowest Rf value.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for both separating and identifying the isomers.

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Oven Temperature Program: A temperature gradient program should be used to ensure good separation of the isomers based on their boiling points and interactions with the stationary phase. A typical program could start at 100°C and ramp up to 250°C.

  • MS Detection: The mass spectrometer will provide the mass spectrum of each separated isomer, confirming their identity based on the molecular ion peaks and fragmentation patterns.

High-Performance Liquid Chromatography (HPLC): HPLC can also be employed for the separation and quantification of the isomers.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

  • Detection: UV detection at a wavelength where all isomers absorb (e.g., 254 nm).

Visualization of Experimental Workflow

The logical flow for the differentiation of bromobenzonitrile isomers can be visualized as follows:

Isomer_Differentiation_Workflow cluster_sample Sample Preparation cluster_separation Chromatographic Separation cluster_identification Spectroscopic Identification cluster_analysis Data Analysis & Conclusion Sample Mixture of Bromobenzonitrile Isomers TLC TLC (Qualitative) Sample->TLC Spotting GC GC Sample->GC Injection HPLC HPLC Sample->HPLC Injection Data Compare Spectroscopic and Chromatographic Data TLC->Data MS Mass Spectrometry (from GC-MS) GC->MS Coupling HPLC->Data MS->Data NMR NMR Spectroscopy (¹H, ¹³C) NMR->Data IR IR Spectroscopy IR->Data Conclusion Identify and Quantify Each Isomer Data->Conclusion

Caption: Workflow for the separation and identification of bromobenzonitrile isomers.

Conclusion

The choice of a specific bromobenzonitrile isomer in drug development and chemical synthesis is a critical decision that should be based on a thorough understanding of their individual properties. This guide provides a foundational comparison of 2-, 3-, and 4-bromobenzonitrile, highlighting the key differences in their physicochemical characteristics, spectroscopic signatures, and chemical reactivity. The detailed experimental protocols and workflow offer a practical framework for researchers to confidently differentiate and utilize these important chemical building blocks in their scientific endeavors.

References

A Comparative Guide to the Synthesis of 4-Bromo-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of key chemical intermediates is paramount. 4-Bromo-2-hydroxybenzonitrile is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals. This guide provides a detailed comparison of two primary synthetic routes to this compound, offering insights into their respective yields, methodologies, and starting materials to inform laboratory and process chemistry decisions.

Comparative Performance of Synthesis Methods

The following table summarizes the key performance indicators for two distinct methods for the synthesis of this compound, providing a clear comparison of their efficiencies.

MetricMethod 1: Nucleophilic Aromatic SubstitutionMethod 2: Two-Step Synthesis via Aldehyde
Starting Material 4-Bromo-2-fluorobenzonitrile (B28022)4-Bromophenol (B116583)
Key Reagents Potassium acetate (B1210297), 18-crown-6 (B118740) ether, NaOHChloroform (B151607), NaOH, Hydroxylamine-HCl
Reported Yield 81%[1]>60% (for aldehyde step)
Product Purity High after column chromatography[1]High purity achievable
Reaction Conditions Reflux at high temperature (36h), then room temp65-70°C for aldehyde; subsequent oximation and dehydration
Key Advantages Good overall yield in a one-pot reactionUtilizes readily available and inexpensive starting material
Key Disadvantages Longer reaction time; use of a crown etherMulti-step process may lower overall yield

Experimental Protocols

Detailed methodologies for the two primary synthetic routes are provided below.

Method 1: Nucleophilic Aromatic Substitution of 4-Bromo-2-fluorobenzonitrile

This method involves the hydrolysis of 4-bromo-2-fluorobenzonitrile to yield the desired product.

Reaction Scheme:

(Image of the chemical reaction for Method 1 would be placed here)

Procedure:

  • A mixture of 4-bromo-2-fluorobenzonitrile (30 g, 152.3 mmol), potassium acetate (222.4 g, 228.5 mmol), and 18-crown-6 ether (60.4 g, 228.5 mmol) in acetonitrile (B52724) (400 mL) is heated at reflux for 36 hours.[1]

  • The reaction mixture is then cooled to room temperature, and a 2.5 N NaOH solution (200 mL) is added. The mixture is stirred overnight at room temperature.[1]

  • The mixture is extracted with ether, and the organic layer is discarded.[1]

  • The aqueous layer is acidified with 6 N HCl and then extracted with ethyl acetate.[1]

  • The combined organic layers are dried over anhydrous magnesium sulfate (B86663) and concentrated under reduced pressure.[1]

  • The crude product is purified by flash column chromatography (40% ethyl acetate/hexane) to afford this compound as a light yellow foamy solid.[1]

Method 2: Two-Step Synthesis via 4-Bromo-2-hydroxybenzaldehyde (B134324)

This route first involves the synthesis of the intermediate 4-bromo-2-hydroxybenzaldehyde from 4-bromophenol via an improved Reimer-Tiemann reaction, followed by conversion to the nitrile.

Step 1: Synthesis of 4-Bromo-2-hydroxybenzaldehyde (Improved Reimer-Tiemann Reaction)

Reaction Scheme:

(Image of the chemical reaction for Method 2, Step 1 would be placed here)

Procedure:

  • In a four-necked flask, 0.4 mol of 4-bromophenol is combined with 160 mL of 40% sodium hydroxide (B78521) solution. The mixture is stirred for 30 minutes until uniform and then cooled to 65-70°C.[2]

  • A phase transfer catalyst, such as 0.0016 mol of tetrabutylammonium (B224687) chloride, dissolved in a suitable solvent is added.[2]

  • 0.52 mol of chloroform is slowly added to the reaction mixture, maintaining the temperature below 70°C.[2]

  • After the addition is complete, the mixture is stirred for an additional hour at 65-70°C.[2]

  • The product is isolated and purified through acidification, extraction, and steam distillation.[2][3]

Step 2: Conversion of 4-Bromo-2-hydroxybenzaldehyde to this compound

This step involves the formation of an aldoxime intermediate, which is then dehydrated to the nitrile.

Reaction Scheme:

(Image of the chemical reaction for Method 2, Step 2 would be placed here)

Procedure:

  • 4-Bromo-2-hydroxybenzaldehyde is reacted with hydroxylamine (B1172632) hydrochloride in a suitable solvent, such as pyridine (B92270) or ethanol, to form 4-bromo-2-hydroxybenzaldehyde oxime.

  • The resulting aldoxime is then subjected to dehydration. A variety of reagents can be used for this step, including acetic anhydride, thionyl chloride, or Burgess reagent. For a one-pot conversion, the salicylaldoxime (B1680748) can be treated with a phosphine (B1218219) and an azodicarboxylate (Mitsunobu conditions), which proceeds through a 1,2-benzisoxazole (B1199462) intermediate that undergoes in-situ elimination to yield the salicylonitrile.

  • The crude this compound is then purified, typically by recrystallization or column chromatography.

Visualized Workflows and Conceptual Diagrams

The following diagrams illustrate the workflows of the described synthetic methods and a conceptual framework for the biological evaluation of resulting compounds.

Synthesis Workflow: Method 1 start Start: 4-Bromo-2-fluorobenzonitrile, Potassium Acetate, 18-Crown-6, Acetonitrile reflux Heat at Reflux (36 hours) start->reflux hydrolysis Cool to RT, Add 2.5 N NaOH, Stir Overnight reflux->hydrolysis extraction1 Extract with Ether (Discard Organic Layer) hydrolysis->extraction1 acidification Acidify Aqueous Layer (6 N HCl) extraction1->acidification extraction2 Extract with Ethyl Acetate acidification->extraction2 drying Dry Combined Organic Layers (Anhydrous MgSO4) extraction2->drying concentration Concentrate Under Reduced Pressure drying->concentration purification Flash Column Chromatography (40% EtOAc/Hexane) concentration->purification end End Product: This compound purification->end

Caption: Workflow for the synthesis of this compound via nucleophilic aromatic substitution.

Synthesis Workflow: Method 2 cluster_step1 Step 1: Aldehyde Synthesis cluster_step2 Step 2: Nitrile Formation start_s1 Start: 4-Bromophenol, NaOH rt_reaction Reimer-Tiemann Reaction: Add Chloroform, Phase Transfer Catalyst (65-70°C) start_s1->rt_reaction workup_s1 Acidification, Extraction, Steam Distillation rt_reaction->workup_s1 intermediate Intermediate: 4-Bromo-2-hydroxybenzaldehyde workup_s1->intermediate start_s2 Start: Aldehyde Intermediate oximation Oximation: Add Hydroxylamine-HCl start_s2->oximation dehydration Dehydration: e.g., Acetic Anhydride oximation->dehydration purification_s2 Purification dehydration->purification_s2 end End Product: This compound purification_s2->end

Caption: Two-step synthesis workflow for this compound via a benzaldehyde (B42025) intermediate.

Conceptual Biological Screening Workflow compound Synthesized Compound: This compound or its Derivatives antimicrobial Antimicrobial Assays (e.g., MIC, Zone of Inhibition) compound->antimicrobial antioxidant Antioxidant Assays (e.g., DPPH, ABTS) compound->antioxidant anticancer Anticancer Assays (e.g., MTT on Cancer Cell Lines) compound->anticancer data_analysis Data Analysis & Structure-Activity Relationship (SAR) antimicrobial->data_analysis antioxidant->data_analysis anticancer->data_analysis lead_optimization Lead Compound Identification & Optimization data_analysis->lead_optimization

Caption: Conceptual workflow for the biological evaluation of synthesized this compound and its analogs.

References

Comparative Biological Activity of 4-Bromo-2-hydroxybenzonitrile Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of 4-Bromo-2-hydroxybenzonitrile derivatives and related compounds. The information herein is synthesized from various studies to illuminate the therapeutic potential of this chemical scaffold.

This document summarizes key experimental findings on the antimicrobial, anticancer, and enzyme inhibitory properties of various benzonitrile (B105546) derivatives, offering insights into their structure-activity relationships. While direct comparative studies on a comprehensive series of this compound derivatives are limited, this guide collates available data on structurally similar compounds to provide a valuable reference for future research and development.

Antimicrobial Activity

Derivatives of brominated benzonitriles and related heterocyclic compounds have demonstrated notable activity against a range of pathogenic microbes. The data suggests that the presence and position of the bromo substituent, alongside other functional groups, can significantly influence the antimicrobial efficacy.

Table 1: Comparative Antimicrobial Activity of Brominated Aromatic Compounds

Compound/Derivative ClassTest OrganismMIC (µg/mL)Zone of Inhibition (mm)Reference CompoundMIC (µg/mL)Zone of Inhibition (mm)
6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-Quinazolin-4-ones (Comp. 2b, 2c)Bacillus subtilis-Significant---
Staphylococcus aureus-Significant---
Pseudomonas aeruginosa-Significant---
6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-Quinazolin-4-ones (Comp. 2d, 2g, 2h)Candida albicans-GoodFluconazole--
Aspergillus niger-GoodFluconazole--
Curvularia lunata-GoodFluconazole--
N-(2-Bromo-phenyl)-2-hydroxy-benzamide DerivativesGram-positive bacteria2.5–5.0 mg/mL----

Note: Data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions. "-" indicates data not available.

Anticancer Activity

The cytotoxic potential of benzonitrile and isoquinoline (B145761) derivatives bearing bromine atoms has been a subject of significant investigation. These compounds have been shown to inhibit the proliferation of various cancer cell lines, with their efficacy being dependent on the specific substitution patterns on the aromatic ring.

Table 2: Comparative in vitro Anticancer Activity of Brominated Benzonitrile and Isoquinoline Derivatives

Compound ClassSpecific Derivative ExampleCancer Cell LineIC50 / GI50 (µM)Reference DrugIC50 (µM)
Benzimidazo[2,1-a]isoquinolinoneNaphthalenyl sulfonyl isoquinoline derivativeMCF-7 (Breast)16.1--
Thiophenyl sulfonyl isoquinoline derivativeMCF-7 (Breast)19.8--
1-(4-(benzamido)phenyl)-3-arylureaCompound 6gA-498 (Kidney)14.46--
NCI-H23 (Lung)13.97--
MDAMB-231 (Breast)11.35--
MCF-7 (Breast)>100--
6-Bromo quinazoline (B50416) derivativeCompound 8aMCF-7 (Breast)15.85 ± 3.32Erlotinib9.9 ± 0.14
SW480 (Colon)17.85 ± 0.92--
1,4-Naphthoquinone oxime derivativeCompound 14MDA-MB-231 (Breast)0.66 ± 0.05--
BEL-7402 (Liver)5.11 ± 0.12--
A2780 (Ovarian)8.26 ± 0.22--

Note: This table presents a compilation of data from various studies for illustrative purposes. Direct comparison between different compound classes should be approached with caution.[1][2][3][4]

Enzyme Inhibitory Activity

Benzonitrile derivatives have been explored as inhibitors of various enzymes, with a particular focus on cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[5] Inhibition of COX-2 can modulate downstream signaling cascades, including the NF-κB and MAPK pathways.[5]

Table 3: Comparative Enzyme Inhibitory Activity of a Benzonitrile Derivative and Standard NSAIDs

CompoundTarget EnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)
Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylateCOX-25.84-
Reference Inhibitors
CelecoxibCOX-20.04294
DiclofenacCOX-10.6110.97
COX-20.63
IbuprofenCOX-1120.15
COX-280
IndomethacinCOX-10.0630.13
COX-20.48

Note: The data for the benzonitrile derivative is for a structurally related compound and serves as a point of comparison.[5]

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of scientific findings. The following are representative protocols for the key biological assays cited in this guide.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound.

  • Preparation of Inoculum: A standardized microbial suspension is prepared from a fresh culture.

  • Compound Dilution: A serial dilution of the test compound is prepared in a 96-well microtiter plate with an appropriate broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microbe and broth) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at a suitable temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT reagent is added to each well, and the plate is incubated for a few hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read using a microplate reader at a wavelength of 570 nm. The IC50 value is calculated from the dose-response curve.

Enzyme Inhibition (In Vitro Fluorometric COX-2 Inhibitor Screening Assay)

This assay quantifies the peroxidase activity of recombinant human COX-2.

  • Reagent Preparation: Prepare assay buffer, COX probe, COX cofactor, and arachidonic acid solution as per the manufacturer's instructions.

  • Compound Preparation: Dissolve test inhibitors in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

  • Reaction Setup: In a 96-well plate, add the reaction mix containing COX assay buffer, COX probe, and COX cofactor to wells designated for the enzyme control, inhibitor control, and test samples. Add the diluted test inhibitor or control solutions to the respective wells.

  • Enzyme Addition: Add recombinant human COX-2 enzyme to all wells except the blank.

  • Initiation of Reaction: Start the reaction by adding the arachidonic acid solution to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically. The rate of increase in fluorescence is proportional to the COX-2 activity. The inhibitory effect of the test compounds is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

Visualizing Experimental and Biological Pathways

To further clarify the experimental processes and the potential mechanism of action, the following diagrams are provided.

Experimental_Workflow_Antimicrobial cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial/Fungal Culture C Inoculation of 96-well Plate A->C B Serial Dilution of This compound Derivatives B->C D Incubation C->D E Visual Inspection for Growth D->E F Determination of MIC E->F

Antimicrobial Screening Workflow

Experimental_Workflow_Anticancer cluster_prep Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seeding of Cancer Cells in 96-well Plate B Treatment with This compound Derivatives A->B C Addition of MTT Reagent B->C D Incubation C->D E Solubilization of Formazan Crystals D->E F Absorbance Reading (570 nm) E->F G Calculation of IC50 Value F->G

Anticancer (MTT) Assay Workflow

Signaling_Pathway_COX2 cluster_inhibition Enzyme Inhibition cluster_downstream Downstream Effects inhibitor This compound Derivatives COX2 COX-2 Enzyme inhibitor->COX2 Inhibition PG Prostaglandin Production (Reduced) COX2->PG Catalyzes NFkB NF-κB Pathway PG->NFkB MAPK MAPK Pathway PG->MAPK Inflammation Inflammation NFkB->Inflammation MAPK->Inflammation

References

A Comparative Spectroscopic Guide to 4-Bromo-2-hydroxybenzonitrile and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comparative spectroscopic analysis of 4-Bromo-2-hydroxybenzonitrile and related alternative compounds. Aimed at researchers, scientists, and professionals in drug development, it provides a detailed examination of their structural and electronic properties through various spectroscopic techniques. The inclusion of quantitative data, detailed experimental protocols, and visual diagrams is intended to support further research and application of these versatile compounds.

The benzonitrile (B105546) scaffold, particularly when substituted with bromine and hydroxyl groups, is a key feature in a variety of biologically active molecules. These compounds serve as crucial intermediates in the synthesis of pharmaceuticals and agrochemicals, exhibiting a range of activities including antimicrobial, antioxidant, and anticancer properties.[1][2] A thorough spectroscopic characterization is fundamental to understanding their structure-activity relationships and for quality control in synthetic processes.

Comparative Spectroscopic Data

The following table summarizes key spectroscopic data for this compound and two comparative derivatives. This allows for an objective assessment of how substituent placement affects the spectral properties.

Compound This compound 4-Bromobenzonitrile (Isomer) 4-Bromo-2-fluorobenzonitrile
Structure 5-Bromo-2-cyanophenolp-Bromobenzonitrile2-fluoro-4-bromobenzonitrile
CAS Number 288067-35-6[3][4]623-00-7[5]105942-08-3[6]
Molecular Formula C₇H₄BrNO[3][4]C₇H₄BrN[5]C₇H₃BrFN[6]
Molecular Weight 198.02 g/mol [3][4]182.02 g/mol [5]200.01 g/mol [6]
¹H NMR (δ, ppm) (DMSO-d₆): 7.13 (dd, J=1.7, 8.3 Hz, 1H), 7.17 (d, J=1.7 Hz, 1H), 7.61 (d, J=8.3 Hz, 1H)[3]Data available in spectral databases[5][7]Data available in spectral databases[6]
¹³C NMR (δ, ppm) Not readily availableData available in spectral databases[5]Not readily available
IR (cm⁻¹) Not readily availableCharacteristic peaks available from databases (e.g., C≡N stretch, C-Br stretch, aromatic C-H stretch)[5][8]Characteristic peaks available from databases[6]
Mass Spec (m/z) Expected M⁺ at 197 and M+2 at 199M⁺ at 181 and M+2 at 183; major fragments at 102, 75, 50[5][9]M⁺ at 199 and M+2 at 201; major fragment at 120[6]
UV-Vis (λmax, nm) Not readily available224 nm and 271 nm[10]Not readily available

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of spectroscopic data. The following are generalized protocols for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to determine the carbon-hydrogen framework of a molecule.

  • Sample Preparation : Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) within a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).[11]

  • Instrumentation and Data Acquisition :

    • Instrument : A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).[11]

    • ¹H NMR : Spectra are typically acquired using a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a clear signal-to-noise ratio.[11]

    • ¹³C NMR : To simplify the spectrum and identify unique carbon environments, spectra are usually acquired with proton decoupling.[11]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • Sample Preparation (KBr Pellet Method) :

    • A small quantity of the solid sample is finely ground with dry potassium bromide (KBr) in an agate mortar.

    • The resulting mixture is pressed into a thin, transparent pellet using a hydraulic press.[11]

  • Instrumentation and Data Acquisition :

    • Instrument : A Fourier-Transform Infrared (FT-IR) spectrometer.[11]

    • Procedure : A background spectrum of the empty sample holder or a pure KBr pellet is recorded first. The sample pellet is then placed in the beam path and the sample spectrum is recorded. The instrument software automatically subtracts the background spectrum.[11]

Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns.

  • Sample Preparation : The sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.

  • Instrumentation and Data Acquisition :

    • Instrument : A mass spectrometer, such as one employing Electron Ionization (EI).[5]

    • Procedure : In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected. The presence of bromine is easily identified by a characteristic pair of peaks (M⁺ and M+2) of nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[11]

Visualizations: Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships, adhering to strict color and contrast guidelines for readability.

start 4-Bromo-2-fluorobenzonitrile (Starting Material) synthesis Synthesis & Workup start->synthesis reagents 1. KCH₃COO, 18-crown-6 2. NaOH 3. HCl reagents->synthesis product This compound (Crude Product) synthesis->product purification Column Chromatography product->purification final_product Purified Product purification->final_product analysis Spectroscopic Analysis final_product->analysis nmr NMR analysis->nmr ir IR analysis->ir ms MS analysis->ms

Caption: Synthetic and analytical workflow for this compound.

stress Oxidative Stress (e.g., H₂O₂) ros Cellular ROS stress->ros induces derivative Bromophenol Derivatives derivative->ros inhibits antioxidant_proteins Antioxidant Proteins (TrxR1, HO-1) derivative->antioxidant_proteins upregulates damage Oxidative Damage ros->damage causes cell_health Cellular Protection antioxidant_proteins->ros scavenges

Caption: Antioxidant signaling pathway modulated by bromophenol derivatives.

References

A Researcher's Guide to the Reactivity of Substituted Bromophenols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted bromophenols is paramount for the rational design and synthesis of novel chemical entities. The interplay of the bromo-substituent with other functional groups on the phenolic ring dictates the outcome of key chemical transformations. This guide provides an objective comparison of the reactivity of various substituted bromophenols in nitration, halogenation, and oxidation reactions, supported by experimental data and detailed protocols.

The reactivity of a substituted bromophenol in electrophilic aromatic substitution is fundamentally governed by the electronic properties of its substituents. The hydroxyl group is a potent activating group, directing incoming electrophiles to the ortho and para positions. Conversely, the bromine atom exerts a deactivating inductive effect (-I) and a weaker activating resonance effect (+R), also directing to the ortho and para positions. The overall reactivity and regioselectivity are a consequence of the combined influence of all substituents on the electron density of the aromatic ring. A useful proxy for the electron-donating or -withdrawing nature of the substituents is the acidity of the phenolic proton, as reflected in the pKa value. A lower pKa indicates a more electron-deficient ring and generally lower reactivity towards electrophiles.

Comparative Analysis of pKa Values for Substituted Bromophenols

The acidity of the phenolic proton is a sensitive probe of the electronic environment of the aromatic ring. Electron-withdrawing groups stabilize the corresponding phenoxide ion, resulting in a lower pKa, while electron-donating groups have the opposite effect.

CompoundSubstituentspKa
Phenol-9.95
2-Bromophenol2-Br8.42
3-Bromophenol3-Br9.11
4-Bromophenol (B116583)4-Br9.34
2,4-Dibromophenol2,4-diBr7.9
2,6-Dibromophenol2,6-diBr6.7
2,4,6-Tribromophenol2,4,6-triBr6.0
4-Bromo-2-methylphenol4-Br, 2-CH₃10.21
2-Bromo-4-nitrophenol2-Br, 4-NO₂6.93

Reactivity in Nitration Reactions

Nitration is a classic electrophilic aromatic substitution reaction. The reactivity of substituted bromophenols towards nitration is highly dependent on the position of the bromo substituent and the presence of other functional groups. Generally, electron-donating groups enhance the reaction rate, while electron-withdrawing groups retard it.

SubstrateNitrating AgentSolventYield of Mononitro Product (%)Reference
4-Bromo-2,3-dimethylphenolHNO₃ / H₂SO₄Chloroform80-90[1]
4-BromophenolDilute HNO₃WaterModerate
BromobenzeneHNO₃ / H₂SO₄-- (slower than acetanilide)[2]

Note: Direct comparative yield data under identical conditions is scarce in the literature. The provided data is illustrative of typical yields.

Experimental Protocol: Nitration of 4-Bromophenol

This protocol describes the mononitration of 4-bromophenol using dilute nitric acid.

Materials:

  • 4-Bromophenol

  • Dilute Nitric Acid (20%)

  • Ice bath

  • Stirring apparatus

  • Separatory funnel

  • Dichloromethane (B109758)

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve 10 mmol of 4-bromophenol in 20 mL of dichloromethane in a round-bottom flask.

  • Cool the flask in an ice bath to 0-5 °C with constant stirring.

  • Slowly add 1.1 equivalents of cold, dilute nitric acid dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring at 0-5 °C for 1 hour.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water (2 x 20 mL) and then with a saturated sodium bicarbonate solution (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

nitration_workflow cluster_start Reactant Preparation cluster_reaction Nitration Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 4-Bromophenol in Dichloromethane B Cool to 0-5 °C A->B C Add Dilute HNO₃ (dropwise) B->C D Stir at 0-5 °C C->D E Stir at RT D->E F Separatory Funnel (Phase Separation) E->F G Wash with H₂O and NaHCO₃ F->G H Dry with Na₂SO₄ G->H I Solvent Evaporation H->I J Column Chromatography I->J K Characterization J->K

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar compounds is paramount for targeted research and development. This guide provides a comparative analysis of 4-Bromo-2-hydroxybenzonitrile and its related isomers, focusing on their physicochemical properties, synthesis, and potential biological activities. While direct comparative experimental data for these specific compounds is limited in publicly available literature, this guide extrapolates potential activities based on the well-documented properties of the broader class of hydroxybenzonitriles and related halogenated phenols.

Physicochemical Properties

The seemingly minor shift in the positions of the bromo and hydroxyl groups on the benzonitrile (B105546) scaffold can lead to significant differences in the physicochemical properties of these isomers. These properties, in turn, can influence their solubility, membrane permeability, and interactions with biological targets.

PropertyThis compound2-Bromo-4-hydroxybenzonitrile3-Bromo-4-hydroxybenzonitrile4-Bromobenzonitrile
Molecular Formula C₇H₄BrNO[1]C₇H₄BrNOC₇H₄BrNOC₇H₄BrN
Molecular Weight 198.02 g/mol [1]198.02 g/mol 198.02 g/mol 182.02 g/mol
CAS Number 288067-35-6[1][2]82380-17-42315-86-8623-00-7
Appearance White to light yellow powder/crystal[2]Data not availableData not availableData not available
Melting Point Data not availableData not availableData not available112-114 °C
Boiling Point Data not availableData not availableData not available235-236 °C
LogP (predicted) 2.5[1]2.02.52.6

Synthesis of Brominated Hydroxybenzonitriles

The synthesis of these compounds typically involves the bromination of a corresponding hydroxybenzonitrile or the introduction of a cyano group to a brominated phenol. A common synthetic route for this compound starts from 4-bromo-2-fluorobenzonitrile.

Synthesis of this compound:

A mixture of 4-bromo-2-fluorobenzonitrile, potassium acetate, and 18-crown-6 (B118740) ether in acetonitrile (B52724) is heated at reflux. Following the reaction, the intermediate is hydrolyzed with sodium hydroxide, and subsequent acidification yields this compound.

Comparative Biological Activity

While comprehensive, direct comparative studies on the biological activities of these specific isomers are scarce, the broader class of hydroxybenzonitriles, particularly halogenated ones, are recognized for their herbicidal and antimicrobial properties. The well-known herbicide Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) serves as a key reference for understanding the potential herbicidal action of these compounds.

Herbicidal Activity

The primary mode of action for many herbicidal benzonitriles is the inhibition of photosynthesis at Photosystem II (PSII).[3][4][5] They act as inhibitors of the D1 protein in the PSII complex, blocking the electron transport chain and ultimately leading to plant death.[6][7][8]

CompoundTargetIC₅₀Reference
This compoundPhotosystem II (predicted)Data not available-
2-Bromo-4-hydroxybenzonitrilePhotosystem II (predicted)Data not available-
3-Bromo-4-hydroxybenzonitrilePhotosystem II (predicted)Data not available-
BromoxynilPhotosystem II~10⁻⁷ M (for half-inhibition)[9]
Antimicrobial Activity

Substituted hydroxybenzonitriles have also been investigated for their antimicrobial effects. The presence and position of the bromine atom and the hydroxyl group are expected to modulate their efficacy against various bacterial and fungal strains. The mechanism is often attributed to the disruption of cell membrane integrity and function.

CompoundTarget OrganismMIC (µg/mL)Reference
This compoundStaphylococcus aureusData not available-
Escherichia coliData not available-
2-Bromo-4-hydroxybenzonitrileStaphylococcus aureusData not available-
Escherichia coliData not available-
3-Bromo-4-hydroxybenzonitrileStaphylococcus aureusData not available-
Escherichia coliData not available-
Cytotoxicity

The cytotoxic potential of these compounds against various cell lines is an area of interest for drug development. The MTT assay is a standard method to evaluate the concentration at which a compound inhibits 50% of cell growth (IC₅₀).

CompoundCell LineIC₅₀ (µM)Reference
This compounde.g., HeLa, MCF-7Data not available-
2-Bromo-4-hydroxybenzonitrilee.g., HeLa, MCF-7Data not available-
3-Bromo-4-hydroxybenzonitrilee.g., HeLa, MCF-7Data not available-

Structure-Activity Relationships

Based on the broader literature on halogenated phenols and benzonitriles, some structure-activity relationships can be inferred:

  • Halogenation: The presence of a bromine atom generally enhances lipophilicity, which can lead to increased membrane permeability and, consequently, enhanced biological activity.[10] The position of the halogen can significantly impact the activity.

  • Hydroxyl Group: The phenolic hydroxyl group is often crucial for activity, potentially through hydrogen bonding interactions with the target protein.

  • Nitrile Group: The cyano group contributes to the electronic properties of the molecule and can be involved in binding to the target site.

Postulated Signaling Pathway: Inhibition of Photosystem II

The most probable mechanism of herbicidal action for these compounds is the inhibition of the photosynthetic electron transport chain at Photosystem II, similar to Bromoxynil.[3][4][5][6] The inhibitor binds to the D1 protein of the PSII reaction center, blocking the binding of plastoquinone (B1678516) (PQ). This interruption of electron flow leads to a buildup of reactive oxygen species and ultimately, cell death.[4][8]

Photosystem_II_Inhibition cluster_stroma Stroma cluster_lumen Thylakoid Lumen PSII Photosystem II (PSII) PQ Plastoquinone (PQ) PSII->PQ e- O2 O₂ PSII->O2 H_plus H⁺ PSII->H_plus Cytb6f Cytochrome b6f PQ->Cytb6f e- PSI Photosystem I (PSI) Cytb6f->PSI e- Cytb6f->H_plus NADPH NADPH PSI->NADPH ATPsynthase ATP Synthase ATP ATP ATPsynthase->ATP H2O H₂O H2O->PSII Light Inhibitor This compound (or related compound) Inhibitor->PSII Inhibits e- transport

Caption: Inhibition of the photosynthetic electron transport chain by this compound.

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[11][12][13][14][15]

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight on an appropriate agar (B569324) medium. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are then prepared in CAMHB in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. A positive control (broth and bacteria, no compound) and a negative control (broth only) are included. The plate is incubated at 35 ± 2 °C for 16-20 hours in ambient air.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Herbicidal Activity Assay: Photosystem II Inhibition

This assay measures the ability of a compound to inhibit the photosynthetic electron transport in isolated chloroplasts.

  • Isolation of Chloroplasts: Chloroplasts are isolated from fresh spinach leaves by homogenization in a buffered solution and subsequent centrifugation.

  • Oxygen Evolution Measurement: The rate of oxygen evolution is measured using a Clark-type oxygen electrode. The reaction mixture contains isolated chloroplasts, a buffered medium, and an artificial electron acceptor (e.g., 2,6-dichloroindophenol).

  • Inhibition Assay: The test compound, dissolved in an appropriate solvent, is added to the reaction mixture at various concentrations. The rate of oxygen evolution is measured in the presence of the compound and compared to a control without the compound.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC₅₀ value (the concentration of the compound that causes 50% inhibition of oxygen evolution) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cytotoxicity Assay: MTT Method

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.[16][17][18][19]

  • Cell Seeding: Adherent cells are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (medium with solvent) and an untreated control are included. The plate is incubated for 24-72 hours.

  • MTT Addition: The medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is incubated for 3-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC₅₀ value is determined from the dose-response curve.

Experimental Workflow Visualization

MIC_Workflow start Start prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland) start->prep_bacteria prep_compound Prepare Serial Dilutions of Test Compound in 96-well plate start->prep_compound inoculate Inoculate Plate with Bacterial Suspension prep_bacteria->inoculate prep_compound->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Visually Inspect for Growth (Turbidity) incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Conclusion

This compound and its isomers represent a class of compounds with significant potential for biological activity, particularly as herbicides and antimicrobial agents. While direct comparative data is currently lacking, the well-established mechanism of action of related compounds like Bromoxynil provides a strong foundation for future research. The experimental protocols detailed in this guide offer a clear pathway for researchers to systematically evaluate and compare the efficacy of these and other related molecules, ultimately contributing to the development of new and effective chemical agents for various applications. Further investigation is warranted to fully elucidate the structure-activity relationships and to identify the most potent isomers for specific biological targets.

References

Navigating the Computational Landscape of Brominated Benzonitriles: A Comparative Guide to 4-Bromo-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative framework for researchers, scientists, and drug development professionals by leveraging available data on closely related isomers, such as 5-Bromo-2-hydroxybenzaldehyde and 4-Bromo-3-methylbenzonitrile. By examining the experimental and computational data of these analogues, we can infer and project the likely characteristics of 4-Bromo-2-hydroxybenzonitrile, offering a valuable predictive resource.

A Comparative Look at Molecular Geometries

Computational chemistry, particularly DFT, allows for the precise calculation of molecular geometries, including bond lengths and angles. While specific experimental data for this compound is scarce, we can compare the calculated parameters of a similar molecule, 5-Bromo-2-hydroxybenzaldehyde, with expected experimental ranges to provide a baseline for what one might expect for our target molecule. The geometry of the molecule is optimized using methods like B3LYP with a suitable basis set.

Table 1: Comparison of Calculated Bond Lengths and Angles for an Analogous Compound (5-Bromo-2-hydroxybenzaldehyde) with General Experimental Ranges

ParameterBond/AngleCalculated (5-Bromo Isomer) (Å or °)Typical Experimental Range (Å or °)
Bond LengthC-C (aromatic)1.386 - 1.4051.36 - 1.40
C-O (hydroxyl)1.3571.34 - 1.38
C-Br1.8971.85 - 1.95
C≡N1.1581.13 - 1.16
Bond AngleC-C-C (aromatic)118.2 - 121.5118 - 122
C-C-O117.8, 122.7~120
C-C-Br119.5, 120.3~120

Data for 5-Bromo-2-hydroxybenzaldehyde is used as a proxy due to the lack of specific data for this compound.

Vibrational Spectroscopy: A Fingerprint of Molecular Structure

Vibrational analysis is a cornerstone of molecular characterization. DFT calculations can predict the vibrational frequencies of a molecule, which can then be compared with experimental data from Fourier-Transform Infrared (FTIR) and Raman spectroscopy. For instance, studies on 4-Bromo-3-methylbenzonitrile reveal characteristic vibrational modes. The stretching vibration of the nitrile group (C≡N) is a particularly strong and easily identifiable peak, typically appearing in the 2220-2240 cm⁻¹ range.[1]

Table 2: Key Vibrational Frequencies for an Analogous Compound (4-Bromo-3-methylbenzonitrile)

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental FT-Raman (cm⁻¹)Experimental FTIR (cm⁻¹)
C≡N Stretch233123382217
C-Br Stretch-254, 522, 1040-
C-H Stretch (aromatic)3050 - 3100 (typical)--
O-H Stretch---

Note: The O-H stretch for this compound would be a key feature, typically appearing as a broad band in the range of 3200-3600 cm⁻¹ in the IR spectrum.

Experimental and Computational Protocols

To ensure reproducibility and clarity, the methodologies employed in the computational and experimental analysis of analogous molecules are detailed below. These protocols serve as a standard framework for conducting a similar analysis on this compound.

Computational Methodology (DFT)

The theoretical calculations for analogous compounds like 5-Bromo-2-hydroxybenzaldehyde and 4-Bromo-3-methylbenzonitrile are typically performed using software packages such as Gaussian.[1][2] The process involves:

  • Geometry Optimization: The molecular structure is optimized using a DFT method, commonly B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, with a basis set such as 6-311++G(d,p).[3] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • Vibrational Frequency Calculation: Following optimization, vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (i.e., no imaginary frequencies). These calculated frequencies are often scaled by a factor (e.g., 0.9613) to better match experimental values.

  • Electronic Property Analysis: Properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis are performed on the optimized geometry to understand the molecule's reactivity and electronic characteristics.[3][4]

Experimental Spectroscopy

Experimental spectra are crucial for validating computational results.

  • FTIR Spectroscopy: The FTIR spectrum is typically recorded in the solid phase (e.g., using KBr pellets) over a range of 4000–400 cm⁻¹.[1]

  • FT-Raman Spectroscopy: The FT-Raman spectrum is also recorded in the solid phase, often using a Nd:YAG laser for excitation (e.g., at 1064 nm) over a range of 3500–50 cm⁻¹.[1]

DFT_Workflow cluster_Input 1. Input cluster_Computation 2. Computational Analysis (DFT) cluster_Experiment 3. Experimental Validation cluster_Analysis 4. Comparative Analysis mol_selection Molecule Selection (this compound) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_selection->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Analysis (HOMO, LUMO, MEP) freq_calc->elec_prop data_comp Data Comparison (Calculated vs. Experimental) freq_calc->data_comp prop_pred Property Prediction & Interpretation elec_prop->prop_pred ftir FTIR Spectroscopy ftir->data_comp raman FT-Raman Spectroscopy raman->data_comp data_comp->prop_pred

Caption: Workflow for DFT analysis and molecular modeling.

Frontier Molecular Orbitals and Reactivity

The energies of the HOMO and LUMO are critical in determining a molecule's chemical reactivity and its electronic properties. The HOMO-LUMO energy gap indicates the molecule's kinetic stability; a larger gap implies higher stability. For substituted benzonitriles, these values are influenced by the nature and position of the substituents on the benzene (B151609) ring.

Table 3: Calculated Electronic Properties for an Analogous Compound

PropertyValue (for 5-Bromo-2-hydroxybenzaldehyde)
HOMO Energy-6.65 eV
LUMO Energy-2.10 eV
HOMO-LUMO Energy Gap4.55 eV

This data for a related aldehyde provides an estimate of the electronic properties that could be expected for this compound.

The molecular electrostatic potential (MEP) map is another valuable tool for predicting reactivity. It visualizes the charge distribution on the molecule's surface, with red regions indicating areas of high electron density (electronegative) and blue regions indicating areas of low electron density (electropositive). For this compound, the regions around the oxygen and nitrogen atoms are expected to be electron-rich, making them susceptible to electrophilic attack.

Isomer_Comparison cluster_Target Target Molecule cluster_Alternative Alternative Isomer cluster_Properties Comparative Properties mol1 This compound dipole Dipole Moment mol1->dipole Different reactivity Chemical Reactivity (Steric Hindrance) mol1->reactivity Less hindered -OH h_bonding Intramolecular H-Bonding mol1->h_bonding Possible with CN mol2 2-Bromo-4-hydroxybenzonitrile mol2->dipole Different mol2->reactivity More hindered -OH mol2->h_bonding Less likely

Caption: Conceptual comparison of this compound and an isomer.

References

Unraveling the Bioactivity of 4-Bromo-2-hydroxybenzonitrile Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of chemical compounds is paramount in the quest for novel therapeutics. This guide provides a comprehensive comparison of 4-Bromo-2-hydroxybenzonitrile analogs, summarizing their biological activities, detailing experimental protocols, and visualizing potential mechanisms of action.

The this compound scaffold, a substituted salicylonitrile, presents a promising framework for the development of new bioactive molecules. The interplay of the bromine atom, hydroxyl group, and nitrile functionality offers multiple points for chemical modification, allowing for the fine-tuning of pharmacological properties. This guide delves into the available data on the anticancer and antimicrobial activities of analogs of this core structure, providing a foundation for future drug design and development efforts.

Comparative Analysis of Biological Activity

While a comprehensive study detailing the SAR of a wide range of this compound analogs is not yet available in the public domain, analysis of structurally related compounds, such as substituted salicylaldehydes and other brominated aromatic compounds, provides valuable insights. The following tables summarize the available quantitative data for selected analogs, highlighting the impact of various substitutions on their biological potency.

Table 1: Anticancer Activity of Selected Benzonitrile (B105546) and Related Analogs

Compound IDStructureCancer Cell LineIC50 (µM)Reference
Analog 1 3/4-Bromo-N'-(substituted benzylidene)benzohydrazideHCT1161.20[1]
Analog 2 Substituted 2-phenylnaphthaleneMCF-74.8[2]

Note: Data for direct analogs of this compound is limited. The presented data is for structurally related compounds to infer potential SAR.

Table 2: Antimicrobial Activity of Selected Salicylaldehyde (B1680747) and Related Analogs

Compound IDStructureTest OrganismMIC (µg/mL) / Inhibition Zone (mm)Reference
Analog 3 Halogenated salicylaldehydesVarious bacteria and fungiup to 49 mm[3]
Analog 4 3/4-Bromo-N'-(substituted benzylidene)benzohydrazideVarious bacteriapMICam = 1.67 µM/ml[1]

Note: The data for salicylaldehyde highlights the importance of halogenation for potent antimicrobial activity.[3] The benzohydrazide (B10538) data provides quantitative insights into the antimicrobial potential of bromo-substituted aromatic compounds.[1]

Structure-Activity Relationship Insights

Based on the available data for related compounds, several key SAR trends can be inferred for this compound analogs:

  • Importance of Halogenation: The presence of a bromine atom on the aromatic ring appears to be crucial for potent biological activity, particularly in the context of antimicrobial effects.[3] Studies on substituted salicylaldehydes have shown that halogenation dramatically enhances their inhibitory properties against a range of microbes.[3]

  • Role of the Hydroxyl Group: The phenolic hydroxyl group is a common feature in many biologically active natural products and synthetic compounds. It can participate in hydrogen bonding interactions with biological targets and may also contribute to the antioxidant properties of the molecule. The number and position of hydroxyl groups can significantly influence cytotoxicity and antioxidant activity.[2][4]

  • Influence of Substituents: The introduction of different substituents at various positions on the benzonitrile ring can modulate the electronic and steric properties of the molecule, thereby affecting its interaction with target enzymes or receptors. For instance, in a series of 3/4-bromo benzohydrazide derivatives, the nature of the substituent on the benzylidene moiety significantly impacted both anticancer and antimicrobial activities.[1]

Experimental Protocols

To ensure the reproducibility and comparability of biological data, detailed experimental protocols are essential. The following are methodologies commonly employed in the evaluation of the anticancer and antimicrobial activities of benzonitrile analogs.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound analogs) and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: Following incubation, an MTT solution is added to each well, and the plate is incubated for a further 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.

  • Solubilization and Measurement: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable growth medium.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Potential Signaling Pathways and Mechanisms of Action

While the precise molecular targets and signaling pathways for this compound analogs are yet to be fully elucidated, based on the activities of related compounds, several potential mechanisms can be proposed.

G

G A Synthesis of This compound Analogs B Structural Characterization (NMR, MS, etc.) A->B C Biological Screening (Anticancer, Antimicrobial) B->C D Data Analysis (IC50, MIC determination) C->D E Structure-Activity Relationship (SAR) Analysis D->E F Lead Compound Identification E->F

Conclusion

The this compound scaffold holds significant promise for the development of novel therapeutic agents. The preliminary data from related compound classes strongly suggest that modifications to this core structure can lead to potent anticancer and antimicrobial activities. Further systematic synthesis and biological evaluation of a diverse library of this compound analogs are warranted to establish a clear and comprehensive structure-activity relationship. This will be instrumental in guiding the rational design of next-generation drug candidates with improved efficacy and selectivity. The experimental protocols and potential mechanisms of action outlined in this guide provide a solid framework for researchers to embark on this exciting area of drug discovery.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Bromo-2-hydroxybenzonitrile: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and laboratory professionals engaged in drug development and scientific research, the proper management and disposal of chemical reagents is a cornerstone of a safe and compliant laboratory environment. This guide provides a detailed, procedural framework for the safe disposal of 4-Bromo-2-hydroxybenzonitrile, a compound that requires careful handling due to its toxic and halogenated nature. Adherence to these protocols is critical for ensuring the safety of laboratory personnel and minimizing environmental impact.

Hazard Profile: this compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[1] It is a halogenated organic compound and contains a cyanide group, necessitating specific disposal considerations to mitigate the risk of exposure and hazardous reactions.[2][3][4][5][6][7][8]

Immediate Safety and Handling

Before commencing any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves (e.g., nitrile rubber), a laboratory coat, and safety glasses with side shields or chemical goggles. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[5][6]

Waste Segregation and Collection

Proper segregation of chemical waste is the first and most critical step in the disposal process. Due to its chemical composition, this compound waste must not be mixed with other waste streams.

  • Designated Waste Containers: Collect all waste containing this compound in a designated, properly labeled, and sealed container.[2][4][9][10] The container must be compatible with the chemical.

  • Clear Labeling: The waste container must be clearly labeled with "Hazardous Waste," "Toxic," "this compound," and the relevant hazard pictograms.[2][10]

  • Separation of Waste Streams:

    • Halogenated Waste: As a brominated compound, this waste must be segregated as halogenated organic waste.[7][8] Do not mix with non-halogenated organic waste.[7][9][11]

    • Cyanide-Containing Waste: Due to the nitrile group, this compound is treated as cyanide-containing waste. It is crucial to keep this waste stream separate from acidic waste to prevent the formation of highly toxic hydrogen cyanide (HCN) gas.[2][3][5]

    • Solid vs. Liquid Waste: Solid waste contaminated with this compound (e.g., gloves, weigh boats, filter paper) must be collected separately from liquid waste.[4]

The following table summarizes the key parameters for the collection and storage of this compound waste:

ParameterGuidelineRationale
Container Type Compatible, sealed, and clearly labeledPrevents leaks and ensures proper identification of hazards.
Waste Segregation Separate from non-halogenated organics and acidsPrevents dangerous chemical reactions and ensures proper disposal routing.
Physical State Collect solid and liquid waste in separate containersFacilitates safe and appropriate treatment and disposal methods.
Storage Location Cool, dry, well-ventilated, and designated hazardous waste accumulation areaMinimizes the risk of accidental spills, reactions, and exposure.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect laboratory personnel.

  • Small Spills (within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material suitable for chemical spills.

    • Gently collect the absorbed material and any contaminated debris into a designated hazardous waste container for solids.[3]

    • Decontaminate the spill area.

  • Large Spills or Spills Outside a Fume Hood:

    • Evacuate the laboratory immediately.

    • Alert others in the vicinity and activate the appropriate emergency response (e.g., notify the institutional safety office).

    • Do not attempt to clean up the spill without specialized training and equipment.[3]

Decontamination Procedures

All surfaces, glassware, and equipment contaminated with this compound must be thoroughly decontaminated.

  • Initial Cleaning: Carefully wipe down surfaces with a pH 10 buffer solution.[3][4] This is particularly important for cyanide-containing compounds.

  • Secondary Cleaning: Following the initial cleaning, wipe the surfaces with a freshly prepared 10% bleach solution.[3][4]

  • Final Rinse: Thoroughly rinse with water.

  • Waste from Decontamination: All materials used for decontamination (e.g., wipes, absorbent pads) must be disposed of as solid hazardous waste in the designated container for this compound.[3]

Final Disposal

The ultimate disposal of this compound waste must be conducted through a licensed and approved hazardous waste disposal company.[12][13][14] Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain.[10]

  • Scheduling a Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.

  • Container Integrity: Ensure the waste container is securely sealed and the label is intact and legible before collection.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G start Start: Generation of This compound Waste ppe Don Appropriate PPE: - Chemical-resistant gloves - Lab coat - Safety goggles start->ppe waste_type Identify Waste Type: - Halogenated Organic - Cyanide-Containing segregate Segregate Waste waste_type->segregate ppe->waste_type solid_waste Solid Waste (e.g., gloves, contaminated labware) segregate->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) segregate->liquid_waste Liquid solid_container Collect in Designated Labeled Solid Waste Container solid_waste->solid_container liquid_container Collect in Designated Labeled Liquid Waste Container liquid_waste->liquid_container storage Store in a Cool, Dry, Well-Ventilated Hazardous Waste Accumulation Area solid_container->storage liquid_container->storage ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) storage->ehs_pickup final_disposal Final Disposal by an Approved Waste Disposal Facility ehs_pickup->final_disposal

References

Personal protective equipment for handling 4-Bromo-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal procedures for 4-Bromo-2-hydroxybenzonitrile, tailored for research and drug development professionals. Adherence to these protocols is vital for ensuring personal safety and regulatory compliance.

Hazard Summary

This compound is a hazardous substance that requires careful handling. It is classified as toxic if swallowed, in contact with skin, or inhaled.[1] The compound is known to cause serious eye irritation, skin irritation, and may lead to respiratory irritation.[1][2][3]

GHS Hazard Statements:

  • H301: Toxic if swallowed.[1]

  • H311: Toxic in contact with skin.[1]

  • H315: Causes skin irritation.[1][3]

  • H319: Causes serious eye irritation.[1][3]

  • H331: Toxic if inhaled.

  • H335: May cause respiratory irritation.[3]

  • H402: Harmful to aquatic life.[3]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure. All PPE should be inspected for integrity before each use.

PPE CategoryMinimum RequirementSpecifications and Best Practices
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.For operations with a high risk of splashing, a face shield should be worn in addition to goggles.[4]
Hand Protection Chemical-resistant gloves.Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use.[4]
Skin and Body Protection Laboratory coat.Wear a long-sleeved lab coat and appropriate protective clothing to prevent any possibility of skin exposure.[4]
Respiratory Protection Use in a well-ventilated area.A NIOSH-approved respirator (e.g., N95) is necessary if dust is generated or if ventilation is inadequate.[3][4] All handling of solids should occur within a chemical fume hood.

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is crucial for minimizing exposure and preventing contamination. All handling of this compound, especially weighing and solution preparation, should occur in a designated area within a chemical fume hood.[4]

Preparation:

  • Area Setup: Ensure work is conducted in a well-ventilated chemical fume hood.[3] Keep the sash at the lowest practical height.

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible.[5]

Weighing and Handling:

  • Minimize Dust: Handle the solid material carefully to minimize dust generation.[3] Use a clean, dedicated spatula and weigh boat.

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly. If the process is exothermic, ensure the vessel is appropriately cooled.

  • Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[6]

  • General Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly with soap and water after handling is complete.[3]

First Aid Measures:

  • If Swallowed: Rinse mouth and immediately call a POISON CENTER or doctor.

  • If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice.[3] Remove contaminated clothing and wash it before reuse.[3]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor.[3]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[3]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.[7] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7]

Waste Collection and Storage:

  • Segregation: Collect all waste containing this compound, including unused product and contaminated consumables (e.g., pipette tips, gloves), in a dedicated and sealed container.[7]

  • Container Type: The container must be clearly labeled for "Halogenated Organic Waste".[8]

  • Labeling: The label must clearly state "Hazardous Waste," "this compound," and include the relevant hazard symbols.[7]

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[7]

Disposal of Contaminated Packaging:

  • Decontamination: Containers that held the chemical must be treated as hazardous waste.[7] They should be triple-rinsed with a suitable solvent.[9]

  • Rinsate Collection: The rinsate from cleaning the containers is also hazardous waste and must be collected in the designated "Halogenated Organic Waste" container.[8][9]

  • Final Disposal: Once decontaminated, the packaging can be disposed of according to institutional and local regulations.[7]

Spill Management:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[7]

  • Containment: Prevent the spill from spreading or entering drains.[7]

  • Clean-up: For solid spills, carefully sweep or scoop the material to avoid creating dust and place it into the hazardous waste container. For liquid spills, absorb with an inert material (e.g., vermiculite) and place in the sealed container.[7]

  • Decontaminate Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleanup materials must be collected as hazardous waste.[7]

G cluster_prep 1. Preparation cluster_handling 2. Handling & Operations cluster_post 3. Post-Handling cluster_disposal 4. Waste Management prep_area Set up in Fume Hood don_ppe Don Required PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe check_emergency Verify Emergency Equipment (Eyewash, Shower) don_ppe->check_emergency weigh Weigh Solid Chemical (Minimize Dust) check_emergency->weigh dissolve Prepare Solution weigh->dissolve doff_ppe Doff PPE Correctly dissolve->doff_ppe collect_waste Collect Solid & Liquid Waste dissolve->collect_waste wash Wash Hands Thoroughly doff_ppe->wash label_container Store in Labeled 'Halogenated Organic Waste' Container collect_waste->label_container collect_consumables Collect Contaminated Consumables collect_consumables->label_container dispose Arrange for Professional Disposal label_container->dispose spill Spill Occurs spill_cleanup Follow Spill Management Protocol spill->spill_cleanup spill_cleanup->label_container

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.